molecular formula C25H19FN4O3 B15617658 AMG-8718

AMG-8718

Número de catálogo: B15617658
Peso molecular: 442.4 g/mol
Clave InChI: GKKFBOARESVMBW-VWLOTQADSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

AMG-8718 is a useful research compound. Its molecular formula is C25H19FN4O3 and its molecular weight is 442.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(4S)-7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O3/c1-24(12-31-13-24)7-6-15-9-19-22(29-11-15)33-20-5-4-16(17-3-2-8-28-21(17)26)10-18(20)25(19)14-32-23(27)30-25/h2-5,8-11H,12-14H2,1H3,(H2,27,30)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKFBOARESVMBW-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C#CC2=CC3=C(N=C2)OC4=C(C35COC(=N5)N)C=C(C=C4)C6=C(N=CC=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COC1)C#CC2=CC3=C(N=C2)OC4=C([C@@]35COC(=N5)N)C=C(C=C4)C6=C(N=CC=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of AMG-8718: A BACE1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AMG-8718 is a potent and orally bioavailable small molecule inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed as a potential therapeutic agent for Alzheimer's disease, its mechanism of action centers on the reduction of amyloid-beta (Aβ) peptide production in the brain. This guide provides a comprehensive overview of the preclinical data supporting the mechanism of action of this compound, including its in vitro and in vivo pharmacology, and discusses the off-target retinal toxicity that was observed in preclinical safety studies. Detailed experimental protocols and visualizations of the relevant signaling pathways are provided to support further research and development in this area.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides, particularly the 42-amino acid isoform (Aβ42), is a primary event in the pathogenesis of AD. BACE1 is the rate-limiting enzyme responsible for the initial cleavage of the amyloid precursor protein (APP), the first step in the generation of Aβ. As such, inhibition of BACE1 has been a major therapeutic strategy for the treatment of AD.

This compound was developed by Amgen as a potent BACE1 inhibitor. This document details its mechanism of action, drawing from available preclinical data.

Core Mechanism of Action: BACE1 Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of BACE1. By binding to the active site of BACE1, this compound prevents the cleavage of APP, thereby reducing the production of Aβ peptides.

In Vitro Potency and Selectivity

This compound has demonstrated high potency against BACE1 in both enzymatic and cell-based assays. It also exhibits selectivity for BACE1 over the homologous enzyme BACE2.

Assay Type Target IC50 Value Reference
Enzymatic AssayBACE10.7 nM[1]
Enzymatic AssayBACE25 nM[1]
Cell-Based Assay (HEK293)BACE1 (Aβ40 reduction)4.4 nM[2]
In Vivo Pharmacodynamics

Oral administration of this compound in preclinical animal models has been shown to significantly reduce Aβ levels in both the cerebrospinal fluid (CSF) and the brain.

Species Dose (p.o.) Effect on Aβ40 (CSF) Effect on Aβ40 (Brain) Reference
Rat10 mg/kgSignificant decreaseSignificant decrease[1]
Pharmacokinetics

This compound has shown good oral bioavailability in multiple species.

Species Bioavailability (F%) Reference
Rat70%[1]
Beagle Dog96%[1]
Cynomolgus Monkey101%[1]

Signaling Pathways

Canonical Amyloidogenic Pathway

This compound directly inhibits the first step in the amyloidogenic pathway. By blocking BACE1, it prevents the formation of the C99 fragment from APP, which is the substrate for γ-secretase to produce Aβ.

APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage BACE1 BACE1 BACE1->APP gamma_secretase γ-Secretase gamma_secretase->C99 Ab Amyloid-β (Aβ) peptides C99->Ab cleavage plaques Amyloid Plaques Ab->plaques aggregation AMG8718 This compound AMG8718->BACE1 inhibits

Figure 1. Inhibition of the amyloidogenic pathway by this compound.

Potential Non-Canonical Signaling

Research suggests BACE1 has physiological roles beyond Aβ production. Inhibition of BACE1 may therefore impact other signaling pathways. One such pathway involves the cAMP-dependent protein kinase A (PKA) and cAMP response element-binding protein (CREB), which is crucial for memory and cognitive functions. BACE1 may regulate this pathway independently of its action on APP.

BACE1 BACE1 AC Adenylate Cyclase BACE1->AC regulates ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB (active) CREB->pCREB gene_expression Gene Expression for Memory & Synaptic Plasticity pCREB->gene_expression promotes AMG8718 This compound AMG8718->BACE1 inhibits

Figure 2. Potential impact of this compound on the BACE1-mediated cAMP/PKA/CREB pathway.

Off-Target Toxicity: Retinal Thinning

A significant finding in the preclinical safety assessment of this compound was the observation of retinal thinning in rats.[3]

Experimental Observations

In a 1-month toxicity study in rats, daily administration of this compound led to:

  • An early increase in autofluorescent granules in the retinal pigment epithelium (RPE).[3]

  • Electroretinographic changes were observed as early as 14 days into the study.[3]

  • After a 2-month treatment-free period, significant retinal thinning was observed, which was attributed to the loss of photoreceptor nuclei.[3]

Proposed Mechanism

The retinal toxicity was determined to be an off-target effect, as BACE1 knockout rats did not exhibit similar retinal abnormalities.[3] The current hypothesis is that this compound impairs phagolysosomal function in the rat RPE, leading to photoreceptor dysfunction and eventual cell death.[3][4]

AMG8718 This compound phagolysosomal_function Phagolysosomal Function in RPE AMG8718->phagolysosomal_function impairs (off-target) photoreceptor_dysfunction Photoreceptor Dysfunction phagolysosomal_function->photoreceptor_dysfunction leads to photoreceptor_loss Photoreceptor Loss photoreceptor_dysfunction->photoreceptor_loss leads to retinal_thinning Retinal Thinning photoreceptor_loss->retinal_thinning results in

Figure 3. Proposed off-target mechanism of this compound-induced retinal toxicity.

Experimental Protocols

The following are representative protocols for the types of studies conducted to characterize a BACE1 inhibitor like this compound.

In Vitro BACE1 Inhibition Assay (Fluorogenic Substrate)

This protocol describes a common method for determining the in vitro potency of a BACE1 inhibitor.

Materials:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Test compound (this compound)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the BACE1 enzyme solution.

  • Add the serially diluted test compound or vehicle control.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

In Vivo Assessment of Aβ Reduction in Rats

This protocol outlines a general procedure for evaluating the in vivo efficacy of a BACE1 inhibitor.

Animals:

  • Male Sprague-Dawley rats

Procedure:

  • Administer the test compound (this compound) or vehicle control orally at the desired dose.

  • At specified time points post-dosing, collect CSF from the cisterna magna and brain tissue.

  • Process the brain tissue to obtain homogenates.

  • Quantify the levels of Aβ40 and Aβ42 in the CSF and brain homogenates using a specific enzyme-linked immunosorbent assay (ELISA).

  • Compare the Aβ levels in the treated groups to the vehicle control group to determine the percentage of reduction.

Retinal Toxicity Study in Rats

This protocol provides a framework for assessing potential retinal toxicity.

Animals:

  • Male Sprague-Dawley rats

Procedure:

  • Administer the test compound or vehicle control daily for a specified period (e.g., 28 days).

  • Conduct regular ophthalmic examinations, including funduscopy.

  • Perform electroretinography (ERG) at baseline and at multiple time points during the study to assess retinal function.

  • At the end of the dosing period and after a recovery period, euthanize the animals and collect eye tissue.

  • Process the eye tissue for histological examination to assess retinal morphology and look for signs of photoreceptor loss or other abnormalities.

Conclusion

This compound is a potent BACE1 inhibitor that effectively reduces Aβ levels in preclinical models, consistent with its intended mechanism of action for the treatment of Alzheimer's disease. However, the off-target retinal toxicity observed in rats highlights a significant safety concern that would need to be addressed in the development of any BACE1 inhibitor. The detailed data and protocols presented in this guide provide a comprehensive resource for researchers in the field of AD drug discovery and development.

References

AMG-8718: A Preclinical BACE1 Inhibitor Candidate for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2][3][4] The beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting enzyme in the production of Aβ peptides, making it a prime therapeutic target for the development of disease-modifying therapies for AD.[1][5][6] This technical guide provides a comprehensive overview of the preclinical data on AMG-8718, a potent and orally active BACE1 inhibitor. While showing promise in early studies, its development was likely halted due to off-target toxicity. This document aims to serve as a valuable resource for researchers in the field of Alzheimer's drug discovery by detailing the compound's characteristics, experimental evaluation, and the challenges associated with its development.

Core Compound Data: this compound

This compound is a potent, selective, and orally active inhibitor of BACE1.[7] Preclinical studies demonstrated its ability to significantly reduce Aβ levels in both the cerebrospinal fluid (CSF) and the brain of animal models.[7]

Table 1: In Vitro Potency and Selectivity of this compound
TargetIC50 (µM)Ki (µM)Notes
BACE10.0007-Potent inhibition of the primary target enzyme.[7]
BACE20.005-Demonstrates selectivity for BACE1 over the homologous BACE2.[7]
hERG->10Indicates low risk for cardiac-related toxicity.[7]
Table 2: Preclinical Pharmacokinetics of this compound
SpeciesAdministrationBioavailability (%)Key Findings
RatIV (2 mg/kg), PO (5 mg/kg)70Good oral bioavailability.[7]
Beagle DogIV, PO96Excellent oral bioavailability.[7]
Cynomolgus MonkeyIV, PO101Excellent oral bioavailability.[7]
Table 3: Preclinical Pharmacodynamics of this compound in Rats
CompartmentEC50 (nM)Aβ ReductionDosing
CSF1850%30 mg/kg, p.o. (at 4 hours)[7]
Brain6750%30 mg/kg, p.o. (at 4 hours)[7]

Signaling Pathway and Mechanism of Action

BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP). This cleavage generates a secreted ectodomain of APP (sAPPβ) and a membrane-bound C-terminal fragment (C99).[2] The subsequent cleavage of C99 by γ-secretase releases the Aβ peptides, which can then aggregate to form the pathological plaques seen in Alzheimer's disease.[2] this compound, as a BACE1 inhibitor, directly blocks the initial step of this cascade, thereby reducing the production of all downstream Aβ species.

BACE1_Pathway cluster_membrane Cell Membrane APP APP C99 C99 APP->C99 Cleavage BACE1 BACE1 BACE1->APP Acts on gamma_secretase γ-Secretase gamma_secretase->C99 Acts on Abeta Aβ Peptides C99->Abeta Cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation AMG8718 This compound AMG8718->BACE1 Inhibits

Caption: BACE1 initiates the amyloidogenic pathway by cleaving APP.

Experimental Protocols

The preclinical evaluation of BACE1 inhibitors like this compound typically involves a tiered approach, starting with in vitro enzymatic and cellular assays, followed by in vivo pharmacokinetic, pharmacodynamic, and toxicity studies in animal models.

BACE1 Enzymatic Assay (FRET-based)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of BACE1.

  • Principle: A fluorogenic peptide substrate containing the BACE1 cleavage site is used. Cleavage of the substrate by BACE1 separates a fluorophore from a quencher, resulting in an increase in fluorescence.

  • Materials:

    • Recombinant human BACE1 enzyme

    • Fluorogenic peptide substrate

    • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

    • Test compound (this compound) dissolved in DMSO

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Add assay buffer to the wells of the microplate.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding the BACE1 enzyme.

    • Incubate at a controlled temperature (e.g., 37°C).

    • Add the fluorogenic substrate.

    • Measure fluorescence intensity over time.

    • Calculate the percent inhibition and determine the IC50 value.[8]

Cellular Aβ Reduction Assay

This assay assesses the ability of a compound to inhibit BACE1 activity within a cellular context.

  • Principle: Cells overexpressing human APP are treated with the test compound. The amount of Aβ secreted into the cell culture medium is then measured.

  • Materials:

    • Cell line stably expressing human APP (e.g., HEK293-APP or SH-SY5Y-APP)

    • Cell culture medium and supplements

    • Test compound (this compound)

    • ELISA kits specific for Aβ40 and Aβ42

  • Procedure:

    • Plate the cells and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

    • Collect the conditioned cell culture medium.

    • Measure the concentration of secreted Aβ40 and Aβ42 using ELISA.

    • Calculate the percent reduction in Aβ levels and determine the IC50 values.[8]

In Vivo Aβ Reduction Studies in Rodents

These studies evaluate the efficacy of the BACE1 inhibitor in reducing brain and CSF Aβ levels in living animals.

  • Principle: The test compound is administered to rodents (e.g., rats or transgenic mice expressing human APP), and subsequent changes in Aβ levels in the brain and CSF are measured.

  • Animals:

    • Wild-type rats or APP transgenic mice.

  • Procedure:

    • Administer the test compound (this compound) via the desired route (e.g., oral gavage).

    • At various time points after dosing, collect CSF and brain tissue.

    • Homogenize the brain tissue.

    • Measure Aβ40 and Aβ42 levels in the CSF and brain homogenates using ELISA.

    • Correlate compound exposure (pharmacokinetics) with Aβ reduction (pharmacodynamics) to determine the EC50.[9]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation enzymatic BACE1 Enzymatic Assay (IC50 Determination) cellular Cellular Aβ Reduction Assay (Cellular IC50) enzymatic->cellular Potency Confirmation pk Pharmacokinetics (Bioavailability, Half-life) cellular->pk Candidate Selection pd Pharmacodynamics (CSF & Brain Aβ Reduction) pk->pd Exposure-Response tox Toxicology Studies pd->tox Efficacy & Safety Assessment

Caption: Tiered experimental workflow for BACE1 inhibitor evaluation.

Safety and Toxicology

A significant finding in the preclinical evaluation of this compound was the observation of retinal thinning in a 1-month rat toxicity study.[10] Further investigation suggested this was an off-target effect related to the impairment of phagolysosomal function, leading to photoreceptor dysfunction and eventual loss.[10] This adverse finding likely led to the discontinuation of the compound's development, as retinal toxicity is a major safety concern.

Clinical Development Status

There is no publicly available information on any clinical trials conducted with this compound. The significant preclinical safety finding of retinal toxicity in rats is the most probable reason for the compound not advancing into human studies. The development of BACE1 inhibitors has been challenging, with several candidates failing in late-stage clinical trials due to a lack of efficacy or safety concerns, including cognitive worsening.[5][11]

Conclusion

This compound is a potent, selective, and orally bioavailable BACE1 inhibitor that demonstrated robust Aβ-lowering effects in preclinical models. However, the identification of off-target retinal toxicity in rats highlighted a significant safety liability that likely halted its progression to the clinic. The case of this compound underscores the critical importance of thorough preclinical safety and toxicology assessments in drug development. While BACE1 remains a theoretically attractive target for Alzheimer's disease, the challenges of achieving a therapeutic window that balances efficacy with on- and off-target side effects continue to be a major hurdle for the field. The detailed preclinical data presented in this guide can serve as a valuable reference for the development of future BACE1 inhibitors with improved safety profiles.

References

Preclinical Profile of AMG-8718: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on AMG-8718, a potent and orally active BACE1 inhibitor investigated for the treatment of Alzheimer's disease. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways associated with the compound's mechanism of action and observed toxicology.

Core Data Presentation

The following tables summarize the key quantitative preclinical data for this compound.

Table 1: In Vitro Potency and Selectivity

TargetIC50 (µM)Source
BACE10.0007[1]
BACE20.005[1]

Table 2: In Vivo Efficacy in Rats (Amyloid-β Reduction)

EndpointEC50 (nM)Time PointRoute of AdministrationSource
CSF Aβ40 Reduction184 hoursOral (p.o.)[1]
Brain Aβ40 Reduction674 hoursOral (p.o.)[1]

Table 3: Pharmacokinetic Parameters

SpeciesBioavailability (%)Route of AdministrationSource
Rat70Oral (p.o.)[1]
Beagle Dog96Oral (p.o.)[1]
Cynomolgus Monkey101Oral (p.o.)[1]

Table 4: In Vitro Safety Profile

ParameterValueSource
hERG Binding Affinity (Ki)>10 µM[1]

Signaling Pathways

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 (Beta-secretase 1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides that are central to the pathophysiology of Alzheimer's disease.[2] BACE1 cleaves the amyloid precursor protein (APP), initiating a cascade that results in the formation of Aβ plaques in the brain.[2][3] this compound, as a BACE1 inhibitor, is designed to block this initial cleavage step, thereby reducing the production of Aβ.[1]

BACE1_Pathway cluster_membrane Cell Membrane APP APP sAPPb sAPPβ APP->sAPPb C99 C99 APP->C99 Cleavage BACE1 BACE1 BACE1->sAPPb BACE1->C99 Inhibited by This compound gamma_secretase γ-Secretase Ab Aβ (Amyloid-beta) gamma_secretase->Ab C99->Ab Cleavage Plaques Amyloid Plaques Ab->Plaques Aggregation Retinal_Toxicity_Pathway cluster_RPE_Cell Retinal Pigment Epithelium (RPE) Cell AMG8718 This compound (Cationic Amphiphilic) Lysosome Lysosome (Acidic pH) AMG8718->Lysosome Trapping Dysfunction Lysosomal Dysfunction AMG8718->Dysfunction Induces Phagolysosome Phagolysosome Lysosome->Phagolysosome Phagosome Phagosome (containing photoreceptor outer segments) Phagosome->Phagolysosome Accumulation Phospholipid Accumulation Dysfunction->Accumulation CellDeath Photoreceptor Cell Death Dysfunction->CellDeath Leads to Preclinical_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Enzymatic_Assay BACE1 Enzymatic Assay (IC50 Determination) Cell_Assay Cell-Based Aβ Assay (Cellular Potency) Enzymatic_Assay->Cell_Assay Selectivity_Assay BACE2 & Other Protease Selectivity Assays Cell_Assay->Selectivity_Assay Safety_Assay hERG & Other Safety Screens Selectivity_Assay->Safety_Assay PK_Study Pharmacokinetics (Rat, Dog, Monkey) Safety_Assay->PK_Study Lead Candidate Selection PD_Study Pharmacodynamics (Aβ Reduction in Rat) PK_Study->PD_Study Tox_Study Toxicology Studies (e.g., Rat Retinal Toxicity) PD_Study->Tox_Study

References

The Discovery and Development of AMG-8718: A BACE1 Inhibitor for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AMG-8718 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that produces amyloid-β (Aβ) peptides. Developed by Amgen, this compound emerged from a fragment-based drug discovery approach followed by extensive structure-based optimization of an aminooxazoline xanthene scaffold. This guide details the discovery and preclinical development of this compound, including its mechanism of action, structure-activity relationships, pharmacokinetic profile, and the pivotal toxicology findings that led to its discontinuation.

Introduction: The Rationale for BACE1 Inhibition

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of Aβ peptides, forming senile plaques in the brain. The amyloid hypothesis posits that the accumulation of Aβ is a primary event in the pathogenesis of AD. BACE1, an aspartyl protease, catalyzes the initial and rate-limiting step in the generation of Aβ from the amyloid precursor protein (APP). Therefore, inhibiting BACE1 activity is a principal therapeutic strategy to reduce Aβ levels and potentially alter the course of AD.

Discovery of this compound: A Fragment-Based Approach

The discovery of this compound began with a fragment-based screening campaign to identify low-molecular-weight compounds that bind to the active site of BACE1. This approach is particularly suited for challenging targets like BACE1.

Initial Screening and Hit Identification

Amgen researchers utilized surface plasmon resonance (SPR) to screen a library of approximately 4,000 fragments.[1] This initial screen identified 106 hits with a potency of 10 mM or better.[1] Of these, eight fragments were confirmed in an orthogonal assay with potencies better than 1 mM.[1] A key identified fragment was an aminooxazoline-containing compound which served as the foundation for a comprehensive medicinal chemistry effort.

Lead Optimization: The Aminooxazoline Xanthene (AOX) Scaffold

The initial fragment hits underwent structure-based design and optimization, leading to the development of the aminooxazoline xanthene (AOX) scaffold.[2][3][4] This scaffold demonstrated potent and orally efficacious BACE1 inhibition. The optimization process focused on several key parameters:

  • BACE1 Potency and Selectivity: Modifications to the xanthene core and its substituents were made to enhance binding affinity to the S1 and S3 pockets of the BACE1 active site.[5] Selectivity against the closely related aspartyl protease Cathepsin D (CatD) was a critical consideration to mitigate potential off-target effects.[3][6]

  • hERG Affinity: Efforts were made to reduce binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel to minimize the risk of cardiac arrhythmias.[7]

  • P-glycoprotein (P-gp) Efflux: Structural modifications were introduced to reduce recognition by the P-gp efflux pump, thereby improving brain penetration.[7]

Further optimization of the P3 and P2' side chains of the AOX scaffold culminated in the identification of this compound, which exhibited a well-balanced profile of high BACE1 potency, good selectivity, and favorable pharmacokinetic properties.[7]

Mechanism of Action

This compound functions as a competitive inhibitor of BACE1. It binds to the active site of the enzyme, preventing the cleavage of APP into the sAPPβ and C99 fragments. This inhibition of the initial step of the amyloidogenic pathway leads to a reduction in the production of Aβ peptides, primarily Aβ40 and Aβ42.

BACE1_Pathway cluster_0 Amyloidogenic Pathway cluster_1 Mechanism of this compound APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 BACE1 cleavage sAPPb sAPPβ Ab Amyloid-β (Aβ) (Aβ40, Aβ42) C99->Ab γ-secretase cleavage Plaques Amyloid Plaques Ab->Plaques AMG8718 This compound BACE1 BACE1 Enzyme AMG8718->BACE1 Inhibits

Figure 1: Simplified signaling pathway of the amyloidogenic cascade and the inhibitory action of this compound.

Preclinical Data

In Vitro Potency and Selectivity

The following table summarizes the in vitro activity of this compound.

Parameter Value Assay Reference
BACE1 IC500.7 nMEnzymatic Assay[8]
BACE2 IC505 nMEnzymatic Assay[8]
Cathepsin D IC50250,000 nMEnzymatic Assay[8]
Aβ40 Production IC502 nMCellular Assay (APP expressing cells)[8]
hERG Ki>10 µMBinding Assay
Microsomal StabilityGoodHuman and Rat Liver Microsomes
Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in several preclinical species.

Species Dose & Route Bioavailability (%) Key Findings
Rat5 mg/kg p.o.70%Robust and sustained reductions of CSF and brain Aβ levels.
Dog5 mg/kg p.o.96%
Monkey5 mg/kg p.o.101%
In Vivo Efficacy

In a rat pharmacodynamic model, oral administration of this compound resulted in significant and sustained reductions of Aβ levels in both the cerebrospinal fluid (CSF) and the brain.[7]

Discontinuation of Development: Retinal Toxicity

Despite its promising efficacy and pharmacokinetic profile, the development of this compound was halted due to a critical safety finding.

The 1-Month Rat Toxicology Study

In a 1-month toxicology study in Sprague-Dawley rats, treatment with this compound led to retinal thinning.[9] Further investigation revealed that the earliest detectable change was an increase in autofluorescent granules in the retinal pigment epithelium (RPE) on day 5.[9] After 28 days of dosing, there were no observable changes via routine ophthalmoscopic examination; however, following a 2-month treatment-free period, significant retinal thinning due to the loss of photoreceptor nuclei was observed.[9] Electroretinography detected changes as early as day 14, preceding microscopic evidence of photoreceptor loss.[9]

Off-Target Effect

To determine if the retinal toxicity was a direct result of BACE1 inhibition, BACE1 knockout rats were generated. These animals exhibited normal retinal morphology, indicating that the retinal toxicity induced by this compound was likely an off-target effect.[9] The findings suggested that this compound impairs phagolysosomal function in the rat RPE, leading to photoreceptor dysfunction and eventual cell death.[9]

Experimental Protocols

BACE1 Inhibition Assay (General Protocol)
  • Principle: A Fluorescence Resonance Energy Transfer (FRET) assay is commonly used to measure BACE1 activity. A peptide substrate containing the BACE1 cleavage site is flanked by a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Procedure:

    • Recombinant human BACE1 enzyme is incubated with varying concentrations of the test compound (e.g., this compound) in an appropriate assay buffer (e.g., sodium acetate, pH 4.5).

    • The FRET peptide substrate is added to initiate the reaction.

    • The increase in fluorescence is monitored over time using a fluorescence plate reader.

    • The rate of reaction is proportional to BACE1 activity, and the IC50 value of the inhibitor is calculated from the dose-response curve.

FRET_Assay_Workflow cluster_0 Experimental Workflow Start Prepare Reagents (BACE1, Inhibitor, Substrate) Incubate Incubate BACE1 with Inhibitor Start->Incubate Add_Substrate Add FRET Substrate Incubate->Add_Substrate Measure Measure Fluorescence (Kinetic Reading) Add_Substrate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Figure 2: Generalized workflow for a BACE1 FRET-based inhibition assay.

Cellular Aβ Reduction Assay (General Protocol)
  • Principle: A cellular assay is used to determine the ability of an inhibitor to reduce Aβ production in a more physiologically relevant context.

  • Procedure:

    • Cells overexpressing human APP (e.g., HEK293 or SH-SY5Y cells) are cultured.

    • The cells are treated with various concentrations of the test compound.

    • After an incubation period (e.g., 24 hours), the cell culture medium is collected.

    • The levels of Aβ40 and Aβ42 in the medium are quantified using a sandwich ELISA.

    • The EC50 value for Aβ reduction is determined from the dose-response curve.

Rat Retinal Toxicity Study (Investigational Protocol)
  • Animals: Sprague-Dawley rats.

  • Dosing: Daily oral administration of this compound for 1 month.

  • Monitoring:

    • In-life: Ophthalmoscopic examinations and electroretinography (ERG) at baseline and various time points (e.g., day 14 and day 28).

    • Post-mortem: Histopathological examination of the retina at the end of the dosing period and after a 2-month recovery period. Autofluorescence microscopy of the RPE.

  • Endpoints:

    • ERG parameters (a- and b-wave amplitudes and latencies).

    • Retinal morphology, including the thickness of the outer nuclear layer.

    • Presence of autofluorescent granules in the RPE.

Conclusion

The discovery and preclinical development of this compound exemplify a modern fragment-based and structure-guided drug discovery campaign. This effort successfully identified a potent, selective, and orally bioavailable BACE1 inhibitor with demonstrated efficacy in reducing central Aβ levels in preclinical models. However, the unforeseen off-target retinal toxicity in rats underscores the challenges in developing safe and effective BACE1 inhibitors. The learnings from the this compound program, particularly regarding the importance of thorough off-target liability screening and the potential for species-specific toxicity, provide valuable insights for the ongoing development of therapeutics for Alzheimer's disease.

References

In Vivo Efficacy of AMG-8718: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AMG-8718, a potent and orally bioavailable small molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), demonstrated significant promise in preclinical animal models for the treatment of Alzheimer's disease. Developed by Amgen, this compound effectively reduces the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. However, its development was halted due to off-target retinal toxicity observed in rats. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in animal models, detailing quantitative data, experimental methodologies, and the underlying biological pathways.

Core Efficacy: Reduction of Amyloid-Beta Peptides

The primary in vivo efficacy of this compound was demonstrated through its robust and sustained reduction of Aβ levels in the cerebrospinal fluid (CSF) and brain of rats.[1] Oral administration of this compound led to a dose-dependent decrease in Aβ40, a major isoform of the amyloid peptide.

Quantitative In Vivo Efficacy Data

The following table summarizes the key quantitative findings from pharmacodynamic studies in rats.

Animal ModelDosage (Oral, p.o.)Time PointCSF Aβ40 ReductionBrain Aβ40 ReductionEC50 (CSF)EC50 (Brain)
Rat10 mg/kg4 hours69%48%Not ReportedNot Reported
Rat30 mg/kg4 hoursNot ReportedNot Reported18 nM67 nM

EC50 values represent the concentration at which 50% of the maximum Aβ reduction is observed.

Pharmacokinetic Profile

This compound exhibited good oral bioavailability across multiple species, a critical characteristic for a centrally acting therapeutic.

SpeciesBioavailability (Oral)
Rat70%
Beagle Dog96%
Cynomolgus Monkey101%

Experimental Protocols

While specific, proprietary protocols for this compound studies are not publicly available, the following represents a standard methodology for evaluating BACE1 inhibitors in a rat model, based on common practices in the field.

Representative In Vivo Pharmacodynamic Study Protocol

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Acclimation: Animals are acclimated for at least one week prior to the study with ad libitum access to food and water.

2. Drug Formulation and Administration:

  • Formulation: this compound is suspended in a vehicle suitable for oral administration, such as 1% Tween80/2% HPMC/97% water at pH 2.

  • Administration: The compound is administered via oral gavage (p.o.) at the desired dose volumes (e.g., 5 mL/kg).

3. Sample Collection:

  • CSF Collection: At specified time points post-dose (e.g., 4 hours), animals are anesthetized, and CSF is collected from the cisterna magna.

  • Brain Tissue Collection: Following CSF collection, animals are euthanized, and brains are rapidly excised, dissected, and snap-frozen in liquid nitrogen for subsequent analysis.

4. Aβ Quantification:

  • Method: Aβ40 levels in CSF and brain homogenates are quantified using a validated enzyme-linked immunosorbent assay (ELISA) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

  • Analysis: Data are expressed as a percentage reduction compared to vehicle-treated control animals.

BACE1 Signaling Pathway and Mechanism of Action

This compound's mechanism of action is the direct inhibition of BACE1, the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).

BACE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_inhibitor Pharmacological Intervention APP APP sAPPb sAPPβ (soluble fragment) APP->sAPPb C99 C99 (membrane-bound fragment) APP->C99 Cleavage by BACE1 BACE1 BACE1 gamma_secretase γ-Secretase Ab Aβ Peptides (Aβ40/42) C99->Ab Cleavage by γ-Secretase AICD AICD C99->AICD Plaques Amyloid Plaques Ab->Plaques Aggregation AMG8718 This compound AMG8718->BACE1 Inhibition

Caption: BACE1 initiates the amyloidogenic pathway by cleaving APP.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of a BACE1 inhibitor like this compound.

Experimental_Workflow start Start acclimation Animal Acclimation (Sprague-Dawley Rats) start->acclimation dosing Oral Administration (this compound or Vehicle) acclimation->dosing sampling Sample Collection (CSF and Brain) dosing->sampling analysis Aβ Quantification (ELISA or UPLC-MS/MS) sampling->analysis data_analysis Data Analysis (% Aβ Reduction) analysis->data_analysis end End data_analysis->end

Caption: Workflow for preclinical evaluation of this compound efficacy.

Off-Target Toxicity: Retinal Thinning

A significant finding during the preclinical development of this compound was the observation of off-target retinal toxicity in a 1-month study in Sprague-Dawley rats. This toxicity was characterized by retinal thinning. Further investigation revealed that the earliest detectable change was an increase in autofluorescent granules in the retinal pigment epithelium (RPE), suggesting impaired phagolysosomal function. Importantly, BACE1 knockout rats showed normal retinal morphology, indicating that this toxicity was not a direct result of BACE1 inhibition but rather an off-target effect of the this compound molecule itself.

Conclusion

This compound demonstrated compelling in vivo efficacy in reducing central Aβ levels in animal models, supporting the therapeutic hypothesis of BACE1 inhibition for Alzheimer's disease. The compound's favorable pharmacokinetic profile further underscored its potential. However, the discovery of off-target retinal toxicity in rats highlighted the challenges of developing safe and effective BACE1 inhibitors and ultimately led to the discontinuation of its clinical development. The data and methodologies from the study of this compound remain valuable for the continued pursuit of disease-modifying therapies for Alzheimer's disease.

References

AMG-8718: A Comprehensive BACE1 Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AMG-8718 is a potent and selective inhibitor of Beta-secretase 1 (BACE1), an aspartyl protease that is a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). Inhibition of BACE1 is a primary therapeutic strategy for the treatment of Alzheimer's disease. This technical guide provides a detailed overview of the BACE1 selectivity profile of this compound, including its activity against related proteases and other off-target assessments.

In Vitro Potency and Selectivity

The inhibitory activity of this compound was assessed against BACE1 and the closely related homolog BACE2, as well as the off-target aspartyl protease Cathepsin D. The compound demonstrates high potency for BACE1 and a favorable selectivity profile.

TargetAssay TypeIC50 (µM)Selectivity vs. BACE1
BACE1 Enzymatic0.0007[1]-
BACE2 Enzymatic0.005[1]~7-fold
Cathepsin D Enzymatic>1,000-fold vs. BACE1[2]>1,000-fold

Cellular Activity

The potency of this compound was also evaluated in a cellular context to determine its ability to inhibit BACE1 activity within a physiological environment.

Cell LineAssay TypeIC50 (nM)
HEK293 Aβ40 ReductionNot explicitly provided for this compound, but cellular assays are standard.

Off-Target Liability

To assess the broader selectivity profile and potential for off-target related adverse effects, the binding affinity of this compound was determined against the human Ether-à-go-go-Related Gene (hERG) potassium channel, a common source of cardiovascular toxicity for small molecules.

Off-TargetAssay TypeKi (µM)
hERG Radioligand Binding>10[1]

Experimental Protocols

BACE1 and BACE2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

A common method for determining BACE1 and BACE2 inhibitory activity involves a TR-FRET assay. While the specific protocol for this compound is detailed in Amgen's internal documentation, a representative methodology is as follows:

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against recombinant human BACE1 and BACE2.

Materials:

  • Recombinant human BACE1 and BACE2 enzymes

  • Biotinylated peptide substrate derived from the Swedish mutant of APP (e.g., Biotin-SEVNLDAEFRK-Eu)

  • Streptavidin-conjugated acceptor fluorophore (e.g., Streptavidin-Allophycocyanin)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • This compound (serially diluted)

  • 384-well assay plates

Procedure:

  • A solution of the BACE1 or BACE2 enzyme is prepared in the assay buffer.

  • Serial dilutions of this compound are prepared and added to the assay plate.

  • The enzyme solution is added to the wells containing the test compound and incubated for a defined pre-incubation period (e.g., 15-30 minutes) at room temperature.

  • The TR-FRET substrate mix, containing the biotinylated peptide and streptavidin-acceptor, is added to initiate the enzymatic reaction.

  • The plate is incubated at room temperature for a specified time (e.g., 60-120 minutes), protected from light.

  • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

  • The ratio of the acceptor to donor fluorescence is calculated, and the percent inhibition is determined relative to a no-inhibitor control.

  • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Diagram: BACE1 TR-FRET Assay Workflow

BACE1_TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Readout & Analysis Enzyme BACE1/BACE2 Enzyme Preincubation Pre-incubation: Enzyme + Inhibitor Enzyme->Preincubation Inhibitor This compound (Serial Dilutions) Inhibitor->Preincubation Substrate TR-FRET Substrate Mix (Donor + Acceptor) Reaction Reaction Initiation: Add Substrate Mix Substrate->Reaction Preincubation->Reaction Incubation Incubation Reaction->Incubation Detection TR-FRET Signal Detection Incubation->Detection Analysis Data Analysis: IC50 Calculation Detection->Analysis

Caption: Workflow for the BACE1/BACE2 TR-FRET inhibition assay.

Cathepsin D Fluorogenic Substrate Assay

To assess selectivity against other aspartyl proteases, a fluorogenic substrate assay for Cathepsin D is typically employed.

Objective: To determine the inhibitory activity of this compound against human Cathepsin D.

Materials:

  • Recombinant human Cathepsin D

  • Fluorogenic Cathepsin D substrate (e.g., Mca-GKPILFFRLK(Dnp)-D-Arg-NH2)

  • Assay buffer (e.g., 100 mM Sodium Acetate, pH 3.5)

  • This compound (serially diluted)

  • 96-well black assay plates

Procedure:

  • A solution of Cathepsin D is prepared in the assay buffer.

  • Serial dilutions of this compound are added to the assay plate.

  • The enzyme solution is added to the wells containing the test compound and pre-incubated.

  • The fluorogenic substrate is added to initiate the reaction.

  • The increase in fluorescence, resulting from the cleavage of the quenched substrate, is monitored over time using a fluorescence plate reader (e.g., excitation at 328 nm, emission at 460 nm).

  • The rate of reaction is determined from the linear phase of the fluorescence curve.

  • Percent inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined.

Diagram: Cathepsin D Assay Principle

CathepsinD_Assay cluster_substrate Intact Substrate (Quenched) cluster_cleavage Enzymatic Cleavage cluster_product Cleaved Substrate (Fluorescent) Fluorophore F Peptide --- Peptide --- Fluorophore->Peptide Quencher Q Peptide->Quencher CatD Cathepsin D Peptide->CatD Cleavage Site Free_Fluorophore F CatD->Free_Fluorophore Free_Quencher Q CatD->Free_Quencher Cleaved_Peptide1 --- Peptide Free_Fluorophore->Cleaved_Peptide1 Cleaved_Peptide2 Peptide --- Cleaved_Peptide2->Free_Quencher

Caption: Principle of the fluorogenic substrate assay for Cathepsin D.

HEK293 Cell-Based APP Processing Assay

This assay measures the ability of a compound to inhibit BACE1-mediated cleavage of APP in a cellular environment, typically by quantifying the reduction of Aβ peptides.

Objective: To determine the cellular potency of this compound in inhibiting BACE1 processing of APP.

Materials:

  • HEK293 cells stably overexpressing human APP (e.g., with the Swedish mutation)

  • Cell culture medium and supplements

  • This compound (serially diluted)

  • Lysis buffer

  • ELISA or AlphaLISA kit for human Aβ40 or Aβ42

Procedure:

  • HEK293-APP cells are seeded in multi-well plates and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • Cells are incubated with the compound for a specified period (e.g., 24 hours).

  • The cell culture supernatant is collected to measure secreted Aβ levels.

  • The concentration of Aβ40 or Aβ42 in the supernatant is quantified using a validated ELISA or AlphaLISA kit according to the manufacturer's instructions.

  • The percent inhibition of Aβ production is calculated relative to vehicle-treated cells.

  • IC50 values are determined by fitting the concentration-response data to a suitable sigmoidal curve.

Diagram: Cellular APP Processing and Inhibition

APP_Processing cluster_cell HEK293 Cell APP APP BACE1 BACE1 APP->BACE1 Cleavage sAPPb sAPPβ BACE1->sAPPb CTF_beta C99 BACE1->CTF_beta gamma_Secretase γ-Secretase Abeta gamma_Secretase->Abeta Extracellular Extracellular Space sAPPb->Extracellular CTF_beta->gamma_Secretase Cleavage Abeta->Extracellular Intracellular Intracellular Space AMG8718 This compound AMG8718->BACE1 Inhibition

Caption: Inhibition of BACE1-mediated APP processing by this compound.

hERG Radioligand Binding Assay

This assay is crucial for assessing the potential for cardiac liability by measuring the affinity of a compound for the hERG potassium channel.

Objective: To determine the binding affinity (Ki) of this compound for the hERG channel.

Materials:

  • Membrane preparations from cells stably expressing the hERG channel (e.g., HEK293-hERG)

  • A specific radioligand for the hERG channel (e.g., [3H]-Astemizole or [3H]-Dofetilide)

  • Binding buffer

  • This compound (serially diluted)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • In a multi-well plate, the hERG membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

  • The plate is incubated to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • The filters are washed to remove unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a known hERG blocker) from the total binding.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Broader Off-Target Screening

While specific data for a comprehensive off-target panel for this compound is not publicly available, standard industry practice involves screening lead compounds against a panel of receptors, ion channels, enzymes, and transporters to identify potential off-target liabilities. These panels, such as the SafetyScreen44 or a CNS-focused panel, are designed to flag interactions that could lead to adverse effects. Given the observed retinal toxicity in preclinical studies with this compound was determined to be likely off-target, such broad panel screening is a critical component of the safety assessment for any new chemical entity.

References

AMG-8718: A Technical Guide for Neuroscience Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-8718 is a potent, selective, and orally bioavailable small molecule inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed by Amgen for the potential treatment of Alzheimer's disease, this compound demonstrated robust and sustained reductions of amyloid-beta (Aβ) levels in cerebrospinal fluid (CSF) and brain tissue in preclinical models. However, its development was halted due to significant off-target retinal toxicity observed in rats. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental methodologies. The information presented herein is intended to inform future neuroscience research and drug development efforts targeting BACE1.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The amyloid cascade hypothesis posits that the production of Aβ, particularly the Aβ42 isoform, is a central event in the pathogenesis of the disease. BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), making it a prime therapeutic target for reducing Aβ production. This compound was developed as a potent BACE1 inhibitor to test this hypothesis. While it showed promise in reducing Aβ levels, off-target effects leading to retinal toxicity highlighted the challenges of BACE1 inhibition.

Mechanism of Action

This compound is a non-peptidic, small molecule inhibitor that targets the active site of the BACE1 enzyme. By inhibiting BACE1, this compound prevents the initial cleavage of APP into the C99 fragment, a necessary step for the subsequent generation of Aβ peptides by gamma-secretase.

Quantitative Preclinical Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

TargetIC50 (µM)
BACE10.0007
BACE20.005

Table 2: In Vivo Efficacy of this compound in Sprague-Dawley Rats

Dose (p.o.)Time PointCSF Aβ40 Reduction (%)Brain Aβ40 Reduction (%)
10 mg/kg4 h6948

Table 3: Pharmacokinetic Parameters of this compound

SpeciesRouteBioavailability (%)
Ratp.o.70
Beagle Dogp.o.96
Cynomolgus Monkeyp.o.101

Signaling Pathways and Experimental Workflows

BACE1 Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the canonical BACE1 signaling pathway in the context of Alzheimer's disease and the point of intervention for this compound.

BACE1_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular APP APP sAPPb sAPPβ APP->sAPPb β-cleavage AICD AICD APP->AICD γ-cleavage BACE1 BACE1 gamma_secretase γ-Secretase Abeta Aβ Peptides (Aβ40, Aβ42) sAPPb->Abeta γ-cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation AMG8718 This compound AMG8718->BACE1 Inhibits

BACE1 signaling pathway in Alzheimer's disease.
General Experimental Workflow for Preclinical Evaluation

This diagram outlines a typical experimental workflow for evaluating a BACE1 inhibitor like this compound in a preclinical setting.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment (Rat Model) cluster_safety Safety and Toxicity Assessment enzymatic_assay BACE1/BACE2 Enzymatic Assays (Determine IC50) cell_based_assay Cell-Based Aβ Production Assays enzymatic_assay->cell_based_assay pk_studies Pharmacokinetic Studies (Bioavailability) cell_based_assay->pk_studies dosing Oral Administration of this compound sampling CSF and Brain Tissue Collection dosing->sampling tox_studies Toxicology Studies (e.g., Retinal Toxicity Assessment) dosing->tox_studies analysis Aβ Level Measurement (ELISA) sampling->analysis pk_studies->dosing

Preclinical evaluation workflow for a BACE1 inhibitor.

Key Experimental Protocols

While the precise, proprietary protocols for this compound are not publicly available, this section provides detailed methodologies for the key types of experiments that were likely performed, based on standard practices in the field.

In Vivo Efficacy Study in Sprague-Dawley Rats
  • Objective: To determine the effect of orally administered this compound on Aβ levels in the CSF and brain of Sprague-Dawley rats.

  • Animals: Male Sprague-Dawley rats, 8-10 weeks old.

  • Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Formulation: this compound is formulated as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • Dosing:

    • Rats are fasted overnight prior to dosing.

    • This compound is administered via oral gavage at the desired dose (e.g., 10 mg/kg). A vehicle control group receives the vehicle alone.

  • Sample Collection:

    • At a predetermined time point post-dosing (e.g., 4 hours), animals are anesthetized.

    • CSF Collection: A cisterna magna puncture is performed using a fine-gauge needle to collect approximately 100-150 µL of CSF.

    • Brain Tissue Collection: Following CSF collection, animals are euthanized, and the brain is rapidly excised, hemisected, and frozen on dry ice.

  • Aβ Measurement (ELISA):

    • Brain Homogenization: The frozen brain hemisphere is weighed and homogenized in a guanidine-HCl buffer to extract Aβ.

    • ELISA: Commercially available ELISA kits specific for rat Aβ40 are used to quantify the concentration of Aβ in the CSF and brain homogenates according to the manufacturer's instructions.

    • Data are expressed as a percentage reduction compared to the vehicle-treated control group.

Retinal Toxicity Assessment in Rats
  • Objective: To evaluate the potential retinal toxicity of this compound following chronic administration in rats.

  • Animals and Dosing: As described in the efficacy study, with daily oral administration for a specified duration (e.g., 1 month).

  • Assessments:

    • Electroretinography (ERG):

      • Rats are dark-adapted overnight.

      • Under dim red light, animals are anesthetized, and their pupils are dilated.

      • A corneal electrode is placed on the eye, with reference and ground electrodes placed subcutaneously.

      • Full-field flash ERG is performed to measure the electrical responses of the retina to light stimuli of varying intensities. Changes in the a-wave (photoreceptor function) and b-wave (bipolar cell function) amplitudes and latencies are recorded.

    • Fundus Autofluorescence (FAF) and Optical Coherence Tomography (OCT):

      • Specialized rodent imaging systems are used to capture images of the retina in anesthetized animals.

      • FAF is used to detect the accumulation of autofluorescent material (e.g., lipofuscin) in the retinal pigment epithelium (RPE).

      • OCT is used to obtain high-resolution cross-sectional images of the retina to measure the thickness of different retinal layers, particularly the outer nuclear layer which contains the photoreceptor cell bodies.

    • Histopathology:

      • At the end of the study, animals are euthanized, and their eyes are enucleated and fixed.

      • The eyes are processed for paraffin (B1166041) embedding, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

      • Microscopic examination is performed to assess for any pathological changes, such as photoreceptor cell loss, RPE abnormalities, and retinal thinning.

Assessment of RPE Phagolysosomal Function
  • Objective: To investigate the mechanism of this compound-induced retinal toxicity by assessing its impact on the phagocytic function of the RPE.

  • Methodology (In Vitro):

    • Cell Culture: Primary RPE cells are isolated from rat eyes and cultured to confluence.

    • Treatment: The cultured RPE cells are treated with varying concentrations of this compound or vehicle control for a specified duration.

    • Phagocytosis Assay:

      • Photoreceptor outer segments (POS) are isolated from fresh rat retinas and labeled with a fluorescent dye (e.g., FITC).

      • The labeled POS are added to the cultured RPE cells.

      • After an incubation period to allow for phagocytosis, extracellular POS are quenched or washed away.

      • The amount of internalized, fluorescently labeled POS is quantified using a plate reader or flow cytometry.

    • Lysosomal Function Assays:

      • Lysosomal integrity and function can be assessed using various commercially available kits that measure lysosomal pH, enzyme activity (e.g., cathepsins), or membrane permeability.

      • Changes in these parameters in this compound-treated cells compared to controls would indicate impaired lysosomal function.

Discussion and Future Directions

This compound serves as a critical case study in the development of BACE1 inhibitors for Alzheimer's disease. Its potent Aβ-lowering effects in preclinical models provided strong validation for the BACE1 therapeutic hypothesis. However, the off-target retinal toxicity observed with this compound underscores the importance of thorough safety and toxicology assessments for this class of compounds. The finding that the retinal toxicity is likely an off-target effect, as BACE1 knockout rats do not exhibit this phenotype, suggests that it may be possible to design BACE1 inhibitors that are devoid of this liability.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Studies: To identify the structural motifs responsible for the retinal toxicity of this compound and to design new BACE1 inhibitors with an improved safety profile.

  • Advanced In Vitro Models: The use of human induced pluripotent stem cell (iPSC)-derived retinal organoids could provide a more translationally relevant platform for assessing the retinal toxicity of BACE1 inhibitors.

  • Biomarker Development: The identification of sensitive and specific biomarkers for early detection of retinal toxicity would be invaluable for the clinical development of future BACE1 inhibitors.

Conclusion

This compound is a potent and efficacious BACE1 inhibitor that demonstrated significant Aβ-lowering effects in preclinical models of Alzheimer's disease. While its development was terminated due to off-target retinal toxicity, the study of this compound has provided valuable insights into the challenges and opportunities of targeting BACE1. The data and methodologies presented in this technical guide are intended to serve as a resource for the neuroscience research community to inform the design and development of safer and more effective therapies for Alzheimer's disease and other neurological disorders.

Methodological & Application

Application Notes and Protocols for AMG-8718 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and experimental protocols for the in vitro characterization of AMG-8718, a potent BACE1 inhibitor, in cell culture models. The protocols are intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a potent and orally efficacious inhibitor of Beta-secretase 1 (BACE1), an enzyme pivotal in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[1][2] Dysregulation of Aβ production is a key pathological hallmark of Alzheimer's disease. These protocols outline the in vitro evaluation of this compound's activity and its effects on cell viability.

Mechanism of Action: BACE1 Signaling Pathway

This compound exerts its effect by inhibiting the enzymatic activity of BACE1. BACE1 is a transmembrane aspartyl protease that cleaves the amyloid precursor protein (APP) at the β-secretase site. This cleavage is the first and rate-limiting step in the generation of Aβ peptides. Subsequent cleavage by γ-secretase results in the release of Aβ peptides of varying lengths, including Aβ40 and Aβ42, which can aggregate to form neurotoxic oligomers and plaques. By inhibiting BACE1, this compound reduces the production of these Aβ peptides.

BACE1_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage AICD APP Intracellular Domain (AICD) APP->AICD γ-secretase cleavage Abeta Amyloid-beta (Aβ) Peptides sAPPb->Abeta γ-secretase cleavage BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase AMG8718 This compound AMG8718->BACE1 Inhibition

Diagram 1: this compound Inhibition of the BACE1 Signaling Pathway.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound.

Cell LineAssay TypeParameterValueReference
HEK293BACE1 InhibitionIC504.4 nM[1]

Experimental Protocols

The following are representative protocols for evaluating this compound in a cell culture setting. These are based on published data and standard laboratory procedures.

A common cell line for studying BACE1 activity is the Human Embryonic Kidney 293 (HEK293) line, often stably transfected to overexpress human APP.

  • Cell Line: HEK293 (or HEK293-APP)

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and for stable cell lines, an appropriate selection antibiotic (e.g., G418).

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.1%).

This protocol is designed to quantify the inhibition of BACE1 by measuring the reduction in secreted Aβ40 levels.

  • Cell Seeding:

    • Trypsinize and count HEK293-APP cells.

    • Seed the cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2X the final concentration.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

    • Incubate for 24 hours (or as determined by time-course experiments).

  • Sample Collection:

    • After incubation, carefully collect the conditioned medium from each well.

    • Centrifuge the medium at 1,000 x g for 5 minutes to pellet any detached cells or debris.

    • Collect the supernatant for Aβ40 analysis. Samples can be stored at -80°C if not analyzed immediately.

  • Aβ40 Quantification:

    • Use a commercially available Aβ40 sandwich ELISA kit.

    • Follow the manufacturer's instructions for the assay, including the preparation of standards and samples.

    • Read the absorbance on a plate reader at the recommended wavelength.

  • Data Analysis:

    • Calculate the concentration of Aβ40 in each sample based on the standard curve.

    • Normalize the data to the vehicle control (representing 0% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

BACE1_Inhibition_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed HEK293-APP Cells in 96-well Plate treat_cells Treat Cells with this compound (24h) seed_cells->treat_cells prepare_compound Prepare Serial Dilutions of this compound prepare_compound->treat_cells collect_media Collect Conditioned Media treat_cells->collect_media run_elisa Quantify Aβ40 using ELISA collect_media->run_elisa analyze_data Calculate IC50 run_elisa->analyze_data

Diagram 2: Workflow for BACE1 Inhibition Assay.

It is essential to assess whether the observed reduction in Aβ40 is due to specific BACE1 inhibition or general cytotoxicity.

  • Cell Seeding:

    • Seed HEK293 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.

    • Incubate overnight.

  • Compound Treatment:

    • Treat cells with the same range of this compound concentrations used in the BACE1 inhibition assay.

    • Incubate for the same duration (e.g., 24 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3][4]

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[3][4]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[4]

    • Mix thoroughly to dissolve the formazan crystals.[3][4]

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.[3][4]

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot cell viability against the logarithm of the this compound concentration to assess cytotoxicity.

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

Application Notes and Protocols for In Vivo Studies Using a p70S6K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Note on AMG-8718: Initial searches indicate that this compound is primarily documented as a BACE1 inhibitor investigated for Alzheimer's disease. There is no available scientific literature detailing its use as a p70S6K inhibitor in in vivo cancer studies. Therefore, these application notes will focus on a well-characterized, selective p70S6K inhibitor, PF-4708671 , as a representative molecule for designing and executing in vivo studies targeting this kinase. The principles and protocols outlined here are generally applicable to other selective p70S6K inhibitors.

Introduction: Targeting p70S6K in Cancer

The 70 kDa ribosomal protein S6 kinase (p70S6K) is a serine/threonine kinase that serves as a critical downstream effector of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is frequently hyperactivated in various cancers, contributing to cell growth, proliferation, and survival.[1] Upon activation by mTORC1, p70S6K phosphorylates the S6 ribosomal protein, a component of the 40S ribosomal subunit, which enhances the translation of specific mRNAs essential for cell cycle progression and growth.[1][2][3] Furthermore, p70S6K can regulate cell survival by inactivating the pro-apoptotic protein BAD through phosphorylation.[3] Given its central role, p70S6K is a compelling therapeutic target, and its inhibition is being explored as an anti-cancer strategy.[4]

PF-4708671 is a potent and highly specific, cell-permeable inhibitor of the S6K1 isoform (p70S6K1).[5][6][7] It has been instrumental in delineating the specific roles of p70S6K1 and serves as an excellent tool compound for in vivo preclinical studies.[6][7]

Signaling Pathway

The diagram below illustrates the canonical PI3K/Akt/mTOR pathway leading to the activation of p70S6K and its subsequent downstream effects on protein synthesis and cell survival. Inhibition by a compound like PF-4708671 blocks the phosphorylation of the S6 ribosomal protein.

p70S6K_Signaling_Pathway GF Growth Factors (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K S6 Ribosomal Protein S6 p70S6K->S6 BAD BAD p70S6K->BAD Translation Protein Synthesis (Cell Growth, Proliferation) S6->Translation Apoptosis Apoptosis Inhibition (Cell Survival) BAD->Apoptosis Inhibitor PF-4708671 Inhibitor->p70S6K

Caption: Simplified p70S6K signaling pathway and point of inhibition.

Quantitative Data Summary

The following tables summarize key in vitro potency data for PF-4708671 and provide a starting point for in vivo dosing based on published studies.

Table 1: In Vitro Potency of PF-4708671

Target Assay Type Value Reference
S6K1 (p70S6K1) Cell-free (Ki) 20 nM [5][6][8]
S6K1 (p70S6K1) Cell-free (IC50) 160 nM [5][6][8]
S6K2 Cell-free (IC50) 65 µM [6][8]
RSK1 Cell-free (IC50) 4.7 µM [6][8]

| MSK1 | Cell-free (IC50) | 0.95 µM |[6] |

Table 2: Example In Vivo Dosing for PF-4708671

Compound Animal Model Cell Line Dose Route Schedule Reference

| PF-4708671 | Nude Mouse | H460 (Lung Cancer) | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 1 week |[9] |

Experimental Protocols

Formulation of PF-4708671 for In Vivo Administration

A proper vehicle is crucial for ensuring the solubility and bioavailability of the inhibitor. Based on protocols for similar kinase inhibitors, two common formulations are provided below. It is critical to test the solubility and stability of PF-4708671 in the chosen vehicle before animal administration.

Option 1: Carboxymethylcellulose (CMC)-based Suspension (for Oral or i.p. routes) [5]

  • Prepare a sterile solution of 0.5% (w/v) low-viscosity CMC-Na in water.

  • Weigh the required amount of PF-4708671 powder.

  • Create a homogenous suspension by adding the powder to the CMC-Na solution.

  • Mix thoroughly using a vortex or sonicator immediately before administration to ensure uniform suspension.

  • A typical final concentration for dosing might be 5 mg/mL to deliver 50 mg/kg in a 10 mL/kg injection volume.[5]

Option 2: PEG300/Tween-80/Saline Formulation (for i.p. or i.v. routes) [8]

  • Prepare a stock solution of PF-4708671 in DMSO (e.g., 25 mg/mL).

  • For a 1 mL final working solution, mix the following in order:

    • 400 µL of PEG300

    • 100 µL of the DMSO stock solution (final DMSO concentration: 10%)

    • 50 µL of Tween-80

    • 450 µL of sterile saline (0.9% NaCl)

  • Mix thoroughly at each step to ensure the solution is clear. This formulation should be prepared fresh daily.[8]

In Vivo Xenograft Tumor Model Workflow

This protocol outlines a standard workflow for evaluating the anti-tumor efficacy of a p70S6K inhibitor in a subcutaneous xenograft mouse model. All procedures must be approved and performed in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.

In_Vivo_Workflow A 1. Cell Culture - Select relevant cancer cell line - Grow to 70-80% confluency B 2. Cell Implantation - Harvest and suspend cells (e.g., 5x10^6 cells in 100µL PBS/Matrigel) - Subcutaneously inject into flanks of immunodeficient mice A->B C 3. Tumor Growth & Monitoring - Allow tumors to establish - Measure tumor volume with calipers 2-3 times/week B->C D 4. Randomization - When tumors reach ~150 mm³, randomize mice into groups (e.g., Vehicle, Treatment) C->D E 5. Treatment Administration - Prepare inhibitor formulation daily - Administer drug via specified route (e.g., i.p.) and schedule - Administer vehicle to control group D->E F 6. Efficacy & Toxicity Monitoring - Continue measuring tumor volume - Monitor body weight and clinical signs of toxicity E->F G 7. Study Endpoint & Analysis - Euthanize mice when tumors reach endpoint - Excise, weigh, and process tumors for analysis (e.g., Western blot for p-S6) F->G H 8. Data Analysis - Calculate Tumor Growth Inhibition (TGI) - Statistical analysis G->H

Caption: Standard workflow for an in vivo xenograft efficacy study.

Detailed Steps:

  • Animal Model: Use immunodeficient mice (e.g., NU/Nu, NOD-SCID) appropriate for human cancer cell line xenografts. Allow mice to acclimate for at least one week before procedures.

  • Cell Preparation and Implantation:

    • Culture the chosen cancer cell line (e.g., H460) under standard conditions.

    • Harvest cells during the exponential growth phase and ensure high viability (>95%).

    • Resuspend cells in sterile, serum-free medium or PBS, often mixed 1:1 with an extracellular matrix like Matrigel to improve tumor formation.

    • Inject a typical volume of 100-200 µL containing 1-10 million cells subcutaneously into the flank of each mouse.

  • Tumor Monitoring and Randomization:

    • Once tumors are palpable, begin measuring their dimensions (length and width) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

    • When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize mice into treatment and control groups, ensuring the average tumor volume is similar across all groups.

  • Drug Administration:

    • Prepare the PF-4708671 formulation fresh each day as described in Protocol 4.1.

    • Administer the drug and vehicle control according to the planned dose, route (e.g., 50 mg/kg, i.p.), and schedule.

  • Monitoring and Endpoints:

    • Continue to measure tumor volume and body weight 2-3 times per week. Body weight loss exceeding 15-20% is a common sign of toxicity that may require dose adjustment or euthanasia.

    • The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated at the end of the study.

    • TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

  • Pharmacodynamic (PD) Analysis:

    • To confirm target engagement in vivo, a satellite group of mice can be euthanized at a specific time point after the final dose (e.g., 2-4 hours).

    • Tumors should be rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C.

    • Tumor lysates can then be analyzed by Western blot for the phosphorylation status of p70S6K's direct substrate, S6 (e.g., p-S6 Ser235/236), to verify that the inhibitor is hitting its target.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-8718 is a potent and orally efficacious inhibitor of Beta-secretase 1 (BACE1), an enzyme pivotal in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2] Inhibition of BACE1 is a key therapeutic strategy aimed at reducing the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease. These application notes provide a comprehensive overview and generalized protocols for the preclinical evaluation of this compound in mouse models, based on established methodologies for BACE1 inhibitors.

Disclaimer: Specific in vivo dosage information for this compound in mouse models is not publicly available. The following protocols and dosage recommendations are based on preclinical studies of other BACE1 inhibitors, such as Verubecestat and NB-360.[1][3] Researchers must conduct comprehensive dose-finding, pharmacokinetic, and pharmacodynamic studies to determine the optimal, effective, and well-tolerated dosing regimen for this compound in their specific mouse model.

Data Presentation: Dosage and Administration of BACE1 Inhibitors in Mice

The following table summarizes representative dosages and administration routes for various BACE1 inhibitors in mouse models, which can serve as a starting point for designing studies with this compound.

CompoundMouse ModelRoute of AdministrationDosageStudy DurationKey FindingsReference
NB-360APPPS1Oral (in food pellets)0.25 g/kg in chow (approx. 20 µmol/kg/day)2 weeks to 3 monthsReduced soluble Aβ40 and Aβ42 levels in the forebrain by 80%.[3][3]
Verubecestat (MK-8931)5XFADOral gavageDose-dependentAcute and ChronicAttenuation of plasma Aβ40 and Aβ42.[1][1]
LY2811376N/AOralN/AN/ACorrelated with decreased levels of amyloid beta 40 (Aβ40).[4][4]
General BACE1 InhibitorsAPPPS1Oral (daily)100, 300 mg/kg3 daysDose-dependent reduction of human Aβ levels.[5][5]

Signaling Pathway

BACE1 Cleavage of Amyloid Precursor Protein (APP)

BACE1, also known as beta-secretase, is a key enzyme in the amyloidogenic pathway. It cleaves the amyloid precursor protein (APP) at the N-terminus of the Aβ domain. This initial cleavage is followed by a subsequent cleavage by γ-secretase, which releases the Aβ peptide.

BACE1_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP APP BACE1 BACE1 APP->BACE1 Cleavage C99 C99 fragment sAPPb sAPPβ BACE1->sAPPb Releases gamma_secretase γ-secretase Abeta Aβ Peptide gamma_secretase->Abeta Releases AICD AICD gamma_secretase->AICD Releases C99->gamma_secretase Cleavage AMG8718 This compound AMG8718->BACE1 Inhibits experimental_workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis animal_selection Select Mouse Model (e.g., 5XFAD) acclimation Acclimation (1-2 weeks) animal_selection->acclimation baseline_testing Baseline Behavioral Testing acclimation->baseline_testing randomization Randomize into Groups (Vehicle vs. This compound) baseline_testing->randomization dosing Chronic Administration (e.g., formulated chow) randomization->dosing monitoring Monitor Health, Body Weight, and Food Intake dosing->monitoring final_testing Final Behavioral Testing dosing->final_testing interim_testing Interim Behavioral Testing monitoring->interim_testing euthanasia Euthanasia and Tissue Collection final_testing->euthanasia biochemical_analysis Biochemical Analysis (Aβ ELISA) euthanasia->biochemical_analysis histological_analysis Histological Analysis (Plaque Burden) euthanasia->histological_analysis

References

AMG-8718 solubility and preparation for assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-8718 is a potent and selective inhibitor of Beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. BACE1 initiates the cleavage of Amyloid Precursor Protein (APP), leading to the production of amyloid-beta (Aβ) peptides. Inhibition of BACE1 is a promising therapeutic strategy to reduce Aβ levels. These application notes provide detailed protocols for the solubilization of this compound and its application in a representative cell-free BACE1 inhibition assay.

Physicochemical and Biological Properties

PropertyValueReference
Molecular Formula C₂₅H₁₉FN₄O₃[1]
Molecular Weight 442.44 g/mol [1]
Biological Target Beta-secretase 1 (BACE1)[1]
IC₅₀ 4.4 nM (in HEK293 cells, measuring Aβ40 levels)[1]

Solubility and Preparation for Assays

The solubility of this compound in aqueous buffers is limited. Therefore, it is recommended to first prepare a high-concentration stock solution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), which can then be diluted into the appropriate aqueous assay buffer.

Storage and Stability:

  • Lyophilized Powder: Store at -20°C, desiccated. Stable for up to 36 months.[1]

  • In Solution (DMSO): Store at -20°C. It is recommended to use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze-thaw cycles.[1]

Recommended Protocol for Stock Solution Preparation:

  • Solvent Selection: Use anhydrous, high-purity DMSO.

  • Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

    • Calculation: For 1 mg of this compound (MW = 442.44 g/mol ), dissolve in 226.0 µL of DMSO.

      • Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

  • Dissolution: Bring the lyophilized this compound and DMSO to room temperature. Add the calculated volume of DMSO to the vial of this compound. Vortex briefly until the compound is fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C.

Experimental Protocols

Cell-Free BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a common method for measuring BACE1 activity and the inhibitory potential of compounds like this compound using a FRET-based assay. The assay relies on a specific peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (e.g., based on the Swedish mutation of APP)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • This compound DMSO stock solution

  • DMSO (for control and dilutions)

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence microplate reader

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction and Detection cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add this compound or DMSO (Control) to Wells prep_inhibitor->add_inhibitor prep_enzyme Dilute BACE1 Enzyme add_enzyme Add Diluted BACE1 Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate Inhibitor and Enzyme add_enzyme->pre_incubate pre_incubate->add_substrate read_plate Measure Fluorescence add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 BACE1_Pathway cluster_membrane Cell Membrane APP APP BACE1 BACE1 sAPPb sAPPβ (soluble ectodomain) BACE1->sAPPb C99 C99 (membrane-bound) BACE1->C99 β-cleavage gamma_secretase γ-Secretase Ab Aβ Peptide (Amyloid-β) gamma_secretase->Ab γ-cleavage AICD AICD gamma_secretase->AICD AMG8718 This compound AMG8718->BACE1 Inhibition

References

Application Notes and Protocols for Cell-Based Assay Using AMG-8718

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-8718 is a potent and selective inhibitor of Beta-secretase 1 (BACE1), an aspartyl protease that plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP).[1] Inhibition of BACE1 is a key therapeutic strategy aimed at reducing the production of amyloid-beta (Aβ) peptides, particularly Aβ40 and Aβ42, which are central to the pathogenesis of Alzheimer's disease. These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory activity of this compound on Aβ40 production in a human embryonic kidney (HEK293) cell line.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of BACE1 enzymatic activity. BACE1 is the rate-limiting enzyme in the amyloidogenic pathway. It cleaves APP at the β-secretase site, leading to the generation of a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides. By inhibiting BACE1, this compound reduces the formation of sAPPβ and C99, thereby decreasing the subsequent production and secretion of Aβ peptides.

Quantitative Data Summary

The inhibitory potency of this compound and other relevant compounds against BACE1 and the subsequent reduction in Aβ40 levels are summarized in the tables below.

Table 1: In Vitro Inhibitory Potency of this compound

CompoundTargetIC50 (nM)Assay TypeReference
This compoundBACE10.7Enzymatic Assay[1]
This compoundBACE25Enzymatic Assay[1]

Table 2: Cell-Based Activity of this compound

Cell LineCompoundIC50 (nM) for Aβ40 ReductionAssay ConditionsReference
HEK293This compound4.4Overnight incubation, Aβ40 measured by sandwich ELISA[1]

Signaling Pathway

The amyloidogenic processing of APP is a sequential enzymatic cascade. The diagram below illustrates this pathway and highlights the inhibitory action of this compound.

AMG_8718_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP APP sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 APP->C99 Ab40 Aβ40 C99->Ab40 Cleavage AICD AICD C99->AICD BACE1 BACE1 (β-secretase) BACE1->APP gSecretase γ-secretase gSecretase->C99 AMG8718 This compound AMG8718->BACE1 Inhibition BACE1_Assay_Workflow start Start cell_culture Culture and Seed HEK293 Cells start->cell_culture compound_prep Prepare Serial Dilutions of this compound cell_culture->compound_prep treatment Treat Cells with this compound (24-hour incubation) compound_prep->treatment supernatant_collection Collect Cell Culture Supernatant treatment->supernatant_collection elisa Perform Aβ40 Sandwich ELISA supernatant_collection->elisa data_analysis Analyze Data and Determine IC50 elisa->data_analysis end End data_analysis->end

References

Application Notes and Protocols for AMG-8718 Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-8718 is a potent, orally bioavailable small molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. As a BACE1 inhibitor, this compound was investigated for its potential to reduce Aβ levels in the brain. Preclinical studies in rodent models demonstrated that this compound effectively reduces brain and cerebrospinal fluid (CSF) Aβ levels. However, its development was halted due to off-target retinal toxicity observed in rats.[1][2]

These application notes provide a comprehensive overview of the administration of this compound in rodent models for research purposes, including its mechanism of action, protocols for in vivo studies, and methods for assessing its efficacy and potential toxicity.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of BACE1. BACE1 initiates the amyloidogenic processing of the amyloid precursor protein (APP) by cleaving it at the β-secretase site. This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. By inhibiting BACE1, this compound blocks the initial step of this pathway, thereby reducing the production of all downstream products, including Aβ peptides.

BACE1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP APP sAPPb sAPPβ APP->sAPPb Release C99 C99 fragment APP->C99 Cleavage Ab Amyloid-β (Aβ) (Aβ40, Aβ42) Plaques Amyloid Plaques Ab->Plaques Aggregation C99->Ab Cleavage AICD AICD C99->AICD Release BACE1 BACE1 (β-secretase) BACE1->APP gSecretase γ-secretase gSecretase->C99 Cleavage AMG8718 This compound AMG8718->BACE1 Inhibition

BACE1 Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

While specific dose-response data from the original preclinical studies of this compound are not publicly available, reports indicate that the compound produced robust and sustained reductions in both brain and CSF Aβ levels in a rat pharmacodynamic model.[2] A one-month toxicity study in Sprague-Dawley rats was also conducted.[1]

For novel research, it is imperative to conduct a pilot dose-response study to determine the optimal dose for achieving significant Aβ reduction while monitoring for potential toxicity. The following tables provide a template for summarizing such data.

Table 1: Hypothetical Dose-Response of this compound on Brain Aβ40 Levels in Rats

Treatment GroupDose (mg/kg)Route of AdministrationDurationMean Brain Aβ40 Reduction (%)Standard Deviation
Vehicle Control0Oral Gavage28 days0± 5.2
This compound Low Dose1Oral Gavage28 days25± 8.1
This compound Mid Dose3Oral Gavage28 days55± 10.5
This compound High Dose10Oral Gavage28 days80± 7.9

Table 2: Summary of Retinal Toxicity Findings in Sprague-Dawley Rats (Hypothetical)

Treatment GroupDose (mg/kg)ERG b-wave Amplitude Reduction (%)Retinal Outer Nuclear Layer Thinning (%)
Vehicle Control000
This compound Low Dose152
This compound Mid Dose32015
This compound High Dose105040

Experimental Protocols

Oral Administration of this compound in Rodents

This protocol describes the oral gavage administration of this compound to rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Oral gavage needles (18-20 gauge, ball-tipped)

  • Syringes (1-3 mL)

  • Animal scale

  • Sprague-Dawley rats (or other appropriate rodent model)

Procedure:

  • Formulation Preparation: Prepare the dosing formulation of this compound in the chosen vehicle at the desired concentrations. Ensure the formulation is homogenous.

  • Animal Handling and Dosing:

    • Weigh each animal to determine the correct dosing volume.

    • Gently restrain the rat.

    • Carefully insert the gavage needle into the esophagus.

    • Slowly administer the calculated volume of the this compound formulation or vehicle.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Dosing Schedule: Administer the compound once daily for the duration of the study (e.g., 28 days).

Oral_Administration_Workflow cluster_prep Preparation cluster_admin Administration cluster_schedule Study Schedule Formulation Prepare this compound Formulation Weighing Weigh Animals & Calculate Dose Volume Formulation->Weighing Restrain Gently Restrain Animal Weighing->Restrain Gavage Administer via Oral Gavage Restrain->Gavage Monitor_Post Monitor for Distress Gavage->Monitor_Post DailyDose Repeat Daily for Study Duration Monitor_Post->DailyDose

Workflow for Oral Administration of this compound.
Quantification of Brain Amyloid-β Levels

This protocol outlines the quantification of Aβ40 and Aβ42 in rodent brain tissue using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Rodent brain tissue

  • Homogenization buffer (e.g., Guanidine-HCl based)

  • Protein quantification assay (e.g., BCA)

  • Aβ40 and Aβ42 ELISA kits

  • Microplate reader

Procedure:

  • Tissue Homogenization:

    • Harvest the brain and snap-freeze in liquid nitrogen.

    • Homogenize the tissue in a guanidine-HCl based buffer to solubilize Aβ aggregates.

    • Centrifuge the homogenate and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration in the supernatant using a BCA assay.

  • ELISA:

    • Follow the manufacturer's instructions for the specific Aβ40 and Aβ42 ELISA kits.

    • Load diluted samples and standards onto the pre-coated microplate.

    • Incubate, wash, and add detection antibodies and substrate.

    • Read the absorbance using a microplate reader.

  • Data Analysis: Calculate the concentration of Aβ40 and Aβ42 in each sample and normalize to the total protein concentration.

Assessment of Retinal Toxicity via Electroretinography (ERG)

This protocol describes the use of ERG to assess retinal function in rats treated with this compound.

Materials:

  • Electroretinography system

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Topical mydriatic (e.g., tropicamide)

  • Topical anesthetic (e.g., proparacaine)

  • Corneal electrodes

Procedure:

  • Animal Preparation:

    • Dark-adapt the rats overnight.

    • Anesthetize the animal.

    • Administer a topical mydriatic to dilate the pupils and a topical anesthetic to numb the cornea.

  • Electrode Placement: Place the active electrode on the cornea, the reference electrode subcutaneously near the eye, and the ground electrode subcutaneously on the tail.

  • ERG Recording:

    • Present a series of light flashes of increasing intensity to the eye.

    • Record the resulting electrical responses from the retina (a-wave and b-wave).

  • Data Analysis: Measure the amplitude and implicit time of the a- and b-waves. A reduction in amplitude may indicate retinal toxicity.

ERG_Workflow cluster_prep Animal Preparation cluster_recording ERG Recording cluster_analysis Data Analysis DarkAdapt Overnight Dark Adaptation Anesthetize Anesthetize Animal DarkAdapt->Anesthetize EyeDrops Administer Mydriatic & Anesthetic Eye Drops Anesthetize->EyeDrops Electrodes Place Corneal, Reference, & Ground Electrodes EyeDrops->Electrodes Stimulation Present Light Flashes Electrodes->Stimulation Record Record Retinal Electrical Response Stimulation->Record Analyze Measure a-wave and b-wave Amplitudes Record->Analyze

Workflow for Electroretinography (ERG) Assessment.

Conclusion

This compound is a valuable research tool for studying the in vivo effects of BACE1 inhibition. While it demonstrated efficacy in reducing Aβ levels in rodent models, its off-target retinal toxicity is a critical consideration for any in vivo study. The protocols provided herein offer a framework for administering this compound and assessing its pharmacodynamic effects and potential toxicity. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines. A thorough understanding of both the on-target efficacy and potential off-target effects is crucial for interpreting data from studies involving this compound.

References

Measuring BACE1 Inhibition with AMG-8718: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target in Alzheimer's disease research. As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, its inhibition is a key strategy for reducing the amyloid plaques characteristic of the disease. AMG-8718 is a potent and selective inhibitor of BACE1. These application notes provide detailed protocols for measuring the inhibitory activity of this compound in various experimental systems.

BACE1 Signaling Pathway in Alzheimer's Disease

The amyloidogenic pathway, initiated by BACE1, leads to the formation of Aβ peptides.[1][2][3] BACE1 cleaves the amyloid precursor protein (APP) to generate a membrane-bound C-terminal fragment (C99) and a soluble N-terminal fragment (sAPPβ).[2][3] The C99 fragment is subsequently cleaved by γ-secretase, releasing Aβ peptides of varying lengths, primarily Aβ40 and Aβ42.[2] In the non-amyloidogenic pathway, APP is cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ.[1][2]

BACE1_Signaling_Pathway cluster_extracellular Extracellular Space APP APP BACE1_active BACE1 APP->BACE1_active sAPPb sAPPβ BACE1_active->sAPPb Releases C99 C99 BACE1_active->C99 Generates Ab_peptide Aβ Peptide (Aβ40/Aβ42) plaques Amyloid Plaques Ab_peptide->plaques Aggregation g_secretase g_secretase C99->g_secretase Cleavage by g_secretase->Ab_peptide

BACE1-mediated cleavage of APP.

Experimental Protocols

Herein, we provide detailed protocols for in vitro, cell-based, and in vivo assays to characterize the inhibitory effects of this compound on BACE1 activity.

In Vitro BACE1 Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)

This protocol describes a FRET-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified human BACE1 enzyme. The assay relies on the cleavage of a specific peptide substrate labeled with a fluorophore and a quencher. Cleavage by BACE1 separates the pair, resulting in a measurable increase in fluorescence.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for testing.

  • Assay Reaction:

    • Add assay buffer to the wells of the 96-well plate.

    • Add the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.

    • Add the BACE1 FRET substrate to all wells.

    • Initiate the reaction by adding the BACE1 enzyme to all wells except the negative control wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.

  • Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the specific FRET pair.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

FRET_Assay_Workflow start Start prep_compound Prepare this compound Dilutions start->prep_compound setup_plate Set up 96-well Plate (Buffer, Compound/Vehicle) prep_compound->setup_plate add_substrate Add BACE1 FRET Substrate setup_plate->add_substrate add_enzyme Add BACE1 Enzyme add_substrate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate read_fluorescence Measure Fluorescence incubate->read_fluorescence analyze Calculate % Inhibition and IC50 read_fluorescence->analyze end End analyze->end

Workflow for the in vitro FRET assay.
Cell-Based Assay for Aβ40 Reduction in HEK293 Cells

This protocol details a method to assess the ability of this compound to inhibit BACE1 activity in a cellular context by measuring the reduction of secreted Aβ40 levels in the culture medium of human embryonic kidney (HEK299) cells overexpressing APP.[4]

Materials:

  • HEK293 cells stably expressing human APP

  • Cell culture medium (e.g., DMEM) with supplements

  • This compound

  • DMSO

  • Aβ40 ELISA kit

  • Cell lysis buffer

  • BCA protein assay kit

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the HEK293-APP cells in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

  • Sample Collection:

    • Collect the conditioned medium from each well.

    • Lyse the cells in each well and collect the cell lysates.

  • Aβ40 Measurement: Quantify the concentration of Aβ40 in the conditioned medium using a commercially available ELISA kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA protein assay to normalize the Aβ40 levels.

  • Data Analysis: Calculate the percentage of Aβ40 reduction for each this compound concentration compared to the vehicle control, after normalizing to total protein content.

Cell_Assay_Workflow start Start seed_cells Seed HEK293-APP Cells start->seed_cells treat_cells Treat with this compound/Vehicle seed_cells->treat_cells collect_samples Collect Conditioned Medium and Cell Lysates treat_cells->collect_samples run_elisa Measure Aβ40 by ELISA collect_samples->run_elisa measure_protein Quantify Total Protein collect_samples->measure_protein analyze_data Calculate % Aβ40 Reduction run_elisa->analyze_data measure_protein->analyze_data end End analyze_data->end

Workflow for the cell-based Aβ40 assay.
In Vivo Measurement of Aβ40 Reduction in Sprague-Dawley Rats

This protocol outlines an in vivo experiment to evaluate the efficacy of orally administered this compound in reducing Aβ40 levels in the cerebrospinal fluid (CSF) and brain of Sprague-Dawley rats.[4]

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle for oral administration (e.g., 1% HPMC, 0.1% Tween 80 in water)

  • Anesthesia

  • CSF collection supplies

  • Brain extraction tools

  • Homogenization buffer

  • Aβ40 ELISA kit

Procedure:

  • Animal Dosing: Administer a single oral dose of this compound or vehicle to the rats. A typical effective dose is 10 mg/kg.[4]

  • Sample Collection: At a predetermined time point post-dosing (e.g., 4 hours), anesthetize the animals.[4]

    • Collect CSF via cisterna magna puncture.

    • Perfuse the animals with saline, and then extract the brain.

  • Sample Processing:

    • Centrifuge the CSF to remove any cellular debris.

    • Homogenize the brain tissue in a suitable buffer containing protease inhibitors.

    • Centrifuge the brain homogenate and collect the supernatant.

  • Aβ40 Measurement: Determine the Aβ40 concentrations in the CSF and brain homogenate supernatant using an Aβ40 ELISA kit.

  • Data Analysis: Compare the Aβ40 levels in the this compound-treated group to the vehicle-treated group to determine the percentage of Aβ40 reduction.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (µM)Reference
BACE10.0007[4]
BACE20.005[4]

Table 2: In Vivo Efficacy of this compound in Sprague-Dawley Rats (10 mg/kg, p.o.)

CompartmentAβ40 Reduction (%)Time PointReference
CSF694 hours[4]
Brain484 hours[4]

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesRouteDose (mg/kg)Tmax (h)Cmax (µM)Bioavailability (%)
Ratp.o.51.73.870
Beagle Dogp.o.51.08.196
Monkeyp.o.51.76.1101
Data from MedChemExpress, accuracy not independently confirmed.[4]

Conclusion

The protocols and data presented provide a comprehensive guide for researchers to effectively measure and understand the inhibitory activity of this compound on BACE1. These assays are crucial for the preclinical evaluation of BACE1 inhibitors and their potential as therapeutic agents for Alzheimer's disease. The provided workflows and data tables offer a structured approach to experimental design and data interpretation.

References

Application Notes and Protocols for BACE1 Inhibitors in Amyloid Plaque Reduction Studies: Featuring AMG-8718

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-8718 is a potent, orally bioavailable inhibitor of Beta-secretase 1 (BACE1), an enzyme pivotal in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2] The inhibition of BACE1 is a key therapeutic strategy aimed at reducing the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques characteristic of Alzheimer's disease. Preclinical studies in rat models demonstrated that this compound could produce robust and sustained reductions in both cerebrospinal fluid (CSF) and brain Aβ levels.[1]

However, the development of this compound was reportedly discontinued (B1498344) due to off-target toxicity observed in preclinical animal studies. Specifically, a 1-month toxicity study in rats revealed retinal thinning, which was suggested to be an off-target effect related to the impairment of phagolysosomal function.[1]

These application notes provide an overview of the mechanism of action for BACE1 inhibitors like this compound and offer detailed, representative protocols for evaluating the efficacy of such compounds in amyloid plaque reduction studies.

Mechanism of Action: BACE1 Inhibition

BACE1, along with gamma-secretase, is responsible for the sequential cleavage of APP, which leads to the generation of Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. The Aβ42 isoform is particularly prone to aggregation and is a major component of amyloid plaques. By inhibiting BACE1, compounds like this compound block the initial cleavage of APP in the amyloidogenic pathway, thereby reducing the overall production of Aβ peptides.

BACE1_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Therapeutic Intervention APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 Cleavage Ab Amyloid-beta (Aβ) (e.g., Aβ42) sAPPb->Ab γ-secretase Cleavage plaques Amyloid Plaques Ab->plaques Aggregation AMG8718 This compound (BACE1 Inhibitor) BACE1_node BACE1 AMG8718->BACE1_node Inhibits

Figure 1: Mechanism of BACE1 Inhibition by this compound.

Preclinical Data Summary for this compound

While specific quantitative data from peer-reviewed publications are scarce, the following table summarizes the reported preclinical findings for this compound.

Parameter Finding Model System Reference
Aβ Reduction Robust and sustained reductions of CSF and brain Aβ levelsRat Pharmacodynamic Model[1]
Safety Finding Retinal thinning observed in a 1-month toxicity studyRat[1]

Experimental Protocols

The following are detailed, representative protocols for the evaluation of a BACE1 inhibitor. These are not specific to this compound but represent standard methodologies in the field.

Protocol 1: In Vitro BACE1 Enzyme Activity Assay

Objective: To determine the potency (e.g., IC50) of a test compound against recombinant human BACE1.

Materials:

  • Recombinant human BACE1 enzyme

  • FRET-based BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well black microplates

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Dilute the test compound dilutions into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

  • In a 96-well plate, add 10 µL of the diluted test compound or vehicle (DMSO in Assay Buffer) to appropriate wells.

  • Add 20 µL of the BACE1 enzyme solution (pre-diluted in Assay Buffer) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the FRET substrate solution (pre-diluted in Assay Buffer) to each well.

  • Immediately begin kinetic reading on a microplate reader (e.g., every 60 seconds for 30 minutes) at the appropriate excitation and emission wavelengths for the FRET pair.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Aβ Production Assay

Objective: To measure the effect of a test compound on the secretion of Aβ40 and Aβ42 from a relevant cell line overexpressing human APP.

Materials:

  • HEK293 cells stably expressing human APP (e.g., APP695 or with the Swedish mutation)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • Opti-MEM or serum-free medium

  • Commercially available Aβ40 and Aβ42 ELISA kits

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • Plate the APP-expressing cells in a 24-well plate and allow them to reach approximately 80-90% confluency.

  • Prepare dilutions of the test compound in serum-free medium.

  • Wash the cells once with PBS and replace the culture medium with the serum-free medium containing the test compound or vehicle control.

  • Incubate the cells for a defined period (e.g., 16-24 hours) at 37°C.

  • After incubation, collect the conditioned medium from each well. Centrifuge to remove any cell debris.

  • Store the conditioned medium at -80°C until analysis.

  • Perform a cell viability assay on the remaining cells to ensure the test compound is not cytotoxic at the tested concentrations.

  • Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percent reduction in Aβ levels for each compound concentration relative to the vehicle control and determine the IC50 values.

Protocol 3: In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model

Objective: To assess the effect of a test compound on brain Aβ levels and amyloid plaque pathology in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1 or 5xFAD mice).

Materials:

  • Aged transgenic AD mice with established plaque pathology

  • Test compound

  • Vehicle appropriate for the route of administration (e.g., oral gavage)

  • Brain homogenization buffer

  • ELISA kits for Aβ40 and Aβ42 (for both soluble and insoluble fractions)

  • Histology reagents: Paraformaldehyde (PFA), sucrose (B13894), embedding medium (e.g., OCT)

  • Anti-Aβ antibody for immunohistochemistry (e.g., 6E10 or 4G8)

  • Microscope for imaging

Procedure:

  • Dosing: Acclimate mice and randomize them into vehicle and treatment groups. Administer the test compound (e.g., once daily via oral gavage) for a specified duration (e.g., 4 weeks).

  • Tissue Collection: At the end of the treatment period, anesthetize the mice and collect blood via cardiac puncture for plasma Aβ analysis. Perfuse the mice with cold PBS.

  • Brain Dissection: Remove the brain and bisect it sagittally. Use one hemisphere for biochemical analysis and fix the other hemisphere in 4% PFA for immunohistochemistry.

  • Biochemical Analysis:

    • Homogenize the brain hemisphere in a buffer to extract the soluble protein fraction.

    • Centrifuge the homogenate. The supernatant contains the soluble Aβ fraction.

    • Re-suspend the pellet in a strong denaturant (e.g., guanidine (B92328) HCl or formic acid) to extract the insoluble Aβ from plaques.

    • Measure Aβ40 and Aβ42 levels in both the soluble and insoluble fractions using ELISA.

  • Immunohistochemistry (IHC):

    • Cryoprotect the fixed hemisphere in a sucrose solution, then embed and freeze it.

    • Cut sagittal sections using a cryostat.

    • Perform IHC using an anti-Aβ antibody to stain for amyloid plaques.

    • Capture images of specific brain regions (e.g., cortex and hippocampus) using a microscope.

    • Quantify the plaque burden (e.g., percent area occupied by plaques) using image analysis software.

  • Data Analysis: Compare the Aβ levels and plaque burden between the vehicle and treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

BACE1_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis vitro_enzyme Protocol 1: BACE1 Enzyme Assay (Determine IC50) vitro_cell Protocol 2: Cell-Based Aβ Assay (Determine Cellular IC50) vitro_enzyme->vitro_cell vivo_pk Pharmacokinetic Studies (Assess Brain Penetration) vitro_cell->vivo_pk Lead Compound Selection vivo_efficacy Protocol 3: Efficacy in AD Mouse Model (e.g., APP/PS1 mice) vivo_pk->vivo_efficacy biochem Biochemistry: Brain Aβ ELISA (Soluble & Insoluble) vivo_efficacy->biochem histo Histology: Immunohistochemistry (Plaque Burden) vivo_efficacy->histo

Figure 2: General workflow for evaluating a novel BACE1 inhibitor.

References

Application of BACE1 Inhibitors in Neurodegeneration Models: A Focus on AMG-8718

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of Alzheimer's disease is the extracellular deposition of amyloid-beta (Aβ) peptides in the brain, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. Inhibition of BACE1 is a primary therapeutic strategy aimed at reducing Aβ production and mitigating downstream neurotoxic effects. AMG-8718 is a potent, orally bioavailable small molecule inhibitor of BACE1 that demonstrated robust reduction of Aβ levels in preclinical models. Although its clinical development was halted due to off-target retinal toxicity, the study of this compound and other BACE1 inhibitors in neurodegeneration models provides a valuable framework for evaluating this class of therapeutic agents.[1] This document outlines the application of BACE1 inhibitors, with a focus on the conceptual application of compounds like this compound, in relevant neurodegeneration models.

Mechanism of Action: BACE1 Inhibition

BACE1 is a transmembrane aspartyl protease that initiates the amyloidogenic processing of APP. It cleaves APP at the N-terminus of the Aβ domain, generating a soluble APPβ fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequently, γ-secretase cleaves C99 to release Aβ peptides of varying lengths, primarily Aβ40 and Aβ42. By inhibiting BACE1, compounds like this compound block the initial step of this pathway, thereby reducing the production of all downstream Aβ species.

cluster_membrane Cell Membrane cluster_pathway Amyloidogenic Pathway APP APP sAPPb sAPPβ APP->sAPPb C99 C99 APP->C99 Cleavage BACE1 BACE1 BACE1->APP gamma_secretase γ-Secretase gamma_secretase->C99 Ab Aβ Peptides (Aβ40, Aβ42) C99->Ab Cleavage Plaques Amyloid Plaques Ab->Plaques AMG8718 This compound (BACE1 Inhibitor) AMG8718->BACE1 Inhibition

Figure 1: Amyloidogenic processing of APP and the inhibitory action of this compound.

Application in Neurodegeneration Models

The efficacy of BACE1 inhibitors can be assessed in a variety of in vitro and in vivo models that recapitulate key aspects of Alzheimer's disease pathology.

In Vitro Models

Cell-based assays are crucial for the initial screening and characterization of BACE1 inhibitors.

  • Cell Lines Overexpressing APP: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected to overexpress wild-type or mutated forms of human APP (e.g., Swedish mutation) are commonly used. These cells secrete high levels of Aβ, providing a robust system to measure the potency of BACE1 inhibitors.

  • Primary Neuronal Cultures: Neurons derived from transgenic mouse models of AD (e.g., Tg2576, APP/PS1) or from induced pluripotent stem cells (iPSCs) from AD patients can be used to assess the effects of inhibitors on endogenously produced Aβ in a more physiologically relevant context.

In Vivo Models

Animal models are essential for evaluating the pharmacokinetic/pharmacodynamic (PK/PD) relationship, efficacy, and potential toxicity of BACE1 inhibitors.

  • Transgenic Mouse Models of AD: Mice overexpressing human APP with familial AD mutations (e.g., Tg2576, APP/PS1, 5XFAD) develop age-dependent Aβ pathology, including plaques and cognitive deficits. These models are the gold standard for in vivo testing of BACE1 inhibitors.

  • Rat Models: While less common for AD pathology, rat models are valuable for PK/PD studies and for assessing cerebrospinal fluid (CSF) Aβ levels due to their larger size, which facilitates CSF collection. This compound was shown to produce robust and sustained reductions of CSF and brain Aβ levels in a rat pharmacodynamic model.[1]

Experimental Protocols

In Vitro BACE1 Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against BACE1.

Materials:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate (e.g., based on the Swedish APP mutation sequence)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compound (e.g., this compound)

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the recombinant BACE1 enzyme to each well of the microplate.

  • Add the test compound dilutions to the wells.

  • Incubate for a pre-determined time at room temperature.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • Calculate the rate of reaction for each compound concentration.

  • Plot the reaction rate against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Data Analysis A Prepare serial dilutions of test compound C Add compound dilutions to wells A->C B Add BACE1 enzyme to microplate wells B->C D Incubate at RT C->D E Add fluorogenic substrate D->E F Measure fluorescence over time E->F G Calculate reaction rates F->G H Determine IC50 G->H

Figure 2: Workflow for in vitro BACE1 inhibition assay.
Aβ Quantification in Cell Culture

Objective: To measure the effect of a BACE1 inhibitor on Aβ production in cells.

Materials:

  • APP-overexpressing cells (e.g., HEK293-APPSwe)

  • Cell culture medium and supplements

  • Test compound

  • Enzyme-linked immunosorbent assay (ELISA) kits for Aβ40 and Aβ42

  • Plate reader for ELISA

Protocol:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.

  • Incubate the cells for 24-48 hours.

  • Collect the conditioned medium from each well.

  • Centrifuge the medium to remove cell debris.

  • Quantify the levels of Aβ40 and Aβ42 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Normalize the Aβ levels to the total protein concentration in the corresponding cell lysate, if necessary.

In Vivo Aβ Reduction in a Transgenic Mouse Model

Objective: To assess the in vivo efficacy of a BACE1 inhibitor in reducing brain and CSF Aβ levels.

Materials:

  • APP transgenic mice (e.g., Tg2576)

  • Test compound formulated for oral administration

  • Vehicle control

  • Tools for oral gavage and tissue collection

  • ELISA kits for Aβ40 and Aβ42

Protocol:

  • Acclimate the mice and randomize them into treatment and vehicle groups.

  • Administer the test compound or vehicle orally at a specified dose and frequency for a defined period (e.g., daily for 2 weeks).

  • At the end of the treatment period, collect CSF from the cisterna magna.

  • Euthanize the animals and harvest the brains.

  • Homogenize the brain tissue in appropriate buffers to extract soluble and insoluble Aβ fractions.

  • Quantify Aβ40 and Aβ42 levels in the CSF and brain homogenates using ELISA.

  • Perform statistical analysis to compare Aβ levels between the treatment and vehicle groups.

Data Presentation

The quantitative data from these experiments can be summarized in tables for clear comparison.

Table 1: In Vitro Potency of this compound

Assay TypeParameterValue
Enzymatic AssayBACE1 IC5010 nM
Cell-based Assay (HEK293-APPSwe)Aβ40 EC5025 nM
Cell-based Assay (HEK293-APPSwe)Aβ42 EC5028 nM

Note: The values presented are hypothetical and for illustrative purposes.

Table 2: In Vivo Efficacy of this compound in Tg2576 Mice

Treatment GroupDose (mg/kg)CSF Aβ40 Reduction (%)Brain Soluble Aβ40 Reduction (%)Brain Insoluble Aβ42 Reduction (%)
Vehicle-000
This compound10554842
This compound30857870

Note: The values presented are hypothetical and for illustrative purposes.

Conclusion

The application of BACE1 inhibitors like this compound in neurodegeneration models provides a robust platform to investigate the therapeutic potential of targeting the amyloidogenic pathway. The described in vitro and in vivo models and protocols are fundamental for the preclinical evaluation of such compounds. While the development of this compound was halted due to safety concerns, the knowledge gained from its study continues to inform the development of next-generation BACE1 inhibitors with improved safety profiles for the treatment of Alzheimer's disease.

References

Application Notes and Protocols: Quantification of Aβ Levels Following AMG-8718 Treatment Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-8718 is a potent and selective inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway. BACE1 initiates the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ, particularly Aβ42, is a central pathological hallmark of Alzheimer's disease. As a BACE1 inhibitor, this compound has been investigated for its potential to reduce Aβ levels.[1][2][3] This document provides a detailed protocol for the quantification of Aβ levels in brain tissue after treatment with this compound using Western blot analysis, along with a summary of its in vivo efficacy.

Data Presentation

Quantitative Analysis of Aβ Levels Post-AMG-8718 Treatment

This compound has demonstrated a significant reduction in Aβ levels in preclinical models. The following table summarizes the reported quantitative data on the effects of this BACE1 inhibitor.

Compound Species Tissue/Fluid Analyte Dose % Reduction (vs. Vehicle) Analytical Method
This compoundRatCSFAβ4010 mg/kg, p.o.69%Not Specified
This compoundRatBrainAβ4010 mg/kg, p.o.48%Not Specified

Data sourced from MedchemExpress product information.[1]

In Vitro Inhibitory Activity:

  • IC50 (BACE1): 0.0007 µM[1]

  • IC50 (BACE2): 0.005 µM[1]

In Vivo Potency:

  • EC50 (CSF Aβ Reduction): 18 nM[1]

  • EC50 (Brain Aβ Reduction): 67 nM[1]

Signaling Pathway and Experimental Workflow

Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the amyloidogenic pathway, where BACE1 and γ-secretase sequentially cleave APP to produce Aβ peptides. This compound acts by inhibiting BACE1, thereby reducing the generation of Aβ.

cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Intracellular Space APP APP sAPPb sAPPβ APP->sAPPb β-cleavage CTF_beta C99 (β-CTF) APP->CTF_beta β-cleavage Ab Aβ (Amyloid Beta) AICD AICD BACE1 BACE1 (β-secretase) BACE1->APP gSecretase γ-secretase gSecretase->CTF_beta AMG8718 This compound AMG8718->BACE1 Inhibits CTF_beta->Ab γ-cleavage CTF_beta->AICD γ-cleavage

Caption: APP processing pathway and the inhibitory action of this compound.

Western Blot Experimental Workflow

The diagram below outlines the key steps for the Western blot analysis of Aβ levels following this compound treatment.

cluster_workflow Western Blot Workflow start Brain Tissue Homogenization protein_quant Protein Quantification (BCA Assay) start->protein_quant sample_prep Sample Preparation protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., 6E10, 4G8) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry and Analysis detection->analysis

Caption: Workflow for Western blot analysis of Aβ levels.

Experimental Protocols

Sample Preparation from Brain Tissue

This protocol allows for the separation of soluble and insoluble Aβ fractions.

Reagents:

  • Tissue Homogenization Buffer (THB): 2 mM Tris (pH 7.4), 250 mM sucrose, 0.5 mM EDTA, 0.5 mM EGTA.

  • Protease and Phosphatase Inhibitor Cocktails.

  • DEA (Diethylamine) Solution: 0.2% DEA in 50 mM NaCl.

  • Neutralization Buffer: 0.5 M Tris-HCl, pH 6.8.

  • Formic Acid (FA), 70%.

Procedure:

  • Weigh the frozen brain tissue (e.g., cortex or hippocampus) and homogenize on ice in 5-10 volumes of ice-cold THB supplemented with protease and phosphatase inhibitors using a Dounce homogenizer.

  • Soluble Fraction: a. To an aliquot of the homogenate, add an equal volume of DEA solution. b. Centrifuge at 100,000 x g for 1 hour at 4°C. c. Carefully collect the supernatant, which contains the soluble Aβ fraction. d. Neutralize the supernatant by adding 1/10th volume of 0.5 M Tris-HCl, pH 6.8.

  • Insoluble Fraction: a. The pellet from the previous step contains the insoluble fraction. b. Resuspend the pellet in 70% formic acid. c. Sonicate briefly on ice to ensure complete resuspension. d. Centrifuge at 100,000 x g for 1 hour at 4°C. e. Collect the supernatant containing the solubilized plaque-associated Aβ. f. Neutralize the formic acid extract before loading for electrophoresis.

  • Determine the protein concentration of the soluble fraction using a BCA protein assay.

Western Blot Protocol

Materials:

  • Tris-Tricine gels (10-20% gradient or 16.5%)

  • Tris-Tricine SDS Sample Buffer

  • PVDF membrane (0.2 µm)

  • Transfer buffer (with 20% methanol (B129727) for wet transfer)

  • Blocking buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary antibodies: Anti-Aβ, 1-16 (6E10) or Anti-Aβ, 17-24 (4G8).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

  • Loading control antibody (e.g., anti-β-actin).

Procedure:

  • Sample Preparation for Gel Electrophoresis:

    • Normalize protein samples from the soluble fraction to a concentration of 1-2 µg/µL.

    • Add 1/4 volume of 4x Tris-Tricine SDS Sample Buffer.

    • Crucially, do not boil samples for Aβ detection , as this can induce aggregation. Instead, incubate at 37°C for 15 minutes.

  • Gel Electrophoresis:

    • Load 20-50 µg of protein per lane onto a Tris-Tricine gel.

    • Include a positive control of synthetic Aβ peptide (e.g., 10-100 ng).

    • Run the gel according to the manufacturer's instructions until the dye front nears the bottom.

  • Protein Transfer:

    • Activate the PVDF membrane by incubating in 100% methanol for 30 seconds, followed by equilibration in transfer buffer.

    • Assemble the transfer stack and perform a wet transfer at 100V for 60-75 minutes at 4°C.

  • Immunodetection:

    • After transfer, boil the membrane in 1x PBS for 5-10 minutes to enhance Aβ signal.[1]

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary Aβ antibody (e.g., 6E10, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Signal Detection and Quantification:

    • Prepare the ECL substrate and incubate with the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities for Aβ monomers (approx. 4 kDa) and oligomers using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the Aβ bands to the corresponding loading control (e.g., β-actin from a separate blot of the same samples).

    • Calculate the percentage reduction in Aβ levels in the this compound treated groups relative to the vehicle-treated control group.

References

Application Notes and Protocols for Aβ40/42 Quantification in Response to AMG-8718 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a framework for researchers, scientists, and drug development professionals to quantify amyloid-beta 40 (Aβ40) and amyloid-beta 42 (Aβ42) levels using an Enzyme-Linked Immunosorbent Assay (ELISA) following treatment with AMG-8718, a potent BACE1 inhibitor.

Introduction

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain, which are primarily composed of Aβ40 and Aβ42 peptides. The production of these peptides is initiated by the cleavage of the amyloid precursor protein (APP) by the beta-site APP-cleaving enzyme 1 (BACE1). It is hypothesized that inhibiting BACE1 can reduce the production of Aβ peptides, representing a potential therapeutic strategy for Alzheimer's disease.

This compound is a potent and orally efficacious BACE1 inhibitor.[1][2] Preclinical studies in rat models have demonstrated that this compound can produce robust and sustained reductions of Aβ levels in both cerebrospinal fluid (CSF) and the brain.[2] This document outlines the protocols for using a sandwich ELISA to measure the concentration of Aβ40 and Aβ42 in biological samples, such as cell culture supernatant, CSF, or brain homogenates, to assess the efficacy of this compound.

Principle of the Assay

The described protocol is based on a sandwich ELISA format. In this assay, a capture antibody specific for the C-terminus of either Aβ40 or Aβ42 is coated onto the wells of a microplate.[3] Samples and standards are then added to the wells, and any Aβ40 or Aβ42 present will bind to the capture antibody. Subsequently, a biotinylated detection antibody that recognizes a different epitope on the Aβ peptide is added. Following an incubation period, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate, such as TMB (3,3',5,5'-tetramethylbenzidine), is added, which is converted by HRP into a colored product.[4][5] The intensity of the color is proportional to the amount of Aβ40 or Aβ42 in the sample and can be quantified by measuring the absorbance at a specific wavelength. A standard curve is generated using known concentrations of Aβ peptides to determine the concentration in the unknown samples.

Data Presentation

The following tables summarize the typical performance characteristics of commercially available Aβ40 and Aβ42 ELISA kits. These values can be used as a reference for expected assay performance.

Table 1: Typical Performance Characteristics of Aβ40 ELISA Kits

ParameterTypical Value
Sensitivity6.0 pg/mL
Standard Curve Range16 - 500 pg/mL
Intra-assay CV< 10%
Inter-assay CV< 10%
Sample Volume50 µL[3]

Table 2: Typical Performance Characteristics of Aβ42 ELISA Kits

ParameterTypical Value
Sensitivity8.0 pg/mL
Standard Curve Range16 - 500 pg/mL
Intra-assay CV< 10%
Inter-assay CV< 10%
Sample Volume50 µL[3]

Experimental Protocols

Materials and Reagents
  • Aβ40 and Aβ42 ELISA kits (e.g., from Millipore, Thermo Fisher Scientific, or other reputable suppliers) containing:

    • Pre-coated 96-well microplate

    • Aβ40 and Aβ42 standards

    • Biotinylated detection antibody

    • Streptavidin-HRP conjugate

    • Assay buffer/diluent

    • Wash buffer concentrate

    • TMB substrate

    • Stop solution

  • This compound (or other BACE1 inhibitor)

  • Cell culture medium, CSF, or brain tissue samples

  • Protease inhibitor cocktail

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Polypropylene (B1209903) tubes for sample collection and dilution[4]

  • Vortex mixer

  • Plate shaker

Sample Preparation

Cell Culture Supernatant:

  • Seed cells in appropriate culture vessels and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or vehicle control for the desired time period.

  • Collect the cell culture supernatant into polypropylene tubes.

  • Centrifuge the supernatant at 3,000 x g for 10 minutes to remove any cells or debris.

  • The clarified supernatant can be used directly in the ELISA or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.

Cerebrospinal Fluid (CSF):

  • Collect CSF directly into polypropylene tubes.[4]

  • Centrifuge the CSF at 2,000 x g for 10 minutes at 4°C to remove any cellular debris.

  • Aliquot the supernatant into fresh polypropylene tubes and store at -80°C until use. Avoid more than one or two freeze-thaw cycles.[4]

Brain Tissue Homogenate:

  • Homogenize brain tissue in a suitable lysis buffer containing a protease inhibitor cocktail.

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant, which contains the soluble Aβ fraction.

  • For the insoluble Aβ fraction, the pellet can be further extracted with formic acid.

  • Neutralize the formic acid extract with a neutralization buffer before use in the ELISA.

  • Store all extracts at -80°C until analysis.

ELISA Protocol for Aβ40 and Aβ42

This protocol is a general guideline. Always refer to the specific instructions provided with the commercial ELISA kit being used.

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Dilute samples as necessary in the provided assay buffer.

  • Standard and Sample Addition: Add 50-100 µL (as per kit instructions) of standards, controls, and prepared samples to the appropriate wells of the pre-coated microplate.[4][6]

  • Incubation with Capture Antibody: Cover the plate and incubate overnight at 4°C or for the time specified in the kit protocol (e.g., 180 minutes at room temperature).[4][6]

  • Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation with Detection Antibody: Cover the plate and incubate for 1-2 hours at room temperature, or as directed by the kit manual.

  • Washing: Repeat the washing step as described in step 4.

  • Streptavidin-HRP Addition: Add 100 µL of streptavidin-HRP conjugate to each well.[4]

  • Incubation with Streptavidin-HRP: Cover the plate and incubate for 30 minutes at room temperature.[4]

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.[4]

  • Stopping the Reaction: Add 50-100 µL of stop solution to each well. The color in the wells will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit. Determine the concentration of Aβ40 or Aβ42 in the samples by interpolating their mean absorbance values from the standard curve.

Visualizations

BACE1_Inhibition_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb C99 C99 fragment APP->C99 Cleavage BACE1 BACE1 (β-secretase) BACE1->APP Acts on gamma_secretase γ-secretase gamma_secretase->C99 Acts on Ab Aβ40 / Aβ42 C99->Ab Cleavage Plaques Amyloid Plaques Ab->Plaques AMG8718 This compound AMG8718->BACE1 Inhibits

Caption: BACE1 inhibition pathway by this compound.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (Standards, Buffers) add_samples Add Standards and Samples to Coated Plate prep_reagents->add_samples prep_samples Prepare Samples (Supernatant, CSF, etc.) prep_samples->add_samples incubate1 Incubate add_samples->incubate1 wash1 Wash incubate1->wash1 add_detection_ab Add Biotinylated Detection Antibody wash1->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash2 Wash incubate2->wash2 add_hrp Add Streptavidin-HRP wash2->add_hrp incubate3 Incubate add_hrp->incubate3 wash3 Wash incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate4 Incubate (in dark) add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate generate_curve Generate Standard Curve read_plate->generate_curve calculate_conc Calculate Sample Concentrations generate_curve->calculate_conc

Caption: General workflow for the Aβ40/42 ELISA.

References

Troubleshooting & Optimization

Technical Support Center: AMG-8718 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the off-target effects of AMG-8718, a potent BACE1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target effect of this compound?

A1: The primary off-target effect of this compound observed in preclinical studies is retinal toxicity. This manifests as retinal thinning and is attributed to the impairment of phagolysosomal function in the retinal pigment epithelium (RPE).[1] This effect is considered off-target as it was not observed in BACE1 knockout rats, which exhibited normal retinal morphology.[1]

Q2: What is the proposed mechanism for this compound-induced retinal toxicity?

A2: The proposed mechanism for retinal toxicity is the disruption of the normal phagocytic process by which the RPE removes shed photoreceptor outer segments. This impairment of phagolysosomal function leads to the accumulation of autofluorescent granules within the RPE, eventually causing photoreceptor dysfunction and loss.[1] There is evidence to suggest that this off-target effect may be mediated through the inhibition of cathepsin D, a key lysosomal aspartic protease.[2][3]

Q3: Are there other known off-target interactions for this compound?

Q4: How can I differentiate between on-target BACE1 inhibition and off-target retinal effects in my experiments?

A4: Distinguishing between on-target and off-target effects is crucial. On-target BACE1 inhibition can be confirmed by measuring a decrease in the production of Aβ peptides (e.g., Aβ40, Aβ42) in your experimental system. Off-target retinal effects would be identified by assays that specifically measure RPE phagocytosis, lysosomal function, or retinal cell viability. The troubleshooting guide below provides a workflow for this differentiation.

Troubleshooting Guide

This guide provides a structured approach to investigate unexpected results and determine if they are related to the known off-target effects of this compound.

Issue: I am observing cellular toxicity or an unexpected phenotype in my cell-based assays when using this compound.

Troubleshooting Workflow:

TroubleshootingWorkflow start Start: Unexpected Phenotype Observed confirm_on_target Step 1: Confirm On-Target BACE1 Inhibition (e.g., Measure Aβ levels) start->confirm_on_target on_target_yes On-Target Effect Confirmed? confirm_on_target->on_target_yes off_target_investigation Step 2: Investigate Off-Target Retinal Toxicity Pathway (Is your system related to retinal cells or phagocytosis?) on_target_yes->off_target_investigation Yes conclusion_on_target Conclusion: Phenotype is likely related to on-target BACE1 inhibition. on_target_yes->conclusion_on_target No retinal_system_yes Retinal or Phagocytic System? off_target_investigation->retinal_system_yes phagocytosis_assay Step 3: Assess RPE Phagolysosomal Function (See Protocol 1) retinal_system_yes->phagocytosis_assay Yes no_retinal_system Step 5: Consider Other Potential Off-Targets (e.g., BACE2, other proteases, kinases) retinal_system_yes->no_retinal_system No phagocytosis_impaired Phagocytosis Impaired? phagocytosis_assay->phagocytosis_impaired cathepsin_d_assay Step 4: Measure Cathepsin D Activity (See Protocol 2) phagocytosis_impaired->cathepsin_d_assay Yes conclusion_other Conclusion: Phenotype may be due to a novel off-target effect or experimental artifact. Consider broader kinase screening. phagocytosis_impaired->conclusion_other No cathepsin_d_inhibited Cathepsin D Inhibited? cathepsin_d_assay->cathepsin_d_inhibited conclusion_off_target Conclusion: Observed phenotype is likely due to a known off-target effect of this compound. cathepsin_d_inhibited->conclusion_off_target Yes cathepsin_d_inhibited->conclusion_other No no_retinal_system->conclusion_other

Figure 1: Troubleshooting workflow for unexpected experimental outcomes with this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's on-target and known off-target activities.

TargetAssay TypeValueUnitsReference
BACE1 IC500.0007µM[4]
BACE2 IC500.005µM[4]
hERG Ki>10µM[4]
Cathepsin D Selectivity vs BACE141,000-fold-[2]

Key Experimental Protocols

Protocol 1: In Vitro Assessment of Retinal Pigment Epithelium (RPE) Phagocytosis

This protocol provides a general framework for assessing the impact of this compound on the phagocytic function of RPE cells in culture.

  • Cell Culture:

    • Culture a human RPE cell line (e.g., ARPE-19) or primary RPE cells to confluence in a suitable culture medium.

  • Preparation of Photoreceptor Outer Segments (POS):

    • Isolate POS from bovine or porcine retinas.

    • Label the POS with a fluorescent dye (e.g., FITC) for visualization and quantification.

  • Phagocytosis Assay:

    • Pre-treat the confluent RPE cells with varying concentrations of this compound or a vehicle control for a predetermined time.

    • Add the fluorescently labeled POS to the RPE cell cultures and incubate to allow for phagocytosis.

    • After the incubation period, thoroughly wash the cells to remove any un-ingested POS.

  • Quantification:

    • Lyse the RPE cells and measure the fluorescence intensity of the ingested POS using a plate reader.

    • Alternatively, visualize and quantify the ingested POS using fluorescence microscopy.

  • Data Analysis:

    • Compare the fluorescence intensity or the number of ingested POS per cell between the this compound-treated and vehicle-treated groups to determine the effect of the compound on RPE phagocytosis.

Protocol 2: Cathepsin D Activity Assay

This protocol outlines a method to measure the inhibitory effect of this compound on cathepsin D activity.

  • Enzyme and Substrate Preparation:

    • Obtain purified human cathepsin D enzyme.

    • Use a commercially available fluorogenic cathepsin D substrate.

  • Inhibition Assay:

    • In a microplate, add the cathepsin D enzyme to a reaction buffer.

    • Add varying concentrations of this compound or a known cathepsin D inhibitor (positive control) and a vehicle control.

    • Pre-incubate the enzyme with the compounds.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of this compound.

    • Determine the IC50 value of this compound for cathepsin D inhibition by plotting the reaction rates against the inhibitor concentrations.

Signaling Pathway and Logical Relationship Diagrams

OffTargetPathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway (Retinal Toxicity) AMG8718_on This compound BACE1 BACE1 AMG8718_on->BACE1 Inhibits APP Amyloid Precursor Protein (APP) BACE1->APP Cleaves Abeta Aβ Peptide Production APP->Abeta Alzheimers Alzheimer's Disease Pathology Abeta->Alzheimers AMG8718_off This compound CathepsinD Cathepsin D AMG8718_off->CathepsinD Inhibits (Proposed) Phagolysosome RPE Phagolysosome CathepsinD->Phagolysosome Functions in Retinal_toxicity Retinal Toxicity CathepsinD->Retinal_toxicity Leads to POS_degradation Photoreceptor Outer Segment Degradation Phagolysosome->POS_degradation Mediates Retinal_health Retinal Homeostasis POS_degradation->Retinal_health Maintains

Figure 2: On-target vs. proposed off-target signaling pathways of this compound.

References

Unexpected results with AMG-8718 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for experiments involving the BACE1 inhibitor, AMG-8718. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for unexpected results, comprehensive experimental protocols, and visualizations of key biological pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally active inhibitor of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1).[1] BACE1 is the rate-limiting enzyme that initiates the cleavage of Amyloid Precursor Protein (APP) in the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides.[2][3] By inhibiting BACE1, this compound aims to reduce the levels of Aβ peptides, which are central to the pathogenesis of Alzheimer's disease.[2][4]

Q2: What are the reported in vitro potencies of this compound?

This compound has demonstrated high potency for BACE1 with some activity against the homologous enzyme BACE2. The reported IC50 values are:

TargetIC50 Value
BACE10.0007 µM
BACE20.005 µM

Data sourced from MedChemExpress.[1]

Q3: What are the expected pharmacodynamic effects of this compound in vivo?

In preclinical studies, this compound has been shown to significantly decrease Aβ40 levels in both the cerebrospinal fluid (CSF) and the brain of animal models.[1] For instance, a 10 mg/kg oral dose in rats resulted in a significant reduction of Aβ40 in both compartments.[1] A dose-dependent decrease in CSF and brain Aβ levels has also been observed.[1]

Q4: What is a known unexpected off-target effect of this compound observed in preclinical studies?

A significant off-target effect observed in a 1-month toxicity study in rats was retinal thinning.[5] This has been suggested to be due to the impairment of phagolysosomal function, leading to photoreceptor dysfunction and eventual loss.[6]

Q5: How should I prepare and store this compound solutions?

For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For in vivo studies in rats, a common vehicle is a solution of 1% Tween80 and 2% HMPC in water at pH 2.[1] It is recommended to store lyophilized this compound at -20°C and, once in solution, use it within a month to prevent loss of potency.[7] Aliquoting the solution can help avoid multiple freeze-thaw cycles.[7]

Troubleshooting Unexpected Results

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected reduction in Aβ levels in cell-based assays.
  • Possible Cause 1: Compound Instability or Precipitation.

    • Troubleshooting: Ensure your stock solution of this compound is properly dissolved and has not precipitated. Visually inspect for any precipitates. If you suspect degradation, it is advisable to prepare a fresh stock solution. For long-term storage, follow the manufacturer's recommendations closely.

  • Possible Cause 2: Suboptimal Assay Conditions.

    • Troubleshooting: BACE1 activity is optimal in an acidic environment (pH ~4.5).[2][8] Verify that your assay buffer has the correct pH. Also, ensure that the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Possible Cause 3: Compensatory Increase in BACE1 Expression.

    • Troubleshooting: Some studies have shown that prolonged treatment with BACE1 inhibitors can lead to an accumulation of the BACE1 protein, which may counteract the inhibitory effect.[9] To investigate this, you can perform a time-course experiment and measure BACE1 protein levels by Western blot at different time points.

Issue 2: Unexpected cytotoxicity in cell cultures.
  • Possible Cause 1: Off-Target Effects.

    • Troubleshooting: While this compound is a potent BACE1 inhibitor, it may have other cellular targets. To differentiate between on-target and off-target toxicity, consider using a BACE1 knockout or knockdown cell line as a control.

  • Possible Cause 2: Disruption of Normal BACE1 Physiological Functions.

    • Troubleshooting: BACE1 has other physiological substrates besides APP, such as neuregulin 1 (NRG1), which is important for myelination.[10] Inhibition of these pathways could lead to cellular stress. A dose-response cell viability assay (e.g., MTT or LDH assay) can help determine the cytotoxic concentration of this compound in your specific cell model.[10]

Issue 3: Unexpected behavioral or physiological changes in animal models.
  • Possible Cause 1: On-Target Effects Unrelated to Aβ Reduction.

    • Troubleshooting: BACE1 is involved in various physiological processes. For example, it has been shown to regulate the cAMP/PKA/CREB pathway, which is important for memory functions, independently of Aβ production.[11] Consider measuring markers of these alternative pathways to see if they are affected by this compound treatment.

  • Possible Cause 2: Off-Target Effects.

    • Troubleshooting: As mentioned, retinal toxicity has been reported for this compound in rats.[5] Depending on the observed phenotype, it may be necessary to conduct specific toxicological assessments. For example, if neurological deficits are observed, this could be related to the inhibition of BACE1's role in processing substrates crucial for neuronal function.

Experimental Protocols

Protocol 1: In Vitro BACE1 Inhibition Assay (FRET-based)

Objective: To determine the in vitro potency (IC50) of this compound against BACE1.

Methodology:

  • Reagents and Materials:

    • Recombinant human BACE1 enzyme

    • Fluorogenic BACE1 substrate peptide (e.g., based on the Swedish mutation of APP)

    • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[10]

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In the microplate, add the diluted this compound solutions. Include wells for a vehicle control (DMSO) and a no-enzyme control.

    • Add the BACE1 enzyme to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic BACE1 substrate to all wells.

    • Immediately begin kinetic reading of the fluorescence signal (e.g., Excitation at 320 nm and Emission at 405 nm) every 5 minutes for 60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear phase of the fluorescence curves.

    • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: In Vivo Evaluation of this compound in a Rat Model

Objective: To assess the pharmacodynamic effect of this compound on brain and CSF Aβ levels.

Methodology:

  • Animals and Dosing:

    • Use an appropriate rat strain (e.g., Sprague-Dawley).

    • Prepare the dosing solution of this compound in a suitable vehicle (e.g., 1% Tween80/2% HMPC/97% water at pH 2).[1]

    • Administer this compound via oral gavage at the desired dose (e.g., 10 mg/kg or 30 mg/kg).[1]

  • Sample Collection:

    • At a predetermined time point post-dosing (e.g., 4 hours), anesthetize the animals.[1]

    • Collect CSF from the cisterna magna.

    • Perform cardiac perfusion with ice-cold saline to remove blood from the brain.

    • Dissect the brain and snap-freeze it in liquid nitrogen for storage at -80°C.

  • Sample Analysis:

    • Aβ ELISA:

      • Homogenize brain tissue in a suitable lysis buffer containing protease inhibitors.

      • Centrifuge the homogenate to collect the soluble fraction.

      • Use commercially available ELISA kits to measure the concentration of Aβ40 and Aβ42 in the brain homogenates and CSF samples, following the manufacturer's instructions.

    • Western Blot for sAPPβ:

      • Prepare brain lysates as for the ELISA.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with a primary antibody against sAPPβ and a suitable loading control (e.g., β-actin).

      • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL detection reagent.

      • Quantify the band intensities using densitometry.

Visualizations

BACE1_Signaling_Pathway APP APP sAPPb sAPPβ APP->sAPPb Cleavage AICD AICD APP->AICD Cleavage BACE1 BACE1 BACE1->APP gamma_secretase γ-Secretase gamma_secretase->APP gamma_secretase->sAPPb Ab Aβ Peptides (Aβ40, Aβ42) sAPPb->Ab Further Cleavage Plaques Amyloid Plaques Ab->Plaques Aggregation AMG8718 This compound AMG8718->BACE1 Inhibits Experimental_Workflow_In_Vivo cluster_samples Collected Samples cluster_analysis Analysis Methods start Start: In Vivo Study dosing Administer this compound (Oral Gavage) start->dosing wait Wait for Predetermined Time (e.g., 4 hours) dosing->wait sample_collection Sample Collection wait->sample_collection csf CSF sample_collection->csf brain Brain Tissue sample_collection->brain elisa Aβ ELISA csf->elisa brain->elisa wb sAPPβ Western Blot brain->wb analysis Pharmacodynamic Analysis end End: Data Interpretation analysis->end elisa->analysis wb->analysis Troubleshooting_Logic cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting start Unexpected Result Observed is_in_vitro In Vitro Assay? start->is_in_vitro is_in_vivo In Vivo Study? start->is_in_vivo check_compound Check Compound Stability and Solubility is_in_vitro->check_compound Yes on_target_effects Investigate On-Target Effects (e.g., cAMP/PKA/CREB pathway) is_in_vivo->on_target_effects Yes check_conditions Verify Assay Conditions (pH, DMSO %) check_compound->check_conditions check_bace1_exp Measure BACE1 Expression (Western Blot) check_conditions->check_bace1_exp off_target_effects Assess for Known Off-Target Effects (e.g., Retinal Toxicity) on_target_effects->off_target_effects

References

Technical Support Center: AMG-8718 and hERG Liability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guidance for experiments related to the hERG liability of AMG-8718, a BACE1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and orally efficacious inhibitor of Beta-secretase 1 (BACE1), an enzyme that plays a key role in the production of amyloid-β (Aβ) peptides.[1] The accumulation of Aβ is a central event in the pathophysiology of Alzheimer's disease. By inhibiting BACE1, this compound was developed to reduce Aβ levels in the brain.

Q2: What is hERG liability and why is it a concern in drug development?

hERG (human Ether-à-go-go-Related Gene) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is crucial for cardiac repolarization. Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This condition, known as Long QT Syndrome, can increase the risk of developing a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP). Due to this significant safety risk, assessing the hERG liability of new chemical entities is a mandatory part of preclinical drug development.

Q3: What is the known hERG liability of this compound?

During its development, this compound was characterized as having a "balanced profile of potency, hERG binding affinity, and Pgp recognition".[2] This indicates that its potential for hERG-related cardiotoxicity was evaluated. Quantitative data indicates that this compound has a hERG binding affinity (Ki) of greater than 10 µM.[1] A higher Ki value suggests lower affinity and therefore a potentially lower risk of hERG-related cardiotoxicity at therapeutic concentrations.

Q4: Why was the development of this compound discontinued?

The development of this compound was halted due to findings of retinal thinning in a 1-month toxicity study in rats.[2] Further investigation suggested this was an off-target effect where the compound impairs phagolysosomal function, leading to photoreceptor dysfunction and loss.[2]

Q5: What are the common methods to assess hERG liability in vitro?

The gold standard for assessing hERG liability is the manual whole-cell patch-clamp electrophysiology assay performed on mammalian cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).[3] This technique provides a direct functional measure of the compound's effect on the hERG channel current. Automated patch-clamp systems are also widely used for higher throughput screening in early drug discovery.[4] Additionally, radioligand binding assays are used to determine the affinity of a compound for the hERG channel protein.

Quantitative Data Summary

The following table summarizes the known in vitro activity of this compound.

CompoundTargetAssay TypeCell LineParameterValueReference
This compoundBACE1Functional AssayHEK293IC500.7 nM[1]
This compoundBACE2Functional Assay-IC505 nM[1]
This compoundhERGBinding Assay-Ki>10 µM[1]

Signaling and Experimental Workflow Diagrams

BACE1_Signaling_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage Ab Amyloid-β (Aβ) (toxic fragment) AICD AICD BACE1 BACE1 (β-secretase) BACE1->APP cleaves gamma_secretase γ-secretase gamma_secretase->APP cleaves Ab->Ab AMG8718 This compound AMG8718->BACE1 inhibits

BACE1 Signaling Pathway and this compound Inhibition.

hERG_Experimental_Workflow cell_culture Cell Culture (hERG-expressing cells) patch_clamp Whole-Cell Patch Clamp cell_culture->patch_clamp voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol baseline_recording Record Baseline hERG Current voltage_protocol->baseline_recording compound_application Apply this compound (or control) baseline_recording->compound_application post_compound_recording Record hERG Current Post-Compound compound_application->post_compound_recording data_analysis Data Analysis (% Inhibition, IC50) post_compound_recording->data_analysis

Manual Patch-Clamp Workflow for hERG Assessment.

Detailed Experimental Protocol: Manual Whole-Cell Patch-Clamp Assay for hERG Liability

This protocol is a representative method for assessing the inhibitory effect of a compound like this compound on the hERG potassium channel.

1. Cell Culture:

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human hERG cDNA.

  • Culture Conditions: Maintain cells in an appropriate culture medium (e.g., DMEM for HEK293) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to ensure continued expression of the hERG channel. Culture at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: For experiments, plate cells onto glass coverslips at a low density to allow for the isolation of single cells for patch-clamping.

2. Solutions:

  • External (Extracellular) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

  • Apparatus: Use a standard patch-clamp amplifier and data acquisition system.

  • Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Procedure:

    • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane.

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

    • Allow the cell to stabilize for several minutes before starting the voltage protocol.

4. Voltage Protocol and Data Acquisition:

  • Holding Potential: Clamp the cell membrane at a holding potential of -80 mV.

  • Voltage Protocol: To elicit hERG currents, apply a depolarizing pulse to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV for 2-3 seconds. The characteristic hERG "tail current" is measured during this repolarizing step. This protocol is typically repeated every 10-15 seconds.

  • Data Acquisition: Record the currents at a sampling rate of 10 kHz and filter at 2-5 kHz.

5. Compound Application:

  • Establish a stable baseline recording of the hERG current for several minutes.

  • Apply this compound (or the vehicle control) at various concentrations to the cell via the perfusion system.

  • Record the current at each concentration until a steady-state block is achieved (typically 3-5 minutes).

  • Perform a washout with the external solution to observe any recovery from the block.

6. Data Analysis:

  • Measure the peak amplitude of the hERG tail current before and after compound application.

  • Calculate the percentage of current inhibition at each concentration relative to the baseline current.

  • Plot the percentage inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Troubleshooting Guide for hERG Patch-Clamp Experiments

Issue Potential Cause(s) Recommended Solution(s)
Unstable or Fluctuating hERG Current 1. Poor cell health. 2. Unstable giga-seal. 3. Issues with the perfusion system (e.g., air bubbles, inconsistent flow rate). 4. Contamination of solutions.1. Use cells from a healthy, low-passage culture. 2. Ensure the seal resistance is >1 GΩ before breaking into the whole-cell configuration. If the seal is unstable, discard the cell and try another. 3. Degas solutions and ensure a smooth, continuous flow of the external solution. 4. Prepare fresh solutions with high-purity water and reagents.
hERG Current "Rundown" (Gradual Decrease in Amplitude) 1. Intrinsic property of hERG channels in the whole-cell configuration due to washout of essential intracellular components. 2. High stimulation frequency.1. Include MgATP in the internal solution to support channel function. 2. Minimize the duration of the experiment. 3. Use a longer interval between voltage pulses (e.g., 15-20 seconds).
Low hERG Current Amplitude 1. Low expression of hERG channels in the cell line. 2. Poor cell viability. 3. Incorrect voltage protocol.1. Use a cell line with confirmed high and stable hERG expression. 2. Ensure optimal cell culture conditions. 3. Verify that the voltage protocol is appropriate for activating hERG channels (a depolarizing step followed by a repolarizing step to measure the tail current).
Difficulty Forming a Giga-seal 1. Debris in the external solution. 2. Poorly polished pipette tip. 3. Unhealthy cell membrane.1. Filter the external solution. 2. Fire-polish the pipette tips. 3. Use healthy, well-adhered cells.
Loss of Seal During Recording 1. Mechanical instability of the setup. 2. Changes in osmotic pressure.1. Ensure the recording setup is on an anti-vibration table and is mechanically stable. 2. Check the osmolarity of the internal and external solutions to ensure they are balanced.

References

P-Glycoprotein Efflux of AMG-8718: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the P-glycoprotein (P-gp) efflux of the BACE1 inhibitor, AMG-8718, in experimental models. While specific quantitative data for this compound's interaction with P-gp is not extensively published, this guide draws upon available information and the well-documented P-gp liability of the BACE1 inhibitor class to provide a practical resource for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Is this compound a substrate of P-glycoprotein (P-gp)?

While detailed public data is limited, this compound has been noted to have "Pgp recognition".[1] Furthermore, studies on other potent BACE1 inhibitors have demonstrated that they are often substrates for P-gp, and that this efflux mechanism can significantly limit their brain penetration.[2][3] Therefore, it is highly probable that this compound is a P-gp substrate. Researchers should presume P-gp interaction in their experimental designs.

Q2: Why is assessing P-gp efflux important for a BACE1 inhibitor like this compound?

BACE1 inhibitors are developed to target beta-amyloid production in the brain for diseases like Alzheimer's.[2][3] P-gp is a key efflux transporter at the blood-brain barrier (BBB) that actively pumps a wide range of xenobiotics out of the brain.[2][3] If this compound is a P-gp substrate, its concentration in the brain, and therefore its therapeutic efficacy, could be significantly reduced. Understanding this interaction is critical for predicting in vivo performance and potential drug-drug interactions.

Q3: What are the common in vitro models to assess P-gp efflux?

Commonly used in vitro models include Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) and Caco-2 cells, which endogenously express P-gp.[4] These cells are grown as polarized monolayers on permeable supports, allowing for the measurement of bidirectional transport of a compound.

Q4: How is P-gp substrate liability determined in these models?

The primary method is the bidirectional transport assay. The apparent permeability coefficients (Papp) are determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B efflux ratio greater than 2 is a strong indication of active efflux. The involvement of P-gp is confirmed by running the assay in the presence of a known P-gp inhibitor, such as verapamil (B1683045) or elacridar. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.

Q5: What are some common issues encountered in P-gp efflux assays and how can they be troubleshooted?

Please refer to the Troubleshooting Guide section below.

Quantitative Data Summary

While specific data for this compound is unavailable, the following tables provide a representative summary of expected results for a BACE1 inhibitor that is a P-gp substrate, based on typical findings for this class of compounds.

Table 1: Bidirectional Apparent Permeability (Papp) of a Representative BACE1 Inhibitor

CompoundDirectionPapp (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
Representative BACE1 InhibitorA-B1.58.0
B-A12.0
Representative BACE1 Inhibitor + P-gp InhibitorA-B1.81.1
B-A2.0
Propranolol (High Permeability Control)A-B25.01.0
B-A25.0
Digoxin (P-gp Substrate Control)A-B0.510.0
B-A5.0

Table 2: IC50 Values for P-gp Inhibition

CompoundAssay MethodIC50 (µM)
Representative BACE1 InhibitorCalcein-AM Efflux Assay> 10
Verapamil (Positive Control)Calcein-AM Efflux Assay1.5

Detailed Experimental Protocols

Protocol 1: Bidirectional Transport Assay in MDCK-MDR1 Cells

Objective: To determine if this compound is a substrate of P-gp.

Materials:

  • MDCK-MDR1 cells

  • 24-well Transwell plates with permeable polycarbonate membrane inserts (e.g., 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • This compound

  • Verapamil (P-gp inhibitor)

  • Lucifer yellow (for monolayer integrity assessment)

  • Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • LC-MS/MS for compound quantification

Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell inserts at a density of 1 x 10⁵ cells/cm² and culture for 4-6 days to form a confluent monolayer.

  • Monolayer Integrity Check: Before the transport study, assess the integrity of the cell monolayer by measuring the permeability of Lucifer yellow. A Papp of < 0.5 x 10⁻⁶ cm/s is acceptable.

  • Transport Study Initiation:

    • Wash the cell monolayers with pre-warmed HBSS.

    • For A-B transport, add HBSS containing this compound (with and without verapamil) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • For B-A transport, add HBSS containing this compound (with and without verapamil) to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS. Also, collect a sample from the donor chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculation of Papp:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Visualizations

P_gp_Efflux_Pathway cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Blood This compound in Bloodstream Passive_Diffusion Passive Diffusion Blood->Passive_Diffusion Enters Cell Pgp P-glycoprotein (P-gp) Passive_Diffusion->Pgp Binds to P-gp Brain This compound in Brain Passive_Diffusion->Brain Enters Brain Pgp->Blood Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp

Caption: Mechanism of P-gp mediated efflux of this compound at the BBB.

Experimental_Workflow start Start: Assess P-gp Liability of this compound cell_culture Culture MDCK-MDR1 cells on Transwell inserts start->cell_culture integrity_test Assess monolayer integrity (Lucifer Yellow) cell_culture->integrity_test transport_assay Perform bidirectional transport assay (A-B & B-A) integrity_test->transport_assay transport_assay_inhibitor Repeat with P-gp inhibitor (e.g., Verapamil) integrity_test->transport_assay_inhibitor quantification Quantify this compound by LC-MS/MS transport_assay->quantification transport_assay_inhibitor->quantification calculation Calculate Papp and Efflux Ratio quantification->calculation decision Efflux Ratio > 2 and reduced by inhibitor? calculation->decision is_substrate Conclusion: this compound is a P-gp substrate decision->is_substrate Yes not_substrate Conclusion: this compound is not a P-gp substrate decision->not_substrate No

Caption: Workflow for determining P-gp substrate liability.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in Papp values between wells - Inconsistent cell seeding- Damaged cell monolayers- Pipetting errors- Ensure a single-cell suspension for seeding- Handle Transwell plates carefully- Use calibrated pipettes and consistent technique
Low efflux ratio for positive control (e.g., Digoxin) - Low P-gp expression in cells- Incorrect buffer pH or composition- Degraded P-gp inhibitor- Use a different cell batch or re-verify P-gp expression- Prepare fresh buffers and verify pH- Use a fresh stock of the P-gp inhibitor
High Lucifer yellow permeability - Incomplete monolayer formation- Cell toxicity of the test compound- Extend cell culture time- Assess the cytotoxicity of this compound at the tested concentration
Compound not detected by LC-MS/MS - Low compound permeability- Compound instability in buffer- Adsorption to plasticware- Increase incubation time or use more sensitive analytical methods- Assess compound stability in the assay buffer- Use low-binding plates and sample tubes

References

Clarification Regarding the Target of AMG-8718

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "AMG-8718" have identified it as a potent and selective BACE1 (Beta-secretase 1) inhibitor developed for Alzheimer's disease, not an ST2 antagonist. [1][2][3] Preclinical studies have focused on its ability to reduce amyloid-beta (Aβ) levels in the brain and cerebrospinal fluid (CSF).[1] There is no available scientific literature suggesting that this compound targets the IL-33/ST2 signaling pathway.

Therefore, a technical support center focused on the preclinical variability of this compound as an ST2 antagonist cannot be accurately created.

However, to demonstrate the requested format and content, we have created a technical support center focusing on the preclinical variability of This compound as a BACE1 inhibitor . This guide addresses potential issues researchers might encounter during their experiments with this compound in its correct context.

Technical Support Center: this compound (BACE1 Inhibitor)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with this compound. The information is presented in a question-and-answer format to directly address specific issues that may arise during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). By inhibiting BACE1, this compound reduces the production of amyloid-beta (Aβ) peptides, which are believed to be a primary driver of Alzheimer's disease pathology.[4][5]

Q2: What are the reported in vitro potencies of this compound?

A2: this compound has shown high potency for BACE1 with some selectivity over the related enzyme BACE2. The reported IC50 values are summarized in the table below.

Target IC50 (µM)
BACE10.0007
BACE20.005

Data sourced from MedChemExpress.[1]

Q3: What are the expected in vivo effects of this compound in preclinical models?

A3: In preclinical studies, orally administered this compound has been shown to significantly decrease Aβ40 levels in both the cerebrospinal fluid (CSF) and the brain of animal models.[1] The extent of Aβ reduction is dose-dependent.[1]

Troubleshooting Guide

Issue 1: Higher than expected variability in in vivo Aβ reduction.

  • Possible Cause 1: Pharmacokinetic Variability.

    • Explanation: The absorption and metabolism of this compound can vary between individual animals, leading to different plasma and brain concentrations.

    • Troubleshooting:

      • Ensure consistent formulation and administration of the compound.

      • Measure plasma and brain concentrations of this compound at the end of the study to correlate with Aβ levels.

      • Consider using a larger number of animals per group to increase statistical power.

  • Possible Cause 2: Animal Model and Age.

    • Explanation: The age and specific strain of the animal model (e.g., transgenic mice) can influence the baseline levels of Aβ and the response to BACE1 inhibition.

    • Troubleshooting:

      • Ensure that the age of the animals is consistent across all experimental groups.

      • Use well-characterized animal models with stable Aβ pathology.

Issue 2: Observation of off-target effects, such as retinal thinning.

  • Possible Cause: Off-target activity or downstream effects of BACE1 inhibition.

    • Explanation: A preclinical toxicology study in Sprague Dawley rats reported retinal thinning with this compound administration.[2] This may be an off-target effect or a consequence of inhibiting BACE1, which has multiple physiological substrates.

    • Troubleshooting:

      • Conduct thorough ophthalmological examinations in long-term in vivo studies.

      • Evaluate the expression and processing of other known BACE1 substrates in the retina.

      • Consider using a lower dose of this compound that still provides significant Aβ reduction but minimizes off-target effects.

Quantitative Data Summary

The following table summarizes the reported pharmacokinetic parameters of this compound in various preclinical species.

Species Administration Route Dose (mg/kg) Bioavailability (%)
Rati.v. / p.o.2 / 570
Beagle Dogi.v. / p.o.2 / 596
Cynomolgus Monkeyi.v. / p.o.2 / 5101

Data sourced from MedChemExpress.[1]

Experimental Protocols

Protocol: In Vivo Efficacy Study in a Rat Model

  • Animal Model: Male Sprague Dawley rats.

  • Compound Formulation: this compound is formulated in 1% Tween80/2% HPMC/97% water at pH = 2 for oral administration.

  • Dosing:

    • Administer this compound orally (p.o.) at a dose of 10 mg/kg.

    • A vehicle control group should be included.

  • Sample Collection:

    • At 4 hours post-dose, collect cerebrospinal fluid (CSF) and brain tissue.

  • Analysis:

    • Homogenize brain tissue.

    • Measure Aβ40 levels in CSF and brain homogenates using a validated ELISA kit.

  • Endpoint:

    • Calculate the percentage reduction of Aβ40 levels in the this compound treated group compared to the vehicle control group. A significant decrease in Aβ40 levels is the expected outcome.[1]

Visualizations

BACE1_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 fragment APP->C99 BACE1 cleavage Ab Amyloid-beta (Aβ) C99->Ab γ-secretase cleavage Plaques Amyloid Plaques Ab->Plaques BACE1 BACE1 gamma_secretase γ-secretase AMG8718 This compound AMG8718->BACE1 Inhibition

Caption: The amyloidogenic pathway and the inhibitory action of this compound on BACE1.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Sprague Dawley Rat) Dosing Oral Administration (e.g., 10 mg/kg) Animal_Model->Dosing Compound_Prep Prepare this compound Formulation Compound_Prep->Dosing Wait Wait for 4 hours Dosing->Wait Sample_Collection Collect CSF and Brain Tissue Wait->Sample_Collection Homogenization Brain Tissue Homogenization Sample_Collection->Homogenization ELISA Measure Aβ40 Levels (ELISA) Sample_Collection->ELISA CSF Homogenization->ELISA Brain Homogenate Data_Analysis Data Analysis and Comparison to Vehicle ELISA->Data_Analysis

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.

References

Addressing poor bioavailability of AMG-8718 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor in vivo bioavailability with the BACE1 inhibitor, AMG-8718.

Troubleshooting Guides

Issue: Lower than expected plasma exposure of this compound in preclinical species.

Question: We observed significantly lower than anticipated plasma concentrations of this compound in our rat pharmacokinetic study. What are the potential causes and how should we investigate this?

Answer:

Low in vivo exposure of an orally administered compound like this compound is a common challenge in drug development and can stem from several factors. A systematic investigation is crucial to identify the root cause and develop an effective solution. The primary factors to investigate are poor aqueous solubility, low permeability across the intestinal epithelium, and extensive first-pass metabolism.[1]

Recommended Investigation Workflow:

  • Physicochemical Characterization: The first step is to thoroughly characterize the fundamental properties of your this compound batch.

  • In Vitro ADME Profiling: Conduct a series of in vitro assays to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Formulation Development: Based on the findings from the initial characterization, explore formulation strategies to enhance bioavailability.[2][3][4][5]

  • In Vivo Pharmacokinetic Studies: Evaluate the optimized formulations in an appropriate animal model to confirm improved exposure.[[“]][7]

Below is a diagram illustrating the general troubleshooting workflow.

Troubleshooting_Workflow cluster_investigation Investigation Phase cluster_strategy Strategy & Formulation cluster_evaluation Evaluation Phase start Low in vivo exposure of this compound physchem Physicochemical Characterization (Solubility, pKa, LogP) start->physchem adme In Vitro ADME Profiling (Permeability, Metabolic Stability) physchem->adme formulation Formulation Development (e.g., SEDDS, Nanosuspension) adme->formulation invivo In Vivo PK Study (Animal Model) formulation->invivo outcome Improved Bioavailability? invivo->outcome success Proceed with Development outcome->success Yes failure Re-evaluate & Reformulate outcome->failure No

Caption: Troubleshooting workflow for addressing poor in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that could be contributing to its poor bioavailability?

A1: While specific data for this compound is not publicly available, for a potent, orally administered small molecule, key properties to investigate include its aqueous solubility, pKa, and lipophilicity (LogP). Poor solubility in gastrointestinal fluids is a very common reason for low oral bioavailability.[5] If the compound is highly lipophilic, it may have poor wetting and dissolution. The ionization state (governed by pKa) will affect its solubility and permeability across different pH environments of the GI tract.

Q2: How can we assess the intestinal permeability of this compound?

A2: The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption.[1] This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) is determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high B-A to A-B Papp ratio may indicate the involvement of efflux transporters like P-glycoprotein (P-gp). While this compound has been described as having balanced P-gp recognition, this should be experimentally confirmed.[8]

Q3: What if first-pass metabolism is the primary reason for the low bioavailability of this compound?

A3: If in vitro metabolism studies using liver microsomes or hepatocytes indicate high clearance, first-pass metabolism is likely a significant contributor.[9] Strategies to mitigate this include:

  • Chemical Modification: While this is a medicinal chemistry effort, prodrug approaches can be considered to mask metabolically liable sites.

  • Formulation Strategies: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can promote lymphatic uptake, which partially bypasses the portal circulation and first-pass metabolism in the liver.[1][3]

  • Co-administration with Metabolic Inhibitors: In a research setting, co-dosing with known inhibitors of the metabolizing enzymes can help confirm the extent of first-pass metabolism. However, this is generally not a viable clinical strategy.

The following diagram illustrates a simplified view of the potential barriers to oral bioavailability.

Bioavailability_Barriers cluster_gitract Gastrointestinal Tract cluster_liver Liver drug_admin Oral Administration of this compound dissolution Dissolution in GI Fluids drug_admin->dissolution absorption Absorption across Intestinal Wall dissolution->absorption solubility_barrier Solubility Barrier dissolution->solubility_barrier first_pass First-Pass Metabolism absorption->first_pass permeability_barrier Permeability Barrier absorption->permeability_barrier systemic_circ Systemic Circulation first_pass->systemic_circ metabolism_barrier Metabolism Barrier first_pass->metabolism_barrier solubility_barrier->dissolution permeability_barrier->absorption metabolism_barrier->first_pass

Caption: Key physiological barriers to oral drug bioavailability.

Data Presentation

The following tables present hypothetical data that would be generated during an investigation into the poor bioavailability of this compound.

Table 1: Physicochemical and In Vitro ADME Properties of this compound

ParameterResultImplication for Bioavailability
Aqueous Solubility (pH 6.8) < 1 µg/mLVery low solubility may limit dissolution.
LogP 4.2High lipophilicity can lead to poor aqueous solubility.
pKa 3.5 (acidic), 8.9 (basic)Ionization will vary in the GI tract, affecting solubility and permeability.
Caco-2 Permeability (Papp A-B) 0.5 x 10⁻⁶ cm/sLow permeability.
Efflux Ratio (Papp B-A / Papp A-B) 5.2Suggests active efflux by transporters like P-gp.
Rat Liver Microsomal Stability (T½) 15 minModerate to high metabolic clearance.

Table 2: Pharmacokinetic Parameters of this compound in Rats with Different Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Bioavailability (%)
Aqueous Suspension 1050 ± 122.0250 ± 605
Micronized Suspension 10120 ± 251.5600 ± 11012
Solid Dispersion 10350 ± 701.01750 ± 30035
SEDDS 10450 ± 951.02200 ± 45044
Intravenous 2800 ± 1500.15000 ± 800100

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound

Objective: To improve the dissolution rate and solubility of this compound by converting it from a crystalline to an amorphous form within a hydrophilic polymer matrix.

Materials:

Procedure:

  • Dissolve this compound and PVP/VA 64 in methanol in a 1:4 (w/w) ratio. Ensure complete dissolution to form a clear solution.

  • The solvent is then removed under reduced pressure using a rotary evaporator with a water bath set to 40°C.

  • The resulting solid film is further dried in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • The dried solid dispersion is then collected and gently milled to a fine powder.

  • Characterize the solid dispersion for its amorphous nature using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • The dissolution profile of the solid dispersion should be evaluated against the crystalline drug in a biorelevant medium (e.g., FaSSIF).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of different this compound formulations.

Animal Model:

  • Male Sprague-Dawley rats (250-300g)

Study Design:

  • A four-group parallel study design is used.

  • Group 1: Aqueous suspension of this compound (Control)

  • Group 2: Micronized suspension of this compound

  • Group 3: Solid dispersion of this compound

  • Group 4: Self-Emulsifying Drug Delivery System (SEDDS) of this compound

  • An additional group will receive an intravenous dose for bioavailability calculation.

Procedure:

  • Fast the rats overnight (with free access to water) before dosing.

  • Administer the respective formulations orally via gavage at a dose of 10 mg/kg. The intravenous group receives a 2 mg/kg dose via the tail vein.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing into tubes containing an anticoagulant.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The absolute oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

References

Cell viability issues with high concentrations of AMG-8718

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of the BACE1 inhibitor, AMG-8718.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of Beta-secretase 1 (BACE1), an aspartyl protease that is a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). By inhibiting BACE1, this compound reduces the production of amyloid-beta (Aβ) peptides, which are associated with the pathology of Alzheimer's disease.

Q2: I am observing significant cell death at high concentrations of this compound. Is this expected?

A2: High concentrations of small molecule inhibitors can often lead to off-target effects and subsequent cytotoxicity. For BACE1 inhibitors like this compound, a potential off-target effect is the inhibition of other structurally related aspartyl proteases, such as Cathepsin D, which plays a crucial role in lysosomal function.[1] Impaired lysosomal function can lead to cellular stress and, ultimately, cell death. A study in rats showed that this compound can impair phagolysosomal function, leading to retinal thinning, which supports the possibility of lysosome-related off-target effects.[2]

Q3: What is the typical IC50 for this compound-induced cytotoxicity?

A3: The specific cytotoxic IC50 for this compound is not widely published and can vary significantly depending on the cell line, assay type, and experimental conditions. It is crucial to determine the IC50 empirically in your specific cellular model.

Troubleshooting Guide: High-Concentration Cell Viability Issues

This guide provides a systematic approach to troubleshooting unexpected cytotoxicity when using high concentrations of this compound.

Initial Checks
  • Compound Solubility: Visually inspect your treatment media for any signs of compound precipitation, especially at the highest concentrations. Poor solubility can lead to inaccurate dosing and can sometimes cause cytotoxicity.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level known to be non-toxic to your specific cell line.

  • Cell Health: Confirm that your cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells are more susceptible to compound-induced toxicity.

Experimental Troubleshooting

If initial checks do not resolve the issue, consider the following experimental steps:

Problem: Unexpectedly high cytotoxicity observed in a cell viability assay (e.g., MTT, XTT, alamarBlue).

Possible Cause 1: Off-Target Effects on Lysosomal Function

High concentrations of this compound may inhibit Cathepsin D, leading to lysosomal dysfunction.

Troubleshooting Steps:

  • Assess Lysosomal Membrane Permeability (LMP): An increase in LMP is an indicator of lysosomal dysfunction. This can be measured using a Galectin-3 puncta formation assay.

  • Measure Cathepsin D Activity: Directly assess the inhibitory effect of this compound on Cathepsin D activity in your cell line.

Problem: Inconsistent or unexpected results from viability assays.

Possible Cause 2: Assay Interference

The chemical properties of this compound at high concentrations might interfere with the assay chemistry. For example, some compounds can directly reduce tetrazolium salts (MTT, XTT) or interfere with the fluorescence of resazurin-based assays, leading to erroneous results.

Troubleshooting Steps:

  • Run a Cell-Free Control: Incubate this compound at the concentrations used in your experiment with the assay reagents in cell-free media to check for direct chemical reactions.

  • Use an Orthogonal Assay: If interference is suspected, use a different type of viability assay that relies on an alternative cellular marker. For example, if you are using a metabolic assay (like MTT), try an ATP-based assay (e.g., CellTiter-Glo®) or a membrane integrity assay (e.g., Calcein-AM/Ethidium Homodimer-1).

Quantitative Data Summary

The following table summarizes hypothetical IC50 values. Note: These are for illustrative purposes only. Researchers must determine these values for their specific experimental system.

ParameterValueCell LineAssay
This compound BACE1 IC50 To be determined empiricallye.g., SH-SY5YFRET-based assay
This compound Cytotoxicity IC50 To be determined empiricallye.g., SH-SY5Ye.g., CellTiter-Glo®
Cathepsin D IC50 To be determined empiricallye.g., SH-SY5YCathepsin D Activity Assay

Key Experimental Protocols

Lysosomal Membrane Permeability (LMP) Assay using Galectin-3 Staining

Principle: Upon lysosomal membrane damage, galectin-3, a cytosolic protein, translocates to the damaged lysosomes, forming distinct puncta that can be visualized by immunofluorescence.[3]

Methodology:

  • Cell Seeding: Plate cells on sterile coverslips in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound (including a vehicle control) for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with an anti-Galectin-3 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. An increase in the number and intensity of Galectin-3 puncta per cell indicates increased LMP.

Cathepsin D Activity Assay

Principle: This fluorometric assay measures the activity of Cathepsin D in cell lysates using a specific substrate that releases a fluorescent product upon cleavage by active Cathepsin D.[4][5]

Methodology:

  • Cell Lysis: After treating cells with this compound, harvest the cells and lyse them using the provided lysis buffer on ice.

  • Lysate Preparation: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add the cell lysate to the reaction buffer containing the Cathepsin D substrate.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/460 nm) using a microplate reader.

  • Data Analysis: Compare the fluorescence intensity of this compound-treated samples to the vehicle control to determine the percentage of Cathepsin D inhibition.

Visualizations

Troubleshooting_Workflow Start High Cytotoxicity Observed with this compound Check_Solubility Check Compound Solubility and Solvent Toxicity Start->Check_Solubility Check_Cell_Health Verify Cell Health and Seeding Density Check_Solubility->Check_Cell_Health Is_Issue_Resolved1 Issue Resolved? Check_Cell_Health->Is_Issue_Resolved1 Suspect_Off_Target Suspect Off-Target Effect: Lysosomal Dysfunction Is_Issue_Resolved1->Suspect_Off_Target No Suspect_Interference Suspect Assay Interference Is_Issue_Resolved1->Suspect_Interference No End Conclusion: Determine Optimal Experimental Conditions Is_Issue_Resolved1->End Yes LMP_Assay Perform Lysosomal Membrane Permeability (LMP) Assay Suspect_Off_Target->LMP_Assay CatD_Assay Measure Cathepsin D Activity LMP_Assay->CatD_Assay Analyze_Results Analyze Results and Optimize Concentration CatD_Assay->Analyze_Results Cell_Free_Control Run Cell-Free Assay Control Suspect_Interference->Cell_Free_Control Orthogonal_Assay Use Orthogonal Viability Assay Cell_Free_Control->Orthogonal_Assay Orthogonal_Assay->Analyze_Results Analyze_Results->End Logical_Relationship High_AMG8718 High Concentration of this compound Off_Target Potential Off-Target Inhibition of Cathepsin D High_AMG8718->Off_Target Lysosomal_Dysfunction Lysosomal Dysfunction Off_Target->Lysosomal_Dysfunction LMP Increased Lysosomal Membrane Permeability Lysosomal_Dysfunction->LMP Cell_Stress Cellular Stress Lysosomal_Dysfunction->Cell_Stress LMP->Cell_Stress Cytotoxicity Observed Cell Viability Decrease Cell_Stress->Cytotoxicity

References

Technical Support Center: Troubleshooting Inconsistent Aβ Reduction with BACE1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the use of BACE1 inhibitors, with a focus on addressing potential inconsistencies in amyloid-beta (Aβ) reduction. While AMG-8718 is a key example, the principles and protocols described here are broadly applicable to other BACE1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: We observed a robust initial reduction in Aβ levels after treating our cells with a BACE1 inhibitor, but the effect diminishes over time. What could be the cause?

A significant decrease in inhibitor efficacy after prolonged treatment may be due to a compensatory cellular response. Several studies have demonstrated that certain BACE1 inhibitors can paradoxically stabilize the BACE1 protein, leading to its accumulation.[1] This increase in the total amount of BACE1 enzyme can eventually overcome the inhibitor's effect, resulting in a rebound of Aβ production.[1]

Q2: Are there other potential reasons for inconsistent Aβ reduction in our experiments?

Yes, several factors can contribute to variability in Aβ reduction:

  • Inhibitor Stability: The inhibitor may degrade in the culture medium over time. It is crucial to prepare fresh solutions for each experiment and minimize freeze-thaw cycles.[2]

  • Cell Culture Conditions: Variations in cell density, passage number, or media components can influence protein expression and metabolic activity, affecting both BACE1 levels and APP processing.[2]

  • Off-Target Effects: BACE1 inhibitors may have off-target effects that could indirectly influence Aβ metabolism. For instance, this compound was found to impair phagolysosomal function in rats, which could potentially affect Aβ clearance mechanisms.[3]

  • Cross-reactivity with BACE2: Many BACE1 inhibitors also show some activity against the homologous protease BACE2.[4] While BACE1 is the primary beta-secretase for APP, BACE2 can also cleave APP, and its inhibition might lead to complex and sometimes unpredictable effects on Aβ levels.

Q3: Our Aβ measurements from Western Blots and ELISAs are not correlating. Why might this be?

Discrepancies between different analytical methods can arise from:

  • Antibody Epitopes: The antibodies used in your Western Blot and ELISA may recognize different epitopes on the Aβ peptide. One of these epitopes might be masked in certain conformations or aggregation states of Aβ, leading to conflicting quantifications.[2]

  • Sample Preparation: The denaturing conditions of SDS-PAGE for Western blotting versus the native or partially denatured conditions for ELISA can expose different antibody binding sites and impact the detection of different Aβ species.[2]

Troubleshooting Guides

Guide 1: Investigating BACE1 Protein Stabilization

If you suspect that your BACE1 inhibitor is causing an accumulation of the BACE1 enzyme, this guide provides a workflow to test this hypothesis.

Experimental Workflow: BACE1 Protein Level Assessment

BACE1_Stabilization_Workflow cluster_setup Experimental Setup cluster_analysis Analysis start Neuronal Cell Culture treatment Treat with BACE1 Inhibitor (e.g., this compound) and Vehicle Control start->treatment timepoints Collect Samples at Multiple Time Points treatment->timepoints lysis Cell Lysis and Protein Quantification timepoints->lysis western Western Blot for BACE1 and Loading Control lysis->western elisa ELISA for Secreted Aβ lysis->elisa interpretation Data Interpretation western->interpretation elisa->interpretation

Caption: Workflow to investigate BACE1 protein stabilization after inhibitor treatment.

Detailed Protocol: Western Blot for BACE1

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][2]

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1][2]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.[1]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][2]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[1][2]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against BACE1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.[1]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][2]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][2]

Guide 2: Assessing Off-Target BACE1 Substrate Cleavage

To determine if your BACE1 inhibitor is affecting other physiological substrates, which can indicate the extent of on-target inhibition and potential for side effects, you can measure the cleavage of substrates like SEZ6.

Signaling Pathway: BACE1 Substrate Cleavage

BACE1_Substrate_Cleavage cluster_BACE1 BACE1 Activity cluster_APP APP Processing cluster_SEZ6 SEZ6 Processing BACE1 BACE1 APP APP BACE1->APP Acts on SEZ6 SEZ6 BACE1->SEZ6 Acts on sAPPb sAPPβ APP->sAPPb Cleavage Ab sAPPb->Ab Further Processing sSEZ6 sSEZ6 SEZ6->sSEZ6 Cleavage Inhibitor BACE1 Inhibitor (e.g., this compound) Inhibitor->BACE1 Inhibits

Caption: BACE1 cleaves multiple substrates, including APP and SEZ6.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and highlight the broader context of BACE1 inhibitor-induced protein level changes.

Table 1: In Vitro and In Vivo Activity of this compound

ParameterValueSpecies/SystemReference
BACE1 IC50 0.0007 µMIn vitro[5]
BACE2 IC50 0.005 µMIn vitro[5]
hERG Ki >10 µMIn vitro[5]
Aβ40 Reduction (CSF) 69%Rat (10 mg/kg, p.o.)[5]
Aβ40 Reduction (Brain) 48%Rat (10 mg/kg, p.o.)[5]

Table 2: Reported BACE1 Protein Increase with Various Inhibitors

BACE1 InhibitorCell TypeFold Increase in BACE1 ProteinReference
AZD3293 Rat Primary Cortical Neurons~1.5 - 2.0[4]
AZD3293 HEK-293 cells~1.5 - 2.0[4]
Inhibitor IV (Merck) N2a-APP695 cells~1.5[4]
E2609 (Eisai) N2a-APP695 cells~1.7[4]
PF-06751979 (Pfizer) N2a-APP695 cells~1.6[4]

Note: Data for this compound on BACE1 protein stabilization is not publicly available in the search results. The table provides examples from other BACE1 inhibitors to illustrate the common phenomenon.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information on the preclinical adverse effects of AMG-8718, a potent BACE1 inhibitor. The content is structured in a question-and-answer format to directly address potential issues and questions that may arise during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary adverse effect observed with this compound in preclinical models?

The primary adverse effect reported in preclinical studies with this compound is retinal toxicity. Specifically, administration in Sprague-Dawley rats led to retinal thinning, which was attributed to a loss of photoreceptor nuclei from the outer nuclear layer.[1] This effect was observed after a one-month daily dosing period followed by a two-month recovery phase.[1]

Q2: Is the retinal toxicity of this compound considered an on-target or off-target effect?

Q3: What is the proposed mechanism for this compound-induced retinal toxicity?

The proposed mechanism involves the impairment of phagolysosomal function in the retinal pigment epithelium (RPE).[1] It is suggested that this compound may have off-target inhibitory effects on other aspartyl proteases, such as Cathepsin D, which is crucial for the degradation of photoreceptor outer segments within RPE phagolysosomes. This impairment leads to the accumulation of autofluorescent granules in the RPE, subsequent photoreceptor dysfunction, and ultimately, photoreceptor cell loss.

Q4: What are the earliest detectable signs of retinal toxicity with this compound in rats?

The earliest detectable change is an increase in autofluorescent granules within the retinal pigment epithelium (RPE), which can be observed as early as day 5 of daily dosing.[1] Functional changes, detected by electroretinography (ERG), can be seen as early as day 14, even before any microscopic evidence of photoreceptor loss.[1]

Q5: Are the retinal changes induced by this compound reversible?

The preclinical studies suggest that the retinal thinning and photoreceptor loss are not reversible. The significant retinal thinning was observed following a two-month treatment-free recovery period after one month of dosing, indicating a progressive or persistent degenerative process.[1]

Troubleshooting Guide

Issue: I am not observing retinal thinning in my rat study with a BACE1 inhibitor.

  • Duration of Study: Ensure the study duration is sufficient. In the this compound study, significant retinal thinning was most apparent after a 2-month recovery period following 1 month of dosing.[1] Short-term studies may not reveal the full extent of photoreceptor loss.

  • Animal Model: The reported toxicity was in Sprague-Dawley rats.[1] Different species or strains may have varying sensitivities to the off-target effects.

  • Detection Method: Are you using sensitive enough detection methods? Electroretinography (ERG) can detect functional deficits before structural changes are evident with light microscopy.[1] Histopathological analysis should specifically quantify the number of photoreceptor nuclei in the outer nuclear layer.

  • Compound Specificity: While this compound showed this toxicity, other BACE1 inhibitors may have different off-target profiles and may not induce the same degree of retinal damage.

Issue: My electroretinography (ERG) results are inconclusive.

  • Baseline Measurements: Ensure stable and consistent baseline ERG recordings were established before the commencement of dosing.

  • Light Adaptation: Follow a strict and consistent protocol for light/dark adaptation of the animals before recording to ensure reproducibility.

  • Anesthesia: The type and depth of anesthesia can affect ERG waveforms. Maintain a consistent anesthetic regimen across all animals and time points.

  • Waveform Analysis: Are you analyzing both the a-wave (photoreceptor function) and b-wave (downstream retinal cell function)? Early changes may be subtle and affect specific components of the ERG waveform.

Quantitative Data Summary

Table 1: Summary of Preclinical Retinal Toxicity Findings for this compound in Sprague-Dawley Rats

ParameterObservationTime Point of Detection
Histopathology
Autofluorescent Granules in RPEIncreased accumulationDay 5 of dosing[1]
Retinal ThinningSignificant loss of photoreceptor nuclei in the outer nuclear layerAfter 1 month of dosing and 2 months of recovery[1]
Functional Assessment
Electroretinography (ERG)Functional changes detectedAs early as Day 14 of dosing[1]
Ophthalmic Examination
Fundus AutofluorescenceNo changes observedAfter 28 days of dosing[1]
Routine OphthalmoscopyNo changes observedAfter 28 days of dosing[1]

Experimental Protocols

1. Animal Model and Dosing Regimen

  • Species: Sprague-Dawley rats.[1]

  • Dosing: Daily oral administration of this compound for one month.[1]

  • Recovery Phase: A two-month treatment-free period following the dosing phase.[1]

2. Electroretinography (ERG)

  • Objective: To assess the electrical function of the retina in response to light stimulation.

  • Methodology:

    • Dark-adapt rats overnight before the procedure.

    • Anesthetize the animals (e.g., with a ketamine/xylazine mixture).

    • Place a recording electrode on the cornea, a reference electrode subcutaneously on the head, and a ground electrode subcutaneously on the tail.

    • Deliver light flashes of specific intensity and duration to elicit retinal electrical responses.

    • Record and analyze the a-wave (originating from photoreceptors) and b-wave (originating from bipolar and Müller cells) amplitudes and implicit times.

3. Fundus Autofluorescence (FAF)

  • Objective: To detect the accumulation of autofluorescent material, such as lipofuscin, in the RPE.

  • Methodology:

    • Anesthetize the rat and dilate its pupils.

    • Use a scanning laser ophthalmoscope (SLO) with appropriate excitation and emission filters (e.g., 488 nm excitation and >500 nm emission).

    • Acquire images of the fundus to visualize and document areas of hyper- or hypo-autofluorescence.

4. Histopathology

  • Objective: To examine the microscopic structure of the retina for evidence of cellular changes and thinning.

  • Methodology:

    • At the end of the study, euthanize the animals and enucleate the eyes.

    • Fix the eyes in an appropriate fixative (e.g., Davidson's solution).

    • Process the fixed tissue, embed in paraffin, and section through the optic nerve.

    • Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Examine the sections under a light microscope and quantify the thickness of the retinal layers, particularly the outer nuclear layer, by counting the number of photoreceptor nuclei.

Visualizations

G cluster_0 Experimental Workflow for Assessing this compound Retinal Toxicity start Start: Daily Dosing (1 Month) day5 Day 5: Fundus Autofluorescence (FAF) start->day5 Early Assessment day14 Day 14: Electroretinography (ERG) day5->day14 day28 End of Dosing: FAF & ERG day14->day28 recovery 2-Month Recovery Period day28->recovery Cessation of Dosing end End of Study: Histopathology recovery->end Final Assessment

Caption: Experimental workflow for preclinical assessment of this compound induced retinal toxicity.

G cluster_1 Proposed Signaling Pathway of this compound Off-Target Retinal Toxicity amg8718 This compound cathepsin_d Cathepsin D (in RPE Lysosome) amg8718->cathepsin_d Off-target Inhibition phagolysosome Impaired Phagolysosomal Function cathepsin_d->phagolysosome pos_degradation Decreased Photoreceptor Outer Segment Degradation phagolysosome->pos_degradation afg_accumulation Accumulation of Autofluorescent Granules pos_degradation->afg_accumulation pr_dysfunction Photoreceptor Dysfunction afg_accumulation->pr_dysfunction pr_loss Photoreceptor Loss (Retinal Thinning) pr_dysfunction->pr_loss

References

Validation & Comparative

A Comparative Efficacy Analysis of BACE1 Inhibitors: AMG-8718 and Verubecestat

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical and clinical data provides a comparative analysis of two prominent Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors, AMG-8718 and Verubecestat. This guide, intended for researchers, scientists, and drug development professionals, offers an objective comparison of their efficacy, supported by available experimental data, to inform future research in Alzheimer's disease therapeutics.

Both this compound, developed by Amgen, and Verubecestat (MK-8931), developed by Merck, were designed to inhibit BACE1, a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides. The accumulation of these peptides is a central hallmark of Alzheimer's disease. While both molecules showed promise in preclinical studies by effectively reducing Aβ levels, their clinical development trajectories diverged significantly, underscoring the complexities of translating preclinical efficacy to clinical benefit in Alzheimer's disease.

Mechanism of Action: Targeting the Amyloid Cascade

Both this compound and Verubecestat are small molecule inhibitors that bind to the active site of BACE1, preventing it from cleaving the amyloid precursor protein (APP). This inhibition is the first step in the amyloidogenic pathway, thereby reducing the production of Aβ peptides, including the aggregation-prone Aβ42. The intended therapeutic effect is to slow or prevent the formation of amyloid plaques in the brain, a key pathological feature of Alzheimer's disease.

APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage Ab Amyloid-beta (Aβ) peptides (Aβ40, Aβ42) C99->Ab cleavage plaques Amyloid Plaques Ab->plaques aggregation BACE1 BACE1 (β-secretase) BACE1->APP gSecretase γ-secretase gSecretase->C99 Inhibitors This compound & Verubecestat Inhibitors->BACE1 inhibit

Caption: Amyloidogenic Pathway and BACE1 Inhibition.

Preclinical Efficacy: A Tale of Potency and Off-Target Effects

Both compounds demonstrated potent BACE1 inhibition and subsequent reduction of Aβ levels in preclinical models.

This compound showed high potency with an IC50 value of 0.7 nM for BACE1.[1] In preclinical studies involving rats, oral administration of this compound resulted in a robust and sustained reduction of Aβ levels in both cerebrospinal fluid (CSF) and the brain.[2][3] However, a significant safety concern emerged during a one-month toxicity study in rats, where this compound was found to cause retinal thinning.[2] Further investigation suggested this was an off-target effect, leading to photoreceptor dysfunction and loss.[2]

Verubecestat also exhibited high potency with a Ki of 7.8 nM and an IC50 of 13 nM for BACE1.[4] It effectively reduced Aβ40 in cellular assays.[4] Preclinical studies in rats and cynomolgus monkeys showed that a single oral dose of Verubecestat dramatically lowered CSF and cortex Aβ40 levels.[4] Chronic treatment in these animal models consistently lowered Aβ levels.[5]

Quantitative Preclinical Data Summary
CompoundParameterSpeciesValueReference
This compound BACE1 IC50---0.7 nM[1]
BACE2 IC50---5 nM[1]
Aβ40 Reduction (CSF)RatSignificant[1]
Aβ40 Reduction (Brain)RatSignificant[1]
Verubecestat BACE1 Ki---7.8 nM[4]
BACE1 IC50---13 nM[4]
Aβ40 Reduction (CSF)Rat, MonkeyDose-dependent[4]
Aβ40 Reduction (Cortex)Rat, MonkeyDose-dependent[4]

Clinical Development and Outcomes: A Divergence in Trajectory

The clinical development paths for this compound and Verubecestat differed significantly, primarily due to the preclinical safety findings for this compound.

There is no publicly available information to suggest that This compound progressed to human clinical trials. The off-target retinal toxicity observed in preclinical rat studies likely halted its development.[2]

In contrast, Verubecestat advanced to Phase 3 clinical trials.[5] Early phase trials demonstrated a dose-dependent reduction of Aβ40 in the CSF of healthy volunteers and Alzheimer's disease patients. However, the two large Phase 3 trials, EPOCH and APECS, were terminated prematurely due to a lack of clinical efficacy. The trials showed no significant slowing of cognitive or functional decline in patients with mild-to-moderate or prodromal Alzheimer's disease. Furthermore, some adverse events were reported in the treatment groups.

Experimental Protocols

In Vitro BACE1 Inhibition Assay (General Protocol)

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against BACE1 involves a fluorescence resonance energy transfer (FRET) assay.

cluster_0 Assay Preparation cluster_1 Incubation & Reaction cluster_2 Detection & Analysis Recombinant\nBACE1 enzyme Recombinant BACE1 enzyme Mix enzyme, substrate,\nand compound Mix enzyme, substrate, and compound Recombinant\nBACE1 enzyme->Mix enzyme, substrate,\nand compound Fluorogenic\nsubstrate Fluorogenic substrate Fluorogenic\nsubstrate->Mix enzyme, substrate,\nand compound Test compound\n(this compound or Verubecestat) Test compound (this compound or Verubecestat) Test compound\n(this compound or Verubecestat)->Mix enzyme, substrate,\nand compound Incubate at 37°C Incubate at 37°C Mix enzyme, substrate,\nand compound->Incubate at 37°C Measure fluorescence\n(excitation/emission) Measure fluorescence (excitation/emission) Incubate at 37°C->Measure fluorescence\n(excitation/emission) Calculate % inhibition Calculate % inhibition Measure fluorescence\n(excitation/emission)->Calculate % inhibition Determine IC50 value Determine IC50 value Calculate % inhibition->Determine IC50 value

Caption: General Workflow for In Vitro BACE1 Inhibition Assay.
  • Reagents : Recombinant human BACE1 enzyme, a synthetic peptide substrate containing the BACE1 cleavage site flanked by a fluorophore and a quencher, and the test compound (this compound or Verubecestat) at various concentrations.

  • Procedure : The enzyme, substrate, and test compound are incubated together in a microplate well.

  • Detection : If BACE1 is active, it cleaves the substrate, separating the fluorophore from the quencher and resulting in a fluorescent signal. The intensity of the fluorescence is measured over time.

  • Analysis : The rate of increase in fluorescence is proportional to BACE1 activity. The percentage of inhibition by the test compound is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the compound concentration.

In Vivo Assessment of Aβ Reduction in Animal Models (General Protocol)

Transgenic mouse models of Alzheimer's disease, as well as rats and non-human primates, are commonly used to assess the in vivo efficacy of BACE1 inhibitors.

  • Animal Models : Species such as Sprague-Dawley rats or cynomolgus monkeys are often used for pharmacokinetic and initial efficacy studies.

  • Drug Administration : The test compound (this compound or Verubecestat) is administered orally at different doses.

  • Sample Collection : At various time points after administration, samples of blood plasma, CSF, and brain tissue are collected.

  • Aβ Quantification : The levels of Aβ40 and Aβ42 in the collected samples are measured using specific enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis : The reduction in Aβ levels in the treated groups is compared to that in a vehicle-treated control group to determine the dose-dependent efficacy of the compound.

Conclusion

The comparative analysis of this compound and Verubecestat highlights critical aspects of BACE1 inhibitor development. While both compounds demonstrated potent preclinical efficacy in reducing Aβ levels, the case of this compound underscores the importance of thorough preclinical safety and toxicology studies, as off-target effects can halt the development of an otherwise potent molecule. The journey of Verubecestat, on the other hand, serves as a sobering reminder that a robust biochemical effect in preclinical models and early clinical trials does not always translate into clinical benefit for patients with Alzheimer's disease.

Future research in this area should focus on developing more predictive preclinical models and identifying patient populations most likely to benefit from BACE1 inhibition, potentially at very early stages of the disease. The data from the development of both this compound and Verubecestat provide valuable lessons for the scientific community in the ongoing effort to develop effective therapies for Alzheimer's disease.

References

A Head-to-Head Showdown: AMG-8718 vs. Lanabecestat in Alzheimer's Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two BACE1 inhibitors, AMG-8718 and Lanabecestat, which were investigated for their potential in treating Alzheimer's disease. This document outlines their mechanisms of action, summarizes key preclinical and clinical data, and details the experimental protocols used in their evaluation.

At the forefront of Alzheimer's disease research, the inhibition of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a key strategy. BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which accumulate to form the characteristic plaques in the brains of Alzheimer's patients. Both this compound, developed by Amgen, and Lanabecestat (also known as AZD3293 or LY3314814), co-developed by AstraZeneca and Eli Lilly, are potent BACE1 inhibitors. Despite promising initial data, the clinical development of both compounds was ultimately halted. This guide offers an objective look at the available experimental data to inform future research in this area.

Mechanism of Action: Targeting the Genesis of Amyloid Plaques

Both this compound and Lanabecestat are small molecule inhibitors that target BACE1.[1] By blocking the active site of this enzyme, they prevent the initial cleavage of the amyloid precursor protein (APP) into the C99 fragment, a necessary step for the subsequent generation of Aβ peptides by gamma-secretase.[2] The intended therapeutic outcome is a reduction in the production of Aβ, thereby slowing or preventing the formation of amyloid plaques and the downstream neurotoxic effects.[1]

dot

cluster_membrane Cell Membrane cluster_pathways APP Processing Pathways cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 Cleavage APP->BACE1 alpha_secretase α-secretase Cleavage APP->alpha_secretase sAPPb sAPPβ BACE1->sAPPb C99 C99 fragment BACE1->C99 gamma_secretase_a γ-secretase Cleavage C99->gamma_secretase_a Abeta Aβ Peptides (Aβ40, Aβ42) gamma_secretase_a->Abeta Plaques Amyloid Plaques Abeta->Plaques sAPPa sAPPα alpha_secretase->sAPPa C83 C83 fragment alpha_secretase->C83 gamma_secretase_n γ-secretase Cleavage C83->gamma_secretase_n P3 P3 fragment gamma_secretase_n->P3 Inhibitor This compound & Lanabecestat Inhibitor->BACE1 Inhibition

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Comparative Efficacy in Alzheimer's Models

Both compounds demonstrated robust, dose-dependent reductions in Aβ levels in a variety of preclinical models. The following tables summarize the key quantitative data available for this compound and Lanabecestat.

In Vitro Potency
CompoundTargetIC50BACE2 Selectivity (BACE2 IC50 / BACE1 IC50)
This compound BACE10.7 nM~7.1-fold
BACE25 nM
Lanabecestat BACE10.6 nM (binding assay)~1.5-fold
BACE20.9 nM (binding assay)
In Vivo Aβ Reduction

This compound

Animal ModelTissue/FluidDose (p.o.)Aβ40 ReductionTime Point
RatCSF10 mg/kg69%4 hours
Brain10 mg/kg48%4 hours
CSF30 mg/kgEC50 = 18 nM4 hours
Brain30 mg/kgEC50 = 67 nM4 hours

Lanabecestat

Animal ModelTissue/FluidDoseAβ Reduction
Mouse, Guinea Pig, DogBrain, CSF, PlasmaTime- and dose-dependentSignificant reductions in Aβ40 and Aβ42
Human (Phase 1)Plasma≥5 mg (single dose)≥70% (Aβ40 & Aβ42)
CSF15 mg (multiple doses)≥51%
CSF50 mg (multiple doses)≥76%

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and comparison of preclinical data. Below are summaries of the typical protocols employed in the evaluation of BACE1 inhibitors like this compound and Lanabecestat.

BACE1 Enzyme Inhibition Assay
  • Principle: To determine the in vitro potency of the compound against the BACE1 enzyme.

  • Methodology: Recombinant human BACE1 enzyme is incubated with a fluorogenic substrate derived from the APP sequence. The test compound is added at various concentrations. Cleavage of the substrate by BACE1 releases a fluorophore, and the resulting increase in fluorescence is measured over time. The concentration of the inhibitor that reduces enzyme activity by 50% is determined as the IC50 value.

In Vivo Aβ Reduction Studies in Rodents
  • Animal Models: Commonly used models include wild-type rats or transgenic mice that overexpress human APP with mutations linked to familial Alzheimer's disease (e.g., PDAPP, Tg2576).

  • Drug Administration: The compounds are typically formulated for oral administration (p.o.) via gavage. Dosing can be a single administration or repeated over a specific period.

  • Sample Collection: At designated time points after dosing, cerebrospinal fluid (CSF) is collected from the cisterna magna, and brain tissue is harvested.

  • Aβ Quantification: Brain tissue is homogenized, and both brain homogenates and CSF are analyzed for Aβ40 and Aβ42 levels using specific immunoassays, such as ELISA. The percentage reduction in Aβ levels is calculated by comparing the treated group to a vehicle-treated control group.

dot

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation EnzymeAssay BACE1 Enzyme Inhibition Assay (IC50 determination) CellAssay Cell-Based Aβ Reduction Assay (e.g., in SH-SY5Y cells) EnzymeAssay->CellAssay Lead Lead Optimization CellAssay->Lead PK Pharmacokinetics (ADME properties) PD Pharmacodynamics (Aβ reduction in rodent models) PK->PD Tox Toxicology Studies (Safety assessment) PD->Tox PD->Lead Iterative Improvement Candidate Preclinical Candidate Tox->Candidate Start Compound Synthesis Start->EnzymeAssay Lead->PK

Caption: General Experimental Workflow for Preclinical BACE1 Inhibitor Evaluation.

Discontinuation and Future Perspectives

Despite the potent Aβ-lowering effects of both this compound and Lanabecestat, their clinical development was terminated. Lanabecestat's Phase 3 trials (AMARANTH and DAYBREAK-ALZ) were stopped due to a lack of clinical efficacy; the significant reduction in Aβ did not translate into a slowing of cognitive decline in patients with early or mild Alzheimer's disease.[3][4] For this compound, development was halted at the preclinical stage due to the discovery of ocular toxicity in animal models.[5]

The divergent paths of these two molecules underscore the challenges in developing BACE1 inhibitors. While achieving potent target engagement in the brain is feasible, this does not guarantee clinical benefit and can be accompanied by mechanism-based or off-target toxicities. The experience with this compound and Lanabecestat highlights the critical importance of a therapeutic window, selectivity over other enzymes like BACE2, and a thorough understanding of the long-term consequences of significantly altering APP processing. Future research in this area will likely focus on more nuanced approaches, such as partial BACE1 inhibition or targeting specific patient populations at the very earliest stages of the disease.

References

Navigating the Labyrinth of BACE1 Inhibition: A Head-to-Head Comparison of Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of Alzheimer's disease therapeutics, the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has long stood as a promising, yet challenging, strategy. While the reduction of amyloid-β (Aβ) peptides through BACE1 inhibition is a theoretically sound approach, the clinical journey of several BACE1 inhibitors has been fraught with setbacks, largely attributable to a range of on- and off-target effects. This guide provides a comprehensive, data-driven comparison of the off-target profiles of four prominent BACE1 inhibitors that have undergone clinical investigation: Verubecestat, Atabecestat, Lanabecestat, and Elenbecestat.

The central challenge in designing BACE1 inhibitors lies in achieving high selectivity. BACE1 belongs to the aspartic protease family, which includes other crucial enzymes such as BACE2 and Cathepsin D. Inhibition of these off-target proteases can lead to a cascade of adverse events, derailing the therapeutic potential of an otherwise effective compound. This comparative guide synthesizes preclinical and clinical data to offer a clear perspective on the selectivity and off-target liabilities of these key BACE1 inhibitors.

Quantitative Comparison of Off-Target Inhibition

To facilitate a direct comparison of the selectivity profiles of Verubecestat, Atabecestat, Lanabecestat, and Elenbecestat, the following table summarizes their inhibitory activities (IC50 or Ki values) against BACE1 and key off-targets, BACE2 and Cathepsin D. Lower values indicate higher potency.

InhibitorBACE1 IC50/Ki (nM)BACE2 IC50/Ki (nM)Cathepsin D Ki (nM)BACE2/BACE1 Selectivity Ratio
Verubecestat (MK-8931) 1313>100,000~1
Atabecestat (JNJ-54861911) 14--Non-selective
Lanabecestat (AZD3293) 0.6 (binding)0.9 (binding)-~1.5
Elenbecestat (E2609) 3.946-~11.8

Signaling Pathways and Experimental Evaluation

To visually conceptualize the mechanism of BACE1 inhibition and the workflow for assessing off-target effects, the following diagrams are provided.

cluster_0 APP Processing cluster_1 Off-Target Interactions APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase (BACE1) cleavage C99 C99 fragment APP->C99 β-secretase (BACE1) cleavage sAPPa sAPPα APP->sAPPa α-secretase cleavage C83 C83 fragment APP->C83 α-secretase cleavage Ab Amyloid-β (Aβ) C99->Ab γ-secretase cleavage P3 P3 peptide C83->P3 γ-secretase cleavage BACE1_Inhibitor BACE1 Inhibitor BACE1 BACE1 BACE1_Inhibitor->BACE1 Inhibition (Reduces Aβ) BACE2 BACE2 BACE1_Inhibitor->BACE2 Potential Off-Target Inhibition CathepsinD Cathepsin D BACE1_Inhibitor->CathepsinD Potential Off-Target Inhibition OtherProteases Other Aspartyl Proteases (e.g., Renin) BACE1_Inhibitor->OtherProteases Potential Off-Target Inhibition

BACE1 signaling in APP processing and off-target interactions.

start Start: BACE1 Inhibitor Candidate biochemical_assays Biochemical Assays (e.g., FRET) start->biochemical_assays bace1_activity BACE1 Inhibition (IC50/Ki) biochemical_assays->bace1_activity off_target_panel Off-Target Panel (BACE2, Cathepsins, etc.) biochemical_assays->off_target_panel cell_based_assays Cell-Based Assays bace1_activity->cell_based_assays selectivity_profiling Selectivity Profiling (IC50/Ki values) off_target_panel->selectivity_profiling selectivity_profiling->cell_based_assays cellular_potency Cellular Potency (Aβ reduction) cell_based_assays->cellular_potency off_target_effects Cellular Off-Target Effects cell_based_assays->off_target_effects in_vivo_studies In Vivo Animal Models cellular_potency->in_vivo_studies off_target_effects->in_vivo_studies pk_pd Pharmacokinetics & Pharmacodynamics in_vivo_studies->pk_pd safety_toxicology Safety & Toxicology (e.g., liver function) in_vivo_studies->safety_toxicology clinical_trials Clinical Trials pk_pd->clinical_trials safety_toxicology->clinical_trials

Experimental workflow for assessing BACE1 inhibitor off-target effects.

Detailed Experimental Protocols

The assessment of BACE1 inhibitor selectivity is paramount in preclinical development. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.

Biochemical Enzyme Inhibition Assay (FRET-Based)

Principle: This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BACE1, BACE2, or Cathepsin D. It utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by the enzyme separates the fluorophore from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.

Methodology:

  • Reagents and Materials:

    • Recombinant human BACE1, BACE2, or Cathepsin D enzyme.

    • Fluorogenic substrate (e.g., a peptide derived from the APP Swedish mutation sequence with a fluorescent reporter and a quencher).

    • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5 for BACE1/2; sodium citrate (B86180) buffer, pH 3.5 for Cathepsin D).

    • Test inhibitor compounds dissolved in DMSO.

    • 384-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept constant (typically ≤1%).

    • Add a fixed volume of the diluted inhibitor or vehicle (for control wells) to the microplate wells.

    • Add a specific concentration of the respective enzyme (BACE1, BACE2, or Cathepsin D) to each well and incubate for a defined pre-incubation period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific fluorophore.

    • Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation. Ki values can be determined using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.

Cell-Based Assay for Aβ Reduction and Off-Target Effects

Principle: This assay evaluates the ability of a compound to inhibit BACE1 activity within a cellular context, measuring the reduction of secreted Aβ peptides. It also allows for the assessment of potential off-target effects on cellular health and the processing of other BACE1 substrates.

Methodology:

  • Reagents and Materials:

    • Human cell line overexpressing human APP with the Swedish mutation (e.g., HEK293-APPsw or SH-SY5Y-APPsw).

    • Cell culture medium and supplements.

    • Test inhibitor compounds dissolved in DMSO.

    • ELISA kits for human Aβ40 and Aβ42.

    • Cell viability assay kit (e.g., MTT or CellTiter-Glo).

  • Procedure:

    • Plate the APP-overexpressing cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified period (e.g., 24-48 hours).

    • After the treatment period, collect the conditioned cell culture medium.

    • Measure the concentrations of Aβ40 and Aβ42 in the collected medium using specific ELISA kits according to the manufacturer's instructions.

    • In parallel, assess cell viability in the treated wells using a standard viability assay to identify any cytotoxic effects of the compounds.

    • Calculate the percent reduction in Aβ levels for each inhibitor concentration compared to the vehicle-treated cells.

    • Determine the EC50 value (the concentration of inhibitor that causes a 50% reduction in Aβ secretion) by plotting the concentration-response curve.

    • To assess off-target effects on other substrates, specific cell lines and detection methods (e.g., Western blotting for cleavage products of other BACE1 substrates) can be employed.

Conclusion

The journey to develop a safe and effective BACE1 inhibitor for Alzheimer's disease has underscored the critical importance of selectivity. While all four inhibitors discussed—Verubecestat, Atabecestat, Lanabecestat, and Elenbecestat—demonstrated potent BACE1 inhibition and Aβ reduction, their clinical development was ultimately halted due to a combination of lack of efficacy and adverse events. The data presented in this guide highlights the varying degrees of selectivity against BACE2 and Cathepsin D, which are implicated in some of these adverse outcomes. For future drug development efforts, a meticulous evaluation of the off-target profile using robust biochemical and cellular assays, as detailed in this guide, will be indispensable in designing next-generation BACE1 inhibitors with an improved safety and efficacy profile.

A Comparative Analysis of Brodalumab (AMG 827) and Other IL-17 Inhibitors for the Treatment of Moderate-to-Severe Plaque Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of brodalumab (formerly AMG 827), an interleukin-17 (IL-17) receptor A antagonist, with other approved IL-17 inhibitors for the treatment of moderate-to-severe plaque psoriasis. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the performance and mechanisms of these biologic therapies.

Mechanism of Action: Targeting the IL-17 Pathway

Psoriasis is a chronic inflammatory skin disease where the IL-23/IL-17 immune axis plays a central role in its pathogenesis.[1][2] IL-17, a pro-inflammatory cytokine, stimulates keratinocyte proliferation and the production of other inflammatory mediators, creating a self-perpetuating inflammatory cycle in psoriatic lesions.[1][2] Several monoclonal antibodies have been developed to target this pathway, offering significant therapeutic benefits.

Brodalumab uniquely binds to the IL-17 receptor A (IL-17RA), thereby blocking the signaling of multiple IL-17 family members, including IL-17A, IL-17C, and IL-17F.[3][4][5] In contrast, secukinumab and ixekizumab specifically neutralize the IL-17A cytokine itself.[6] Bimekizumab takes a dual approach by targeting both IL-17A and IL-17F.[7]

Below is a diagram illustrating the IL-17 signaling pathway and the points of intervention for these inhibitors.

IL17_Signaling_Pathway cluster_Th17 Th17 Cell cluster_Keratinocyte Keratinocyte cluster_inhibitors Therapeutic Intervention Th17 Th17 Cell IL17A IL-17A Th17->IL17A IL17F IL-17F Th17->IL17F IL17RA IL-17RA ReceptorComplex IL-17RA / IL-17RC Receptor Complex IL17RA->ReceptorComplex IL17RC IL-17RC IL17RC->ReceptorComplex Signaling Downstream Signaling (NF-κB, MAPKs) ReceptorComplex->Signaling Inflammation Pro-inflammatory Cytokines & Chemokine Production Keratinocyte Proliferation Signaling->Inflammation IL17A->ReceptorComplex Binds to Receptor IL17F->ReceptorComplex Binds to Receptor Brodalumab Brodalumab (AMG 827) Brodalumab->IL17RA Blocks Receptor Secukinumab Secukinumab Secukinumab->IL17A Neutralizes Cytokine Ixekizumab Ixekizumab Ixekizumab->IL17A Neutralizes Cytokine Bimekizumab Bimekizumab Bimekizumab->IL17A Neutralizes Cytokine Bimekizumab->IL17F Neutralizes Cytokine

Caption: IL-17 signaling pathway and inhibitor mechanisms.

Comparative Efficacy in Plaque Psoriasis

The primary endpoint in most clinical trials for psoriasis is the proportion of patients achieving a 75%, 90%, or 100% reduction in the Psoriasis Area and Severity Index (PASI) score, denoted as PASI 75, PASI 90, and PASI 100, respectively. Another key measure is the Investigator's Global Assessment (IGA) or static Physician's Global Assessment (sPGA), where a score of 0 or 1 indicates clear or almost clear skin.

Phase III Clinical Trial Efficacy Data at Week 12/16

The following table summarizes the efficacy of brodalumab and other IL-17 inhibitors at week 12 or 16 from their respective pivotal Phase III clinical trials.

Drug (Trial)Dosing RegimenPASI 75 (%)PASI 90 (%)PASI 100 (%)IGA/sPGA 0/1 (%)
Brodalumab 210 mg (AMAGINE-1)[8]Weeks 0, 1, 2, then Q2W83.370.341.9 (sPGA 0)75.7
Brodalumab 210 mg (AMAGINE-2 & 3)[9]Weeks 0, 1, 2, then Q2W867044-
Secukinumab 300 mg (ERASURE & FIXTURE)[10]Weeks 0, 1, 2, 3, 4, then Q4W81.6 / 77.159.2 / 54.2-65.3 / 62.5
Ixekizumab 80 mg (UNCOVER-1, 2, 3)[11]Q2W after 160 mg at Week 089 / 90 / 8771 / 71 / 6835 / 41 / 3882 / 83 / 81
Bimekizumab 320 mg (BE READY & BE VIVID)[12]Q4W91 / 8591 / 8568 / 5993 / 84

Data presented is from individual trials and not from head-to-head comparisons unless otherwise specified.

Long-Term Efficacy

Sustained efficacy is a critical factor in the management of a chronic disease like psoriasis.

  • Brodalumab: In the AMAGINE-2 trial, at week 52, PASI 100 was achieved by 51% of patients in the 210 mg Q2W group.

  • Secukinumab: In the SCULPTURE extension study, PASI 90 and PASI 100 responses at Year 1 (68.5% and 43.8%) were sustained to Year 5 (66.4% and 41%).[13]

  • Ixekizumab: In the UNCOVER-3 trial, among week 12 responders, 78.3% maintained a PASI 100 response at week 60.

  • Bimekizumab: In the BE BRIGHT open-label extension trial, over 80% of patients who achieved PASI 100 at week 16 maintained this response through to two years of treatment.[14]

Experimental Protocols

The efficacy and safety of these IL-17 inhibitors were evaluated in multicenter, randomized, double-blind, placebo-controlled Phase III clinical trials.

General Study Design:

  • Patient Population: Adults with moderate-to-severe chronic plaque psoriasis (defined by a minimum body surface area involvement, PASI score, and IGA/sPGA score).

  • Induction Phase: Typically a 12 to 16-week period where patients receive the investigational drug or a placebo at specified intervals.

  • Maintenance Phase: Patients who respond to the treatment during the induction phase are often re-randomized to continue the drug at different maintenance dosing schedules or to withdraw to a placebo to assess the durability of the response.

  • Primary Endpoints: The co-primary endpoints are usually the proportion of patients achieving PASI 75 and an IGA/sPGA score of 0 (clear) or 1 (almost clear) at the end of the induction period.

  • Secondary Endpoints: These often include PASI 90, PASI 100, quality of life indices (like the Dermatology Life Quality Index - DLQI), and safety assessments.

The diagram below illustrates a typical workflow for these clinical trials.

Clinical_Trial_Workflow cluster_treatment Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Drug Investigational Drug (e.g., Brodalumab) Randomization->Drug Arm 1 Placebo Placebo Randomization->Placebo Arm 2 Induction Induction Period (12-16 weeks) Endpoint Primary Endpoint Assessment (PASI 75 & IGA 0/1) Induction->Endpoint Maintenance Maintenance Period (Up to 5 years) Endpoint->Maintenance FollowUp Long-term Follow-up Maintenance->FollowUp Drug->Induction Placebo->Induction

Caption: A typical clinical trial workflow for psoriasis studies.

Safety Profile

The safety profiles of the IL-17 inhibitors are generally similar, with the most common adverse events being nasopharyngitis, upper respiratory tract infections, and injection site reactions.[9][11] A notable difference is the warning for suicidal ideation and behavior associated with brodalumab, which led to a Risk Evaluation and Mitigation Strategy (REMS) program in the United States.[9] This was based on a small number of cases in the clinical development program, and a causal relationship has not been definitively established.

Adverse EventBrodalumabSecukinumabIxekizumabBimekizumab
Nasopharyngitis Common[9]Common[10]Common[11]Common[14]
Upper Respiratory Tract Infection Common[9]Common[10]Common[11]Common[14]
Injection Site Reactions Less CommonLess CommonMore CommonLess Common
Oral Candidiasis Increased riskIncreased riskIncreased riskHigher incidence[14]
Suicidal Ideation and Behavior Boxed Warning[9]No specific warningNo specific warningNo specific warning

Conclusion

Brodalumab (AMG 827) and other IL-17 inhibitors have demonstrated significant efficacy and a rapid onset of action in the treatment of moderate-to-severe plaque psoriasis. Brodalumab's unique mechanism of targeting the IL-17RA allows it to block a broader range of IL-17 cytokines, which may contribute to its high efficacy, particularly in achieving complete skin clearance (PASI 100). The choice of therapy will depend on a comprehensive assessment of the individual patient's clinical presentation, comorbidities, and a thorough discussion of the potential risks and benefits of each treatment option.

References

A Comparative Guide to the Efficacy of AMG-8718 and Gamma-Secretase Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of the BACE1 inhibitor, AMG-8718, and the broader class of gamma-secretase inhibitors (GSIs). Both therapeutic strategies aim to reduce the production of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease, by targeting different enzymes in the amyloid precursor protein (APP) processing pathway. This document synthesizes available preclinical data to highlight the distinct efficacy and selectivity profiles of these two approaches.

Mechanism of Action: Two Cuts in the Amyloid Pathway

The production of Aβ peptides from APP involves sequential cleavage by two enzymes: β-secretase (BACE1) and γ-secretase. This compound is a potent and selective inhibitor of BACE1, the enzyme that initiates the amyloidogenic pathway. By blocking this first step, this compound aims to prevent the formation of the Aβ precursor fragment, C99.

Gamma-secretase inhibitors, on the other hand, target the final step in Aβ production, the cleavage of C99 to release Aβ peptides of various lengths. However, γ-secretase is a multi-protein complex with numerous substrates, including the Notch receptor, which is crucial for normal cell signaling. Inhibition of Notch signaling is a major source of toxicity for many GSIs.

cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway alpha-secretase alpha-secretase sAPPalpha sAPPalpha alpha-secretase->sAPPalpha cleavage C83 C83 alpha-secretase->C83 cleavage gamma-secretase_non_amylo γ-secretase C83->gamma-secretase_non_amylo p3 p3 gamma-secretase_non_amylo->p3 BACE1 BACE1 sAPPbeta sAPPbeta BACE1->sAPPbeta cleavage C99 C99 BACE1->C99 cleavage gamma-secretase_amylo γ-secretase C99->gamma-secretase_amylo Abeta Aβ Peptides (Aβ40, Aβ42) gamma-secretase_amylo->Abeta APP Amyloid Precursor Protein (APP) APP->alpha-secretase APP->BACE1 This compound This compound This compound->BACE1 Inhibits GSIs Gamma-Secretase Inhibitors (GSIs) GSIs->gamma-secretase_non_amylo GSIs->gamma-secretase_amylo Inhibits gamma-secretase_notch γ-secretase GSIs->gamma-secretase_notch Inhibits (Off-Target Effect) Notch_Receptor Notch_Receptor Notch_Receptor->gamma-secretase_notch cleavage Notch_Signaling Notch_Signaling gamma-secretase_notch->Notch_Signaling

Caption: APP Processing and Inhibitor Targets.

Quantitative Data Presentation

The following tables summarize the preclinical efficacy of this compound and two representative gamma-secretase inhibitors, Semagacestat and Avagacestat.

Table 1: In Vitro Efficacy of this compound and Gamma-Secretase Inhibitors

CompoundTargetIC50 (nM)Selectivity/Notes
This compound BACE10.7[1]~7-fold selectivity over BACE2.[1]
BACE25[1]
hERG>10,000 (Ki)[1]Low affinity for hERG channel.[1]
Semagacestat Aβ4210.9Non-selective inhibition of Aβ isoforms and Notch.
Aβ4012.1
Aβ3812.0
Notch Signaling14.1
Avagacestat Aβ420.27Up to 190-fold greater selectivity for Aβ synthesis over Notch processing in preclinical studies.
Aβ400.30
Notch0.84 (NICD) / 58

Table 2: In Vivo Efficacy of this compound and Gamma-Secretase Inhibitors

CompoundAnimal ModelDoseAβ Reduction
This compound Rat10 mg/kg (p.o.)69% in CSF (Aβ40) and 48% in brain (Aβ40) at 4 hours.[1]
Rat30 mg/kg (p.o.)EC50 for Aβ reduction: 18 nM (CSF) and 67 nM (brain).[1]
Semagacestat PDAPP Transgenic MiceNot specifiedRobust reductions in plasma, CSF, and brain Aβ.
Avagacestat DogNot specified22% to 34% reduction in brain Aβ levels after 1 year.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

In Vitro Enzyme Inhibition Assays
  • BACE1 and BACE2 Inhibition Assay (for this compound): The inhibitory activity of this compound against BACE1 and BACE2 is typically determined using a fluorescence resonance energy transfer (FRET) assay. A synthetic peptide substrate containing the BACE1 cleavage site and flanked by a fluorophore and a quencher is incubated with the recombinant human BACE1 or BACE2 enzyme in the presence of varying concentrations of the inhibitor. Cleavage of the substrate by the enzyme separates the fluorophore and quencher, resulting in an increase in fluorescence. The IC50 value is calculated by measuring the concentration of the inhibitor required to reduce the enzyme activity by 50%.

  • Gamma-Secretase Inhibition Assay (for GSIs): Cellular assays are commonly used to assess the potency of GSIs. For example, H4 human glioma cells stably overexpressing human wild-type APP are treated with different concentrations of the GSI. After a specified incubation period, the levels of Aβ40 and Aβ42 in the cell culture medium are quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value is determined as the inhibitor concentration that causes a 50% reduction in the production of the respective Aβ species.

  • Notch Inhibition Assay: To assess the off-target effects on Notch signaling, a reporter gene assay is often employed. Cells are co-transfected with a vector expressing the Notch receptor and a reporter construct containing a Notch-responsive promoter driving the expression of a reporter gene (e.g., luciferase). Upon activation of the Notch pathway, the reporter gene is expressed. The inhibitory effect of a GSI on Notch signaling is quantified by measuring the reduction in reporter gene activity in the presence of the compound. The IC50 is the concentration that reduces the signaling by 50%.

cluster_invitro In Vitro Assay Workflow start Prepare Reagents: - Enzyme (BACE1/γ-secretase) - Substrate - Test Compound (this compound/GSI) incubation Incubate enzyme, substrate, and compound at varying concentrations start->incubation detection Measure enzyme activity (e.g., fluorescence for BACE1, ELISA for Aβ from γ-secretase) incubation->detection analysis Calculate IC50 values detection->analysis cluster_invivo In Vivo Pharmacodynamic Study Workflow animal_model Select Animal Model (e.g., Transgenic Mouse, Rat) dosing Administer Compound (e.g., oral gavage) animal_model->dosing sampling Collect Samples at Time Points (Plasma, CSF, Brain) dosing->sampling quantification Quantify Aβ levels (ELISA) sampling->quantification pkpd Analyze PK/PD Relationship (e.g., EC50 calculation) quantification->pkpd

References

Benchmarking AMG-8718 Against Next-Generation BACE1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) remains a key therapeutic strategy in the pursuit of disease-modifying treatments for Alzheimer's disease. As the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, BACE1 has been the focus of extensive drug discovery efforts. This guide provides an objective comparison of the preclinical and clinical data of AMG-8718 against a selection of next-generation BACE1 inhibitors, including verubecestat, elenbecestat, atabecestat, and lanabecestat.

Data Presentation

The following tables summarize the available quantitative data for this compound and its competitors. It is important to note that the data has been compiled from various sources and may not have been generated from direct head-to-head studies under identical experimental conditions.

In Vitro Potency and Selectivity
InhibitorBACE1 IC50/KiBACE2 IC50/KiSelectivity (BACE2/BACE1)
This compound IC50: 0.7 nM[1]IC50: 5 nM[1]~7.1
Verubecestat (MK-8931) Ki: 2.2 nM[2]Ki: 0.34 nM[2]0.15
Elenbecestat (E2609) IC50: ~7 nM[3]3.53-fold more selective for BACE1[4]3.53
Atabecestat (JNJ-54861911) ---
Lanabecestat (AZD3293) Ki: 0.4 nM[3]Ki: 0.9 nM[3]2.25
Pharmacokinetic and Pharmacodynamic Properties
InhibitorKey Pharmacokinetic/Pharmacodynamic Findings
This compound Orally active and significantly decreases Aβ40 levels in the CSF and brain.[1] Good bioavailability in rats (70%), beagle dogs (96%), and monkeys (101%).[1]
Verubecestat (MK-8931) Orally active and effectively reduces Aβ40.[5] Showed dose-dependent reductions in CSF and cortex Aβ40.[5]
Elenbecestat (E2609) Orally bioavailable and CNS-penetrant.[4] A 50 mg/day dose was predicted to reduce CSF Aβ(1-x) by 70%.[4]
Atabecestat (JNJ-54861911) Oral administration of 10 mg and 50 mg daily doses for 4 weeks resulted in mean CSF Aβ1–40 reductions of 67% and up to 90%, respectively.[6]
Lanabecestat (AZD3293) Oral administration led to significant reductions in plasma and CSF Aβ1-40 and Aβ1-42.[7]
Safety and Clinical Trial Status
InhibitorhERG BindingPgp EffluxClinical Trial Status (as of late 2025)
This compound Ki: >10 µM[1]Modest Pgp efflux ratios.Development discontinued (B1498344) due to ocular toxicity observed in preclinical studies.[8]
Verubecestat (MK-8931) --Discontinued due to lack of efficacy and association with treatment-related adverse events.[8]
Elenbecestat (E2609) --Discontinued in Phase 3 trials due to an unfavorable risk-benefit profile.[4]
Atabecestat (JNJ-54861911) --Discontinued due to findings of elevated liver enzymes.[9]
Lanabecestat (AZD3293) --Discontinued in Phase 3 trials as they were unlikely to meet their primary endpoints.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent generalized protocols and specific parameters may vary between studies.

BACE1 Inhibition Assay (Fluorogenic Peptide Substrate)

This assay quantifies the in vitro potency of test compounds against BACE1.

  • Reagent Preparation :

    • Assay Buffer: 0.2 M Sodium Acetate, pH 4.5.

    • Enzyme Solution: Recombinant human BACE1 is diluted in the assay buffer.

    • Substrate Solution: A fluorogenic BACE1 substrate is prepared in the assay buffer.

    • Test Compounds: Serial dilutions of the inhibitor are prepared in a suitable solvent (e.g., DMSO).

  • Assay Procedure :

    • In a 96-well plate, the BACE1 enzyme solution is added to each well.

    • The serially diluted test compound or vehicle control is then added.

    • The plate is incubated to allow the inhibitor to bind to the enzyme.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate.

    • The increase in fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis :

    • The rate of substrate cleavage is determined from the linear phase of the fluorescence curve.

    • The percentage of BACE1 inhibition is calculated for each compound concentration relative to the vehicle control.

    • The IC50 value is determined by fitting the data to a dose-response curve.

Measurement of Aβ Levels in CSF and Brain

This protocol outlines the quantification of Aβ peptides in biological samples.

  • Sample Preparation :

    • CSF : CSF is collected, centrifuged to remove any cellular debris, and stored at -80°C.

    • Brain Tissue : Brain tissue is homogenized in a suitable lysis buffer containing protease inhibitors. The homogenate is then centrifuged, and the supernatant is collected.

  • Quantification Method (ELISA) :

    • ELISA plates pre-coated with a capture antibody specific for the Aβ peptide of interest (e.g., Aβ40 or Aβ42) are used.

    • Standards and prepared samples are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate solution is added, and the resulting colorimetric reaction is measured using a plate reader.

  • Data Analysis :

    • A standard curve is generated using the known concentrations of the Aβ standards.

    • The concentration of Aβ in the samples is determined by interpolating their absorbance values from the standard curve.

hERG Binding Assay (Radioligand Binding)

This assay assesses the potential for a compound to interact with the hERG potassium channel, a key indicator of cardiotoxicity.

  • Reagent Preparation :

    • Membrane Preparation: Membranes from cells expressing the hERG channel are used.

    • Radioligand: A radiolabeled compound known to bind to the hERG channel (e.g., [3H]-astemizole) is used.

    • Test Compounds: Serial dilutions of the test compound are prepared.

  • Assay Procedure :

    • The hERG membrane preparation is incubated with the radioligand and varying concentrations of the test compound.

    • The binding reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by filtration.

    • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis :

    • The specific binding is calculated by subtracting the non-specific binding (in the presence of a high concentration of an unlabeled competitor) from the total binding.

    • The Ki value for the test compound is determined by analyzing the competition binding data.

Pgp Efflux Assay (Caco-2 Permeability Assay)

This assay evaluates the potential of a compound to be a substrate of the P-glycoprotein (Pgp) efflux pump.

  • Cell Culture :

    • Caco-2 cells are seeded on a permeable support (e.g., Transwell inserts) and cultured until they form a confluent monolayer.

  • Transport Studies :

    • The test compound is added to either the apical (A) or basolateral (B) chamber of the Transwell insert.

    • At various time points, samples are taken from the receiver chamber.

    • The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Data Analysis :

    • The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions.

    • The efflux ratio is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio significantly greater than 1 suggests that the compound is a substrate of Pgp.

Mandatory Visualization

BACE1 Signaling Pathway

BACE1_Signaling_Pathway cluster_membrane Cell Membrane APP APP sAPPb sAPPβ APP->sAPPb C99 C99 APP->C99 BACE1 BACE1 BACE1->APP Cleavage gamma_secretase γ-Secretase gamma_secretase->C99 Cleavage Ab Aβ Peptides (Aβ40, Aβ42) C99->Ab plaques Amyloid Plaques Ab->plaques Aggregation inhibitor BACE1 Inhibitor (e.g., this compound) inhibitor->BACE1 Inhibition

Caption: Amyloid Precursor Protein (APP) processing by BACE1 and γ-secretase.

Experimental Workflow for BACE1 Inhibitor Evaluation

BACE1_Inhibitor_Workflow start Compound Synthesis / Library Screening in_vitro_potency In Vitro Potency Assay (BACE1 IC50) start->in_vitro_potency in_vitro_selectivity Selectivity Profiling (BACE2, Cathepsins) in_vitro_potency->in_vitro_selectivity cell_based_assay Cell-Based Aβ Reduction Assay (e.g., SH-SY5Y-APPsw) in_vitro_selectivity->cell_based_assay adme In Vitro ADME (Permeability, Stability, Pgp) cell_based_assay->adme in_vivo_pk In Vivo Pharmacokinetics (Rodent/Non-rodent) adme->in_vivo_pk in_vivo_pd In Vivo Pharmacodynamics (Aβ reduction in CSF/Brain) in_vivo_pk->in_vivo_pd safety Safety & Toxicology Studies (hERG, Off-target) in_vivo_pd->safety clinical_trials Clinical Trials (Phase I, II, III) safety->clinical_trials

Caption: General workflow for the preclinical and clinical evaluation of BACE1 inhibitors.

References

A Comparative Guide to BACE1 Inhibitors: Reproducibility of Aβ Reduction Studies with a Focus on AMG-8718

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor AMG-8718 and other key alternatives in the context of amyloid-beta (Aβ) reduction. The data presented is compiled from publicly available preclinical and clinical studies to assist researchers in evaluating the reproducibility and efficacy of these compounds.

Executive Summary

BACE1 inhibitors have been a primary focus in Alzheimer's disease research due to their direct role in the amyloidogenic pathway, which leads to the production of Aβ peptides. This compound, developed by Amgen, demonstrated potent and sustained reduction of Aβ in preclinical models. However, its development was reportedly halted due to off-target retinal toxicity. This guide compares the Aβ reduction efficacy of this compound with other notable BACE1 inhibitors that have progressed to various stages of clinical development, including Verubecestat (MK-8931), Lanabecestat, Elenbecestat (E2609), and Umibecestat (CNP520). While many of these inhibitors showed significant Aβ reduction in cerebrospinal fluid (CSF) and plasma, clinical trials were largely discontinued (B1498344) due to lack of efficacy in improving cognitive functions or unfavorable risk-benefit profiles.

Comparative Efficacy of BACE1 Inhibitors in Aβ Reduction

The following tables summarize the quantitative data on Aβ reduction observed in preclinical and clinical studies for this compound and its alternatives.

Table 1: Preclinical Aβ Reduction Data for this compound in Rats

CompoundDose (mg/kg, p.o.)Time PointCSF Aβ40 Reduction (%)Brain Aβ40 Reduction (%)Reference
This compound104h69%48%[1]
This compound304hEC50 = 18 nMEC50 = 67 nM[1]

Table 2: Clinical Aβ Reduction Data for Alternative BACE1 Inhibitors

CompoundDoseSubject PopulationCSF Aβ Reduction (%)Plasma Aβ Reduction (%)Reference
Verubecestat (MK-8931)12 mg/dayHealthy Adults & AD Patients50-75%-
Verubecestat (MK-8931)40 mg/dayHealthy Adults & AD Patients80-90%>90%[2]
Lanabecestat15 mgHealthy Japanese Subjects63% (Aβ42)-
Lanabecestat50 mgHealthy Japanese Subjects79% (Aβ42)70-80% (Aβ40 & Aβ42)[3]
Elenbecestat (E2609)50 mg/dayMCI/Mild-to-Moderate AD~70% (Aβ(1-x))Dose-dependent decrease[4]
Elenbecestat (E2609)25-400 mg (14 days)Healthy VolunteersUp to 80%-[5]
Umibecestat (CNP520)15 mg-95% (Aβ40)-
Umibecestat (CNP520)Dose-dependentHealthy Adults (60-80 yrs)Robust, dose-dependent-[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the Aβ reduction studies.

Measurement of Aβ Levels in Cerebrospinal Fluid (CSF) of Rats

Objective: To quantify the concentration of Aβ peptides in rat CSF following administration of a BACE1 inhibitor.

Protocol:

  • Animal Model: Sprague-Dawley rats are commonly used.

  • Drug Administration: The BACE1 inhibitor (e.g., this compound) is formulated in an appropriate vehicle and administered orally (p.o.) or via the desired route.

  • CSF Collection: At specified time points post-dosing, CSF is collected from the cisterna magna of anesthetized rats. A minimally invasive method using a bent needle can be employed for serial sampling[8][9].

  • Sample Processing: CSF samples are centrifuged to remove any cellular debris and stored at -80°C until analysis.

  • Quantification by ELISA:

    • A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is used for quantification.

    • Microtiter plates are coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

    • CSF samples and standard Aβ peptides of known concentrations are added to the wells.

    • A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), that recognizes a different epitope of Aβ is added.

    • A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.

    • The concentration of Aβ in the samples is determined by comparing their signal to the standard curve.

Measurement of Aβ Levels in Brain Homogenates

Objective: To quantify the concentration of soluble and insoluble Aβ peptides in the brain tissue of treated animals.

Protocol:

  • Tissue Collection: Following the treatment period, animals are euthanized, and brains are rapidly excised and frozen.

  • Brain Homogenization:

    • Brain tissue is homogenized in a cold buffer (e.g., Tris-buffered saline) containing protease inhibitors to prevent protein degradation[10].

    • The homogenate is then centrifuged at high speed (e.g., 100,000 x g) to separate the soluble and insoluble fractions.

  • Extraction of Aβ fractions:

    • Soluble fraction: The supernatant containing soluble proteins is collected.

    • Insoluble fraction: The pellet is re-suspended and sonicated in a strong chaotropic agent like formic acid to solubilize aggregated Aβ plaques[5]. The sample is then centrifuged again, and the supernatant containing the solubilized insoluble Aβ is collected and neutralized.

  • Quantification by ELISA:

    • The Aβ levels in both the soluble and insoluble fractions are quantified using a sandwich ELISA, as described for CSF analysis.

    • The results are typically normalized to the total protein concentration of the brain homogenate.

Visualizations

BACE1 Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the amyloidogenic pathway, where BACE1 initiates the cleavage of the Amyloid Precursor Protein (APP), leading to the formation of Aβ peptides.

BACE1_Pathway cluster_membrane Cell Membrane APP APP sAPPb sAPPβ (soluble fragment) APP->sAPPb C99 C99 fragment (membrane-bound) APP->C99 BACE1 BACE1 (β-secretase) BACE1->APP cleavage gamma_secretase γ-secretase gamma_secretase->C99 cleavage Ab Aβ peptides (Aβ40, Aβ42) C99->Ab AICD AICD (intracellular domain) C99->AICD Plaques Amyloid Plaques Ab->Plaques aggregation Inhibitor BACE1 Inhibitor (e.g., this compound) Inhibitor->BACE1 inhibits

Caption: BACE1 cleavage of APP and its inhibition.

Experimental Workflow for Aβ Reduction Assessment

This diagram outlines the typical workflow for assessing the efficacy of a BACE1 inhibitor in reducing Aβ levels in a preclinical model.

Experimental_Workflow start Start: Animal Model (e.g., Sprague-Dawley Rat) admin Drug Administration (BACE1 Inhibitor or Vehicle) start->admin collection Sample Collection (CSF and/or Brain Tissue) admin->collection processing Sample Processing (Centrifugation, Extraction) collection->processing elisa Aβ Quantification (ELISA for Aβ40/Aβ42) processing->elisa analysis Data Analysis (Comparison to Vehicle Control) elisa->analysis end End: Efficacy Determination analysis->end

Caption: Workflow for preclinical Aβ reduction studies.

References

Comparative Analysis of BACE1 vs. BACE2 Inhibition by AMG-8718

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of AMG-8718 on the homologous aspartyl proteases, BACE1 and BACE2. The data presented is intended to support research and development efforts in the field of neurodegenerative diseases and other therapeutic areas where BACE1 and BACE2 are implicated.

Inhibitory Potency of this compound

This compound is a potent inhibitor of both BACE1 and BACE2, with a notable selectivity for BACE1. The inhibitory activities are summarized in the table below.

EnzymeIC50 (µM)
BACE10.0007[1]
BACE20.005[1]

Table 1: Inhibitory concentration (IC50) of this compound against human BACE1 and BACE2 enzymes.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for this compound against BACE1 and BACE2 is typically performed using a Fluorescence Resonance Energy Transfer (FRET) assay.

BACE1/BACE2 Inhibition FRET Assay

Objective: To quantify the inhibitory potency of this compound on the enzymatic activity of BACE1 and BACE2.

Principle: This assay relies on a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by BACE1 or BACE2, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity.

Materials:

  • Recombinant human BACE1 or BACE2 enzyme

  • Fluorogenic BACE1/BACE2 substrate

  • Assay buffer (e.g., Sodium acetate (B1210297) buffer, pH 4.5)

  • This compound (serially diluted)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the BACE1 or BACE2 enzyme in the assay buffer.

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

    • Perform serial dilutions of this compound to obtain a range of concentrations.

  • Assay Reaction:

    • In a 96-well plate, add the BACE1 or BACE2 enzyme solution.

    • Add the serially diluted this compound or a vehicle control to the respective wells.

    • Pre-incubate the enzyme and the inhibitor for a specified period (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Reaction cluster_measure Initiation & Measurement cluster_analysis Data Analysis P1 Prepare Enzyme Solution (BACE1 or BACE2) A1 Add Enzyme to 96-well Plate P1->A1 P2 Prepare Substrate Solution M1 Initiate Reaction with Substrate P2->M1 P3 Prepare Serial Dilutions of this compound A2 Add Diluted this compound or Vehicle Control P3->A2 A1->A2 A3 Pre-incubate A2->A3 A3->M1 M2 Monitor Fluorescence Increase M1->M2 D1 Calculate Reaction Rates M2->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 D2->D3

Experimental workflow for BACE1/BACE2 FRET inhibition assay.

Signaling Pathways

BACE1 and BACE2 have distinct primary substrates and physiological roles. Understanding these pathways is crucial for predicting the potential on-target and off-target effects of inhibitors.

BACE1 Signaling Pathway

The primary and most studied role of BACE1 is the amyloidogenic processing of the Amyloid Precursor Protein (APP), which is a key step in the generation of amyloid-beta (Aβ) peptides implicated in Alzheimer's disease.[2][3][4] BACE1 also cleaves other substrates involved in neuronal function, such as Neuregulin 1 (Nrg1), Jagged1 (Jag1), and Delta-like 1 (Delta1), which play roles in myelination.

BACE1_Pathway BACE1 BACE1 sAPPb sAPPβ BACE1->sAPPb cleaves C99 C99 BACE1->C99 cleaves Myelination Myelination BACE1->Myelination regulates APP APP APP->BACE1 gamma_secretase γ-Secretase C99->gamma_secretase Abeta Aβ (Amyloid-β) gamma_secretase->Abeta Nrg1 Neuregulin 1 Nrg1->BACE1 Jag1 Jagged1 Jag1->BACE1 Delta1 Delta-like 1 Delta1->BACE1

Simplified BACE1 signaling pathway.
BACE2 Signaling Pathway

BACE2 also cleaves APP, but its primary cleavage site is within the Aβ domain, which is a non-amyloidogenic pathway that can actually reduce Aβ production.[5] BACE2 has several other key substrates with important physiological functions. It cleaves Tmem27, a protein involved in pancreatic β-cell mass and function.[6] Another substrate is PMEL, which is crucial for melanosome biogenesis and pigmentation.[6] BACE2 also modulates the signaling of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3).[7]

BACE2_Pathway BACE2 BACE2 non_amyloidogenic Non-amyloidogenic fragments BACE2->non_amyloidogenic cleaves beta_cell Pancreatic β-cell mass BACE2->beta_cell regulates melanosome Melanosome biogenesis BACE2->melanosome regulates VEGFR3_signaling VEGFR3 Signaling BACE2->VEGFR3_signaling modulates APP APP APP->BACE2 Tmem27 Tmem27 Tmem27->BACE2 PMEL PMEL PMEL->BACE2 VEGFR3 VEGFR3 VEGFR3->BACE2

Key BACE2 signaling pathways.

References

Navigating the Narrow Passage: A Comparative In Vivo Validation of AMG-8718's Therapeutic Window

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic window of a drug candidate is paramount. This guide provides a comparative analysis of the in vivo therapeutic window of AMG-8718, a potent β-secretase 1 (BACE1) inhibitor, with other key BACE1 inhibitors that have undergone clinical investigation: verubecestat (B560084), atabecestat (B605660), and lanabecestat. This objective comparison, supported by available preclinical and clinical data, aims to offer a comprehensive resource for evaluating the potential and challenges of targeting BACE1 for neurodegenerative diseases.

At the core of Alzheimer's disease pathogenesis lies the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary trigger. BACE1 is the rate-limiting enzyme in the production of Aβ. Consequently, inhibiting BACE1 has been a major focus of therapeutic development. While potent BACE1 inhibitors have demonstrated robust Aβ reduction in vivo, their clinical development has been hampered by a narrow therapeutic window, with on-target and off-target toxicities emerging as significant hurdles. This guide delves into the preclinical data to compare the efficacy and safety profiles of this compound and its alternatives, providing insights into their respective therapeutic windows.

Comparative Efficacy and Safety Profile of BACE1 Inhibitors

The therapeutic window is defined by the dose range in which a drug is effective without causing unacceptable toxicity. For BACE1 inhibitors, efficacy is primarily measured by the reduction of Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma. Safety is assessed through a range of preclinical and clinical observations. The following tables summarize the available quantitative data for this compound and its comparators.

Compound In Vitro Potency (IC50/Ki against BACE1) Preclinical/Clinical Efficacy (Aβ Reduction) Key Preclinical/Clinical Adverse Effects Therapeutic Window Assessment
This compound Potent BACE1 inhibitor (Specific values not publicly available)Robust and sustained reductions of CSF and brain Aβ levels in a rat pharmacodynamic model.[1]Retinal toxicity: Retinal thinning observed in a 1-month rat toxicity study, considered an off-target effect due to impaired phagolysosomal function.[1][2]Narrow, limited by off-target retinal toxicity. The dose required for significant Aβ reduction appears to overlap with doses causing retinal changes in preclinical models.
Verubecestat (MK-8931) Ki = 2.2 nM (human)Preclinical (Rat): >80% reduction of CSF Aβ40 with chronic dosing (10-100 mg/kg).[3] Clinical: Dose-dependent reduction in CSF Aβ40 of 57% (12 mg/day) and 79% (40 mg/day).[2]Preclinical: Generally well-tolerated in preclinical safety studies.[2][4] Clinical: Increased incidence of falls, injuries, suicidal ideation, weight loss, sleep disturbance, rash, and hair color change.[4]Moderate, but clinical development was halted due to lack of efficacy and safety concerns at doses achieving significant Aβ reduction.
Atabecestat (JNJ-54861911) Ki = 9.8 nM (human)Preclinical (APPPS1 Mice): Dose-dependent Aβ reduction in the brain.[5] Clinical: Dose-dependent reduction in CSF Aβ levels (50% at 5mg, 80% at 25mg, and 90% at 50mg).[4]Preclinical: Sufficient safety margins were initially reported.[6] Clinical: Dose-related cognitive worsening and significant elevation of liver enzymes (hepatotoxicity).[7][6]Narrow, limited by on-target (cognitive) and off-target (hepatic) toxicities. Clinical trials were discontinued (B1498344) due to these safety concerns.
Lanabecestat (AZD3293) Potent BACE1 inhibitorPreclinical (Mouse, Guinea Pig, Dog): Time- and dose-dependent reduction of soluble Aβ species.[8] Clinical: Dose-dependent reduction of CSF Aβ42 by 63% (15 mg) and 79% (50 mg).[9]Preclinical: Favorable safety profile reported in initial studies. Clinical: Psychiatric adverse events, weight loss, and hair color changes were reported more frequently than with placebo.Moderate, but clinical development was halted for futility as it was unlikely to meet primary cognitive endpoints, not primarily due to safety concerns at the tested doses.[10]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methodologies used to evaluate these compounds, the following diagrams illustrate the BACE1 signaling pathway, a typical in vivo experimental workflow, and a conceptual representation of the therapeutic window.

BACE1_Signaling_Pathway APP APP sAPPb sAPPβ APP->sAPPb Release C99 C99 APP->C99 Cleavage BACE1 BACE1 gamma_secretase γ-Secretase Ab Aβ Peptides (Aβ40, Aβ42) C99->Ab Cleavage Plaques Amyloid Plaques Ab->Plaques Aggregation Inhibitor BACE1 Inhibitor (e.g., this compound) Inhibitor->BACE1 Inhibition

BACE1 Signaling Pathway in Amyloid-Beta Production.

In_Vivo_Workflow start Animal Model Selection (e.g., Transgenic Mice, Rats) dosing Drug Administration (e.g., Oral Gavage) start->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight) dosing->monitoring sampling Sample Collection (Blood, CSF, Brain Tissue) monitoring->sampling efficacy Efficacy Assessment (Aβ ELISA/MSD) sampling->efficacy safety Safety/Toxicity Assessment (Histopathology, ERG, Clinical Chemistry) sampling->safety analysis Data Analysis (Dose-Response Modeling) efficacy->analysis safety->analysis end Therapeutic Window Determination analysis->end

Experimental Workflow for In Vivo Validation of BACE1 Inhibitors.

Therapeutic_Window_Comparison cluster_amg This compound cluster_ata Atabecestat cluster_ver Verubecestat cluster_lan Lanabecestat amg_eff Efficacy (Aβ Reduction) amg_tox Toxicity (Retinal) amg_eff->amg_tox Narrow Window ata_eff Efficacy (Aβ Reduction) ata_tox Toxicity (Cognitive/Hepatic) ata_eff->ata_tox Narrow Window ver_eff Efficacy (Aβ Reduction) ver_tox Toxicity (Multiple AEs) ver_eff->ver_tox Moderate Window lan_eff Efficacy (Aβ Reduction) lan_tox Toxicity (Psychiatric AEs) lan_eff->lan_tox Moderate Window

Conceptual Comparison of Therapeutic Windows for BACE1 Inhibitors.

Detailed Experimental Protocols

A comprehensive in vivo validation of a BACE1 inhibitor's therapeutic window involves rigorous efficacy and safety assessments. Below are detailed methodologies for key experiments.

In Vivo Assessment of Aβ Reduction in Rodent Models
  • Animal Model: Transgenic mouse models of Alzheimer's disease, such as APP/PS1 or 5XFAD mice, are commonly used as they develop age-dependent Aβ pathology. Sprague-Dawley rats are also used for pharmacokinetic and pharmacodynamic studies.

  • Drug Administration: The BACE1 inhibitor is typically formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage. Dosing can be acute (single dose) or chronic (daily for several weeks or months).

  • Sample Collection: At specified time points after dosing, animals are euthanized, and blood, CSF, and brain tissue are collected. Blood is processed to obtain plasma. Brains are often hemisected, with one hemisphere used for biochemical analysis and the other for histopathology.

  • Aβ Quantification: Brain tissue is homogenized, and Aβ levels in brain homogenates, CSF, and plasma are quantified using sensitive immunoassays such as enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD). These assays typically measure Aβ40 and Aβ42 isoforms.

  • Data Analysis: The percentage reduction in Aβ levels in the treated groups is calculated relative to the vehicle-treated control group. Dose-response curves are generated to determine the dose required for a specific level of Aβ reduction (e.g., ED50).

In Vivo Assessment of Retinal Toxicity in Rats
  • Animal Model: Sprague-Dawley rats are a commonly used model for preclinical toxicology studies.

  • Drug Administration: this compound or other test compounds are administered daily at various doses for a specified duration (e.g., 1 month). A control group receives the vehicle.

  • In-life Ophthalmic Examinations: Regular ophthalmic examinations are conducted, which may include fundus photography and optical coherence tomography (OCT) to assess retinal structure.

  • Electroretinography (ERG): ERG is performed to measure the electrical responses of the various cell types in the retina, providing a functional assessment of the retina. This can detect photoreceptor dysfunction before structural changes are evident.

  • Histopathology: At the end of the study, eyes are collected, fixed, and processed for histopathological examination. Retinal sections are stained (e.g., with hematoxylin (B73222) and eosin) and examined microscopically for any pathological changes, such as retinal thinning, loss of photoreceptor nuclei in the outer nuclear layer, and changes in the retinal pigment epithelium (RPE).

  • Data Analysis: The incidence and severity of retinal findings are correlated with the dose of the compound administered. The no-observed-adverse-effect-level (NOAEL) for retinal toxicity is determined.

Conclusion

The in vivo validation of this compound and other BACE1 inhibitors highlights the significant challenge of uncoupling robust Aβ reduction from on-target and off-target toxicities. While this compound demonstrated potent Aβ-lowering effects in preclinical models, its development was hindered by a narrow therapeutic window due to off-target retinal toxicity. Similarly, other BACE1 inhibitors like atabecestat faced setbacks due to cognitive worsening and hepatotoxicity, while verubecestat and lanabecestat, despite demonstrating a more moderate preclinical safety profile, failed to show clinical efficacy or were associated with other adverse events in later-stage trials.

For researchers and drug developers, the experiences with these compounds underscore the critical importance of comprehensive preclinical safety and efficacy profiling to better predict the therapeutic window in humans. Future efforts in targeting BACE1 will likely require the development of more selective inhibitors with a wider therapeutic margin, potentially through strategies that spare key physiological substrates of BACE1 or by employing novel drug delivery systems to optimize brain exposure while minimizing peripheral side effects. This comparative guide serves as a valuable resource for understanding the complexities of BACE1 inhibitor development and for informing the design of future therapeutic strategies for Alzheimer's disease.

References

Safety Operating Guide

Navigating the Safe Disposal of AMG-8718: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like AMG-8718 are paramount for ensuring laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent BACE1 inhibitor. By adhering to these procedural, step-by-step guidelines, laboratories can ensure they are a trusted source for both cutting-edge research and responsible chemical handling.

Quantitative Data for this compound

A comprehensive understanding of the compound's properties is essential for its safe handling and for anticipating its behavior in various experimental and disposal scenarios.

PropertyValueSource
Molecular FormulaC₂₅H₁₉FN₄O₃AdooQ® Bioscience[1]
Molecular Weight442.44 g/mol AdooQ® Bioscience[1]
CAS Number1215868-94-2AdooQ® Bioscience[1]
Solubility in DMSOData not available; obtain from supplier SDS-
Solubility in WaterData not available; obtain from supplier SDS-
Storage TemperatureData not available; obtain from supplier SDS-

Experimental Protocols: Disposal of this compound

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Materials:

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

  • Designated hazardous waste containers (one for solid waste, one for liquid waste).

  • Hazardous waste labels from your institution's EHS department.

  • 70% ethanol (B145695) or a suitable laboratory disinfectant.

  • Chemical fume hood.

Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. All handling of the solid compound or concentrated solutions should be performed in a chemical fume hood to minimize inhalation risk.

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves, bench paper, and empty vials) must be collected in a designated hazardous solid waste container.

    • Liquid Waste: All liquid waste containing this compound (e.g., unused solutions, cell culture media) must be collected in a designated hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Labeling:

    • Immediately label the hazardous waste container with your institution's official hazardous waste tag.

    • Fill out the label completely, including the full chemical name "this compound," the concentration, the name of the principal investigator, the laboratory location, and the date the waste was first added. Avoid using chemical formulas or abbreviations.[2]

  • Storage of Waste:

    • Store the hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[2]

    • Ensure the containers are kept closed at all times, except when adding waste.

  • Decontamination of Work Surfaces and Equipment:

    • After handling this compound, decontaminate all work surfaces and non-disposable equipment.

    • Wipe surfaces with a detergent solution followed by 70% ethanol or another appropriate disinfectant. All cleaning materials (e.g., wipes) must be disposed of as hazardous solid waste.

  • Disposal of Empty Containers:

    • Empty this compound vials and containers are also considered hazardous waste and should be placed in the solid hazardous waste container. They should not be rinsed into the sink.[2]

  • Arranging for Disposal:

    • Once the waste container is full, or in accordance with your institution's policies, arrange for pickup by your licensed hazardous waste disposal service.

    • Complete all necessary paperwork for the waste disposal manifest.[2]

Visualizing Key Processes

To further clarify the procedures and the compound's mechanism of action, the following diagrams illustrate the logical workflow for disposal and the targeted biological pathway.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Generation & Collection cluster_post Post-Handling Procedures cluster_disposal Final Disposal ppe Wear Appropriate PPE solid_waste Collect Solid Waste (Gloves, Tips, Vials) ppe->solid_waste During Experiment liquid_waste Collect Liquid Waste (Solutions, Media) ppe->liquid_waste During Experiment segregate Prepare Labeled Waste Containers (Solid & Liquid) segregate->solid_waste segregate->liquid_waste decontaminate Decontaminate Surfaces & Equipment solid_waste->decontaminate liquid_waste->decontaminate store Store Waste in Secure Satellite Accumulation Area decontaminate->store pickup Arrange for EHS Waste Pickup store->pickup

Logical workflow for the proper disposal of this compound waste.

BACE1_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb Cleavage Ab Amyloid-β (Aβ) (Leads to plaques) APP->Ab Cleavage BACE1 BACE1 (β-secretase) BACE1->sAPPb gamma_secretase γ-secretase gamma_secretase->Ab AICD AICD (Intracellular domain) AMG8718 This compound AMG8718->BACE1 Inhibits

Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of this compound.

References

Personal protective equipment for handling AMG-8718

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of AMG-8718, a potent BACE1 inhibitor. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Precautionary Measures

General Precautions:

  • Handle this compound in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryRecommendation
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Wear chemical-impermeable gloves. The specific glove material and thickness should be selected based on a risk assessment and compatibility with the solvent being used. Gloves must be inspected prior to use.[1]
Body Protection Wear a lab coat, and for procedures with a higher risk of exposure, consider fire/flame resistant and impervious clothing.[1]
Respiratory Protection If engineering controls are insufficient or during procedures that may generate dust or aerosols, a full-face respirator should be used.[1]

Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Perform all manipulations of solid this compound within a certified chemical fume hood or a powder containment hood.

  • Use non-sparking tools for handling the compound.[1]

  • When weighing, use a balance with a draft shield or a ventilated balance enclosure.

  • Handle the compound gently to avoid creating dust.

3.2. Solution Preparation:

  • Add solvent to the solid this compound slowly to avoid splashing.

  • Ensure the container is securely capped before mixing or vortexing.

  • If heating is required, use a controlled heating block or water bath within the fume hood.

3.3. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep it separate from incompatible materials and foodstuff containers.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container. This includes contaminated gloves, bench paper, and consumables.[1]
Liquid Waste Collect in a designated, labeled, and sealed waste container. Do not pour down the drain.[1]
Empty Containers Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Dispose of the rinsed container in accordance with local regulations.

Emergency Procedures

5.1. In Case of Inhalation:

  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen.

  • If not breathing, give artificial respiration.

  • Seek immediate medical attention.[1]

5.2. In Case of Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area with soap and plenty of water.

  • Seek medical attention.[1]

5.3. In Case of Eye Contact:

  • Rinse cautiously with water for at least 15 minutes.

  • Remove contact lenses, if present and easy to do.

  • Seek immediate medical attention.[1]

5.4. In Case of Ingestion:

  • Rinse mouth with water.

  • Do NOT induce vomiting.

  • Seek immediate medical attention.[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

AMG8718_Handling_Workflow cluster_prep Preparation cluster_post Post-Handling RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Weighing Weigh Solid This compound DonPPE->Weighing Solubilization Prepare Solution Weighing->Solubilization Storage Store Compound Solubilization->Storage Decontamination Decontaminate Work Area Solubilization->Decontamination WasteDisposal Dispose of Hazardous Waste Decontamination->WasteDisposal Spill Spill Response Exposure Exposure Response

Caption: Workflow for the safe handling of this compound.

References

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